2-Myristyldipalmitin
Description
Properties
IUPAC Name |
(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQZMMPMMBEIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H94O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(16:0/14:0/16:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0010411 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.
Chemical Identity and Structure
This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.
Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)
The chemical structure of this compound is visualized in the following diagram:
Physicochemical Properties
The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]
| Property | Value | Reference |
| Molecular Formula | C₄₉H₉₄O₆ | [1] |
| Molar Mass | 779.27 g/mol | [2] |
| CAS Number | 56599-89-4 | [1] |
| Appearance | White or white-like solid | [2] |
| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |
| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |
| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |
Polymorphism
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:
-
Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.
-
Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.
-
Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.
-
Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.
-
Hold at the high temperature for a few minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.
Characterization by X-ray Diffraction (XRD)
XRD is employed to identify the crystalline structure (polymorphic form) of this compound.
-
Sample Preparation: The solid sample is mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.
-
Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.
-
Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.
Applications in Research and Drug Development
This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.
References
An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl (B13399708) groups at the sn-1 and sn-3 positions of the glycerol (B35011) backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.
Chemical Identity and Structure
This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.
Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)
The chemical structure of this compound is visualized in the following diagram:
Physicochemical Properties
The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform (B151607).[1]
| Property | Value | Reference |
| Molecular Formula | C₄₉H₉₄O₆ | [1] |
| Molar Mass | 779.27 g/mol | [2] |
| CAS Number | 56599-89-4 | [1] |
| Appearance | White or white-like solid | [2] |
| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |
| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |
| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |
Polymorphism
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:
-
Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.
-
Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.
-
Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.
-
Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.
-
Hold at the high temperature for a few minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.
Characterization by X-ray Diffraction (XRD)
XRD is employed to identify the crystalline structure (polymorphic form) of this compound.
-
Sample Preparation: The solid sample is mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.
-
Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.
-
Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.
Applications in Research and Drug Development
This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.
References
An In-Depth Technical Guide to 2-Myristyldipalmitin: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Myristyldipalmitin, a mixed-acid triglyceride, holds significant interest within the realms of lipid chemistry, materials science, and pharmaceutical sciences. Its specific chemical structure, characterized by a myristoyl group at the sn-2 position and two palmitoyl groups at the sn-1 and sn-3 positions of the glycerol backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive overview of the chemical structure, and physical and chemical properties of this compound. Detailed experimental protocols for its characterization using state-of-the-art analytical techniques are presented, alongside a structured summary of its quantitative data. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and similar lipid molecules.
Chemical Identity and Structure
This compound is systematically named 1,3-dipalmitoyl-2-myristoyl-glycerol. It is a saturated triglyceride, meaning the fatty acid chains contain no double bonds. The unique arrangement of the shorter myristic acid chain between two longer palmitic acid chains influences its crystalline packing and, consequently, its physical properties.
Synonyms: 1,3-Dipalmitin-2-Myristin, TG(16:0/14:0/16:0)
The chemical structure of this compound is visualized in the following diagram:
Physicochemical Properties
The properties of this compound are summarized in the table below. It is a crystalline solid at room temperature and is soluble in organic solvents like chloroform.[1]
| Property | Value | Reference |
| Molecular Formula | C₄₉H₉₄O₆ | [1] |
| Molar Mass | 779.27 g/mol | [2] |
| CAS Number | 56599-89-4 | [1] |
| Appearance | White or white-like solid | [2] |
| Melting Point | Dependent on polymorphic form; estimated to be in the range of other mixed-acid saturated triglycerides. | |
| Boiling Point | 741.4 ± 27.0 °C (Predicted) | |
| Density | 0.918 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Soluble in chloroform (10 mg/ml); insoluble in water at ordinary temperatures, but miscible with organic solvents such as alcohols and esters. |
Polymorphism
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of mixed-acid triglycerides involves a multi-step process:
-
Protection of Glycerol: The sn-2 hydroxyl group of glycerol is protected.
-
Esterification at sn-1 and sn-3: The protected glycerol is reacted with two equivalents of palmitoyl chloride in the presence of a base (e.g., pyridine) to form 1,3-dipalmitoyl-2-protected-glycerol.
-
Deprotection: The protecting group at the sn-2 position is removed to yield 1,3-dipalmitoylglycerol.
-
Esterification at sn-2: The 1,3-dipalmitoylglycerol is then reacted with myristoyl chloride to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to achieve high purity (>98%).
Characterization by Differential Scanning Calorimetry (DSC)
DSC is used to determine the thermal transitions, including melting points and polymorphic transitions, of this compound.
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound into an aluminum DSC pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 0°C).
-
Heat the sample at a controlled rate (e.g., 5°C/min) to a temperature above its final melting point (e.g., 80°C) to observe the melting of different polymorphic forms.
-
Hold at the high temperature for a few minutes to erase thermal history.
-
Cool the sample at a controlled rate (e.g., 5°C/min) back to the initial temperature to observe crystallization behavior.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to the melting of different polymorphs (α, β', β) and exothermic peaks corresponding to crystallization.
Characterization by X-ray Diffraction (XRD)
XRD is employed to identify the crystalline structure (polymorphic form) of this compound.
-
Sample Preparation: The solid sample is mounted on a sample holder.
-
Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation) is typically used.
-
Data Collection: The sample is scanned over a range of 2θ angles, typically from 2° to 40°.
-
Data Analysis: The resulting diffraction pattern will show characteristic peaks. The short spacings (wide-angle region) are indicative of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single strong peak around 4.15 Å for the α form, multiple peaks for β' and β forms). The long spacings (small-angle region) provide information about the lamellar stacking of the molecules.
Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
-
Sample Preparation: Dissolve a small amount of the purified sample in a deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra.
-
Data Analysis:
-
¹H NMR: The spectrum will show characteristic signals for the glycerol backbone protons and the protons of the palmitoyl and myristoyl acyl chains. The integration of the signals can be used to confirm the ratio of the different fatty acids.
-
¹³C NMR: The spectrum will show distinct signals for the carbonyl carbons of the ester groups and the carbons of the glycerol backbone and the acyl chains, confirming the positions of the different fatty acids.
-
Characterization by Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition of this compound.
-
Sample Preparation: The sample is dissolved in an appropriate solvent and introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).
-
Data Acquisition: Acquire the mass spectrum.
-
Data Analysis: The spectrum will show a molecular ion peak corresponding to the mass of this compound. Fragmentation analysis (MS/MS) can be performed to confirm the loss of the individual fatty acid chains (palmitic and myristic acid), further verifying the structure.
Applications in Research and Drug Development
This compound serves as a model compound for studying the physical chemistry of mixed-acid triglycerides, which are major components of natural fats and oils. In the pharmaceutical industry, triglycerides are used as excipients in various formulations. The specific melting behavior and crystalline structure of this compound could be leveraged in the development of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for controlled drug delivery applications. Its defined structure also makes it a valuable standard for the analytical characterization of complex lipid mixtures.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and physicochemical properties of this compound. The presented experimental protocols offer a framework for the synthesis and comprehensive characterization of this mixed-acid triglyceride. A thorough understanding of its properties is essential for its application in fundamental lipid research and in the development of advanced drug delivery systems. Further research to experimentally determine the precise melting points of its various polymorphs will be invaluable to the scientific community.
References
A Technical Guide to the Synthesis of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol (B35011) backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.
Synthesis Pathways Overview
Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.
Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin (B1682551) with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.
The following diagram illustrates the general workflow for these synthesis pathways.
Experimental Protocols
Method 1: Enzymatic Acidolysis of Tripalmitin
This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]
Materials:
-
Tripalmitin (substrate)
-
Myristic acid (acyl donor)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-hexane (solvent)
Procedure:
-
Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.
-
Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.
-
Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.
-
Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone (B3395972) or by column chromatography.
-
The following diagram outlines the key steps in the enzymatic acidolysis protocol.
Method 2: Chemoenzymatic Synthesis
This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191).[4]
Step 1: Synthesis of 1,3-Dipalmitin (Chemical)
-
This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.
Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid
Materials:
-
1,3-Dipalmitin
-
Myristic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Solvent (optional, e.g., tert-butanol)
Procedure:
-
Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.
-
Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin
| Parameter | Value/Range | Reference |
| Enzyme | Lipozyme RM IM | [1] |
| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |
| Temperature (°C) | 55 - 65 | |
| Reaction Time (h) | 4 - 24 | |
| Solvent | n-hexane | |
| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |
| Acyl Migration to sn-2 position | Varies with lipase |
Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)
| Step | Product | Purity (%) | Yield (%) |
| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |
| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol (B35011) backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.
Synthesis Pathways Overview
Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.
Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin (B1682551) with myristic acid, catalyzed by a sn-1,3 specific lipase (B570770).
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.
The following diagram illustrates the general workflow for these synthesis pathways.
Experimental Protocols
Method 1: Enzymatic Acidolysis of Tripalmitin
This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]
Materials:
-
Tripalmitin (substrate)
-
Myristic acid (acyl donor)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-hexane (solvent)
Procedure:
-
Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.
-
Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.
-
Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.
-
Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone (B3395972) or by column chromatography.
-
The following diagram outlines the key steps in the enzymatic acidolysis protocol.
Method 2: Chemoenzymatic Synthesis
This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol (B22191).[4]
Step 1: Synthesis of 1,3-Dipalmitin (Chemical)
-
This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.
Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid
Materials:
-
1,3-Dipalmitin
-
Myristic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Solvent (optional, e.g., tert-butanol)
Procedure:
-
Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.
-
Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin
| Parameter | Value/Range | Reference |
| Enzyme | Lipozyme RM IM | [1] |
| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |
| Temperature (°C) | 55 - 65 | |
| Reaction Time (h) | 4 - 24 | |
| Solvent | n-hexane | |
| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |
| Acyl Migration to sn-2 position | Varies with lipase |
Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)
| Step | Product | Purity (%) | Yield (%) |
| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |
| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the primary synthesis pathways for 2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoylglycerol (TG(16:0/14:0/16:0)). This structured triglyceride is of significant interest in pharmaceutical and nutritional sciences due to its specific fatty acid positioning on the glycerol backbone. This document provides a comparative overview of the prevalent enzymatic and chemoenzymatic synthesis methodologies, supported by detailed experimental protocols and quantitative data.
Introduction
This compound is a structured lipid where palmitic acid occupies the sn-1 and sn-3 positions, and myristic acid is at the sn-2 position of the glycerol molecule. This specific arrangement influences its physicochemical properties and metabolic fate, making its controlled synthesis crucial for research and development. The primary methods for its synthesis involve the selective esterification of glycerol or the modification of existing triglycerides through enzymatic processes.
Synthesis Pathways Overview
Two main routes have been established for the synthesis of this compound and related structured triglycerides: enzymatic synthesis and chemoenzymatic synthesis.
Enzymatic Synthesis: This is the most common and preferred method due to its high specificity, milder reaction conditions, and reduced byproduct formation. The typical strategy involves the acidolysis of tripalmitin with myristic acid, catalyzed by a sn-1,3 specific lipase.
Chemoenzymatic Synthesis: This approach combines chemical and enzymatic steps to achieve the desired product. It can offer advantages in terms of reaction speed and scalability for certain steps.
The following diagram illustrates the general workflow for these synthesis pathways.
Experimental Protocols
Method 1: Enzymatic Acidolysis of Tripalmitin
This protocol is based on established methods for the synthesis of similar structured lipids using lipase-catalyzed acidolysis.[1][2][3]
Materials:
-
Tripalmitin (substrate)
-
Myristic acid (acyl donor)
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei)
-
n-hexane (solvent)
Procedure:
-
Reaction Setup: In a temperature-controlled shaker, combine tripalmitin and myristic acid in n-hexane. A typical substrate molar ratio of tripalmitin to myristic acid is in the range of 1:2 to 1:6.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically 5-10% of the total substrate weight.
-
Incubation: Incubate the mixture at a temperature between 55°C and 65°C with continuous agitation (e.g., 200 rpm) for a duration of 4 to 24 hours. The reaction progress can be monitored by analyzing the fatty acid composition of the triglyceride fraction over time.
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with fresh solvent and reused.
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture will contain the desired this compound, unreacted tripalmitin, free fatty acids, and other acylglycerols.
-
Free fatty acids can be removed by washing with a weak alkaline solution (e.g., dilute NaOH or KOH) followed by washing with water until neutral.
-
Further purification to isolate the this compound can be achieved by crystallization from a suitable solvent like acetone or by column chromatography.
-
The following diagram outlines the key steps in the enzymatic acidolysis protocol.
Method 2: Chemoenzymatic Synthesis
This method is adapted from a three-step synthesis of a similar structured triglyceride, 1,3-dioleoyl-2-palmitoylglycerol.[4]
Step 1: Synthesis of 1,3-Dipalmitin (Chemical)
-
This step would involve the protection of the sn-2 hydroxyl group of glycerol, followed by esterification with palmitic acid at the sn-1 and sn-3 positions, and subsequent deprotection. Alternatively, direct esterification of glycerol with palmitic acid can be performed, but this often results in a mixture of mono-, di-, and triglycerides requiring extensive purification.
Step 2: Enzymatic Esterification of 1,3-Dipalmitin with Myristic Acid
Materials:
-
1,3-Dipalmitin
-
Myristic acid
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
Solvent (optional, e.g., tert-butanol)
Procedure:
-
Reaction Setup: Combine 1,3-dipalmitin and myristic acid in a suitable reactor. A solvent can be used to improve substrate solubility.
-
Enzyme Addition: Add the immobilized lipase to the mixture.
-
Incubation: Heat the reaction mixture to a suitable temperature (e.g., 60-70°C) with stirring.
-
Purification: The purification process would be similar to that described for the enzymatic acidolysis method, involving enzyme removal, solvent evaporation, and purification of the final product.
Quantitative Data
The yield and purity of this compound are highly dependent on the chosen synthesis route and the optimization of reaction conditions. The following tables summarize representative data for the synthesis of similar structured triglycerides, which can serve as a benchmark for the synthesis of this compound.
Table 1: Representative Data for Enzymatic Acidolysis of Tripalmitin
| Parameter | Value/Range | Reference |
| Enzyme | Lipozyme RM IM | [1] |
| Substrate Molar Ratio (Tripalmitin:Fatty Acid) | 1:2 to 1:12 | |
| Temperature (°C) | 55 - 65 | |
| Reaction Time (h) | 4 - 24 | |
| Solvent | n-hexane | |
| Fatty Acid Incorporation (%) | Up to 47% for C18:1 | |
| Acyl Migration to sn-2 position | Varies with lipase |
Table 2: Representative Data for Chemoenzymatic Synthesis of a Structured Triglyceride (OPO)
| Step | Product | Purity (%) | Yield (%) |
| Enzymatic synthesis of 1,3-diolein | 1,3-Diolein | 98.6 | 82.3 |
| Chemical esterification with palmitic acid | 1,3-Dioleoyl-2-palmitoylglycerol | 98.7 | 90.5 |
Conclusion
The synthesis of this compound can be effectively achieved through both enzymatic and chemoenzymatic pathways. The enzymatic acidolysis of tripalmitin with myristic acid using a sn-1,3 specific lipase is a direct and widely used method. Chemoenzymatic routes offer an alternative, potentially with higher yields in specific steps, but may require more complex procedures. The choice of the optimal synthesis pathway will depend on the specific requirements of the research or application, including desired purity, scalability, and cost-effectiveness. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for further investigation and application.
References
- 1. web.itu.edu.tr [web.itu.edu.tr]
- 2. Lipase-catalyzed incorporation of different Fatty acids into tripalmitin-enriched triacylglycerols: effect of reaction parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipase-catalyzed acidolysis of tripalmitin with hazelnut oil fatty acids and stearic acid to produce human milk fat substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic synthesis of 1,3-dioleoyl-2-palmitoylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
Physical and chemical characteristics of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.
Physical and Chemical Characteristics
This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl (B13399708) chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.
| Property | Value | Reference |
| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |
| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molecular Weight | 779.27 g/mol | |
| Appearance | White or white-like solid | [2] |
| Solubility | Soluble in chloroform (B151607) (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |
| Storage | -20°C |
Polymorphism
A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.
| Polymorphic Form | Melting Point (°C) |
| α (alpha) | 40.1 |
| β' (beta prime) | 56.6 |
| β (beta) | Not specified |
Experimental Protocols
Synthesis of this compound (Chemoenzymatic Method)
A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.
Materials:
-
Myristic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
-
Molecular sieves
Procedure:
-
Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane (B92381) in a reaction vessel.
-
Add molecular sieves to the mixture to remove any traces of water.
-
Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter the immobilized enzyme from the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
Confirm the purity and identity of the final product using NMR and mass spectrometry.
Characterization Techniques
DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.
-
-
Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.
XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.
Procedure:
-
Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:
-
α-form: A single strong peak around 4.15 Å.
-
β'-form: Two strong peaks around 3.8 Å and 4.2 Å.
-
β-form: A strong peak around 4.6 Å along with other weaker peaks.
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.
-
In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.
-
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.
-
Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.
Biological Significance and Applications
Potential Biomarker for Wilson's Disease
This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.
References
Physical and chemical characteristics of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.
Physical and Chemical Characteristics
This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl (B13399708) chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.
| Property | Value | Reference |
| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |
| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molecular Weight | 779.27 g/mol | |
| Appearance | White or white-like solid | [2] |
| Solubility | Soluble in chloroform (B151607) (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |
| Storage | -20°C |
Polymorphism
A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.
| Polymorphic Form | Melting Point (°C) |
| α (alpha) | 40.1 |
| β' (beta prime) | 56.6 |
| β (beta) | Not specified |
Experimental Protocols
Synthesis of this compound (Chemoenzymatic Method)
A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.
Materials:
-
Myristic acid
-
Immobilized lipase (B570770) (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
-
Molecular sieves
Procedure:
-
Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane (B92381) in a reaction vessel.
-
Add molecular sieves to the mixture to remove any traces of water.
-
Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter the immobilized enzyme from the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.
-
Confirm the purity and identity of the final product using NMR and mass spectrometry.
Characterization Techniques
DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.
-
-
Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.
XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.
Procedure:
-
Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:
-
α-form: A single strong peak around 4.15 Å.
-
β'-form: Two strong peaks around 3.8 Å and 4.2 Å.
-
β-form: A strong peak around 4.6 Å along with other weaker peaks.
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.
-
In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.
-
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.
-
Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.
Biological Significance and Applications
Potential Biomarker for Wilson's Disease
This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.
References
Physical and chemical characteristics of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP), a triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position, is a compound of increasing interest in the fields of biochemistry and pharmaceutical sciences. Its unique physical and chemical properties, including its polymorphic behavior, make it a subject of investigation for various applications, from its potential role as a biomarker to its use in advanced drug delivery systems. This technical guide provides an in-depth overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for its characterization, and an exploration of its biological significance.
Physical and Chemical Characteristics
This compound is a saturated triglyceride, which dictates its physical state and solubility. The arrangement of the myristoyl and palmitoyl chains on the glycerol backbone influences its crystal packing and, consequently, its melting behavior.
| Property | Value | Reference |
| Chemical Name | 1,3-Dipalmitoyl-2-myristoylglycerol | |
| Synonyms | This compound, PMP, TG(16:0/14:0/16:0) | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molecular Weight | 779.27 g/mol | |
| Appearance | White or white-like solid | [2] |
| Solubility | Soluble in chloroform (10 mg/ml); Insoluble in water. Miscible with organic solvents such as alcohols and esters. | [1][2] |
| Storage | -20°C |
Polymorphism
A key characteristic of triglycerides like this compound is their ability to exist in different crystalline forms, a phenomenon known as polymorphism. These polymorphs, typically designated as α, β', and β, have distinct molecular packing, which results in different melting points and stability. The β form is generally the most stable.
| Polymorphic Form | Melting Point (°C) |
| α (alpha) | 40.1 |
| β' (beta prime) | 56.6 |
| β (beta) | Not specified |
Experimental Protocols
Synthesis of this compound (Chemoenzymatic Method)
A common and specific method for synthesizing structured triglycerides like this compound is through a chemoenzymatic process. This approach offers high regioselectivity.
Materials:
-
1,3-dipalmitin
-
Myristic acid
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., hexane)
-
Molecular sieves
Procedure:
-
Dissolve 1,3-dipalmitin and a molar excess of myristic acid in hexane in a reaction vessel.
-
Add molecular sieves to the mixture to remove any traces of water.
-
Add immobilized lipase to the reaction mixture. The amount of lipase is typically a percentage of the total substrate weight (e.g., 10% w/w).
-
Incubate the reaction mixture at a controlled temperature (e.g., 60°C) with constant stirring for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, filter the immobilized enzyme from the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the resulting this compound using column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Confirm the purity and identity of the final product using NMR and mass spectrometry.
Characterization Techniques
DSC is a powerful technique to study the melting and crystallization behavior of triglycerides and identify their polymorphic forms.
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and hermetically seal it.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program:
-
First Heating Scan: Heat the sample from a low temperature (e.g., 0°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5°C/min). This reveals the melting of the initial polymorphic form.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., 0°C) to induce crystallization.
-
Second Heating Scan: Reheat the sample at the same rate as the first scan to observe the melting of the polymorphs formed during the cooling scan.
-
-
Data Analysis: Analyze the thermogram to determine the melting points (peak temperatures) and enthalpies of fusion (area under the peaks) for the different polymorphic forms.
XRD provides information about the crystal lattice structure, allowing for the definitive identification of the polymorphic forms.
Procedure:
-
Sample Preparation: The this compound sample is finely ground and mounted on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The short-spacing reflections are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorph:
-
α-form: A single strong peak around 4.15 Å.
-
β'-form: Two strong peaks around 3.8 Å and 4.2 Å.
-
β-form: A strong peak around 4.6 Å along with other weaker peaks.
-
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.
Procedure:
-
Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Analysis:
-
In the ¹H NMR spectrum, the signals for the glycerol backbone protons will appear at distinct chemical shifts. The signals for the acyl chain protons will be integrated to confirm the ratio of myristic to palmitic acid.
-
In the ¹³C NMR spectrum, the carbonyl carbons of the ester groups and the carbons of the glycerol backbone will have characteristic chemical shifts, confirming the triglyceride structure.
-
Mass spectrometry is used to determine the molecular weight and confirm the fatty acid composition.
Procedure:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a chromatographic system like GC or LC.
-
Ionization: The molecules are ionized, for example, by electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined, confirming the molecular weight.
-
Fragmentation Analysis (MS/MS): The molecular ion can be fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern will show the loss of the individual fatty acid chains, confirming the presence of two palmitoyl and one myristoyl group.
Biological Significance and Applications
Potential Biomarker for Wilson's Disease
This compound has been identified as a potential lipid marker for Wilson's disease. Wilson's disease is a genetic disorder characterized by impaired copper excretion, leading to copper accumulation in the liver and other tissues. The exact mechanism linking this compound to the pathophysiology of Wilson's disease is still under investigation. However, it is hypothesized that altered lipid metabolism, a known consequence of liver dysfunction in Wilson's disease, may lead to changes in the levels of specific triglycerides like this compound in biological fluids. Further lipidomics studies are needed to validate its role as a reliable biomarker and to elucidate its connection to the disease's molecular pathways.
References
An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to 2-Myristyldipalmitin, a specific structured triacylglycerol (TAG). While the presence of various TAGs in natural sources is well-documented, specific data on this compound (1,3-dipalmitoyl-2-myristoylglycerol or TG(16:0/14:0/16:0)) is limited. This guide synthesizes the available information on its identification, natural sources, and relevant analytical and synthetic protocols. It also explores the broader context of structured triglycerides and their metabolism, highlighting the current knowledge gaps regarding the specific biological functions of this compound.
Introduction
Triacylglycerols (TAGs) are the primary components of dietary fats and oils, serving as a major energy source and playing crucial roles in various physiological processes. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[1] Structured triglycerides, which have a specific fatty acid at the sn-2 position, are of particular interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics.[2]
This compound is a structured triacylglycerol with myristic acid (14:0) at the sn-2 position and palmitic acid (16:0) at the sn-1 and sn-3 positions. While its existence is confirmed, detailed information regarding its discovery and widespread natural occurrence remains scarce in scientific literature.
Discovery and Natural Occurrence
The discovery of this compound is not marked by a singular, well-documented event but rather through the systematic analysis of the triacylglycerol composition of various natural fats and oils. Its identification has been made possible by advancements in chromatographic and mass spectrometric techniques.
Natural Sources
The primary documented natural source of this compound is palm oil .[3] Palm oil is known for its complex triacylglycerol profile, and TG(16:0/14:0/16:0) has been identified as one of its components. However, quantitative data on its concentration in palm oil and other natural sources is not widely available. While databases list it as a constituent of milk fat, specific concentrations in human or bovine milk are not readily found in the surveyed literature.[4]
Table 1: Documented and Potential Natural Sources of this compound
| Source | Confirmation | Quantitative Data |
| Palm Oil | Confirmed | Not specified in available literature |
| Milk Fat | Listed in databases | Not specified in available literature |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, general methodologies for the analysis of triacylglycerols can be adapted for this purpose.
Extraction of Triacylglycerols from Natural Sources
A general workflow for the extraction of TAGs from a source like palm oil is outlined below.
Caption: General workflow for the extraction of triacylglycerols from oil samples.
Protocol:
-
Sample Preparation: A known quantity of the oil sample is weighed.
-
Solvent Extraction: The sample is dissolved in a suitable organic solvent, such as n-hexane or a chloroform/methanol mixture, to extract the lipids.
-
Phase Separation: The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from any aqueous or solid components.
-
Isolation: The solvent is evaporated from the organic phase, typically under a stream of nitrogen, to yield the total lipid extract.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of specific triacylglycerols.
Caption: Workflow for the quantification of triacylglycerols using HPLC-MS/MS.
Methodology:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds).
-
Ionization: Electrospray ionization (ESI) is typically used to generate protonated or ammoniated adducts of the TAG molecules.
-
Mass Spectrometry:
-
MS1: The precursor ion corresponding to the [M+NH₄]⁺ or [M+H]⁺ of this compound is selected.
-
MS2: The precursor ion is fragmented by collision-induced dissociation (CID). The resulting product ions, corresponding to the neutral loss of the fatty acid chains, are monitored. For this compound, this would involve monitoring the loss of palmitic and myristic acids.
-
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions. An internal standard, a synthetic TAG with an odd-chain fatty acid, is typically used for accurate quantification.
Synthesis of this compound
The synthesis of structured triglycerides like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of byproducts.
Enzymatic Synthesis: A common approach involves a two-step enzymatic reaction.
Caption: Two-step enzymatic synthesis of this compound.
Protocol Outline:
-
Synthesis of 2-Monomyristoylglycerol: Glycerol is reacted with myristic acid in the presence of an sn-1,3 specific lipase. This enzyme selectively catalyzes the esterification at the sn-1 and sn-3 positions, leaving the sn-2 position available. The desired 2-monomyristoylglycerol is then purified.
-
Esterification with Palmitic Acid: The purified 2-monomyristoylglycerol is then esterified with an excess of palmitic acid, using a lipase as a catalyst, to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Biological Role and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological roles and signaling pathways of this compound. However, the metabolism of structured triglycerides, in general, is well-studied.
Upon ingestion, TAGs are hydrolyzed in the small intestine by pancreatic lipase, which preferentially cleaves fatty acids from the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of this compound, this would yield two molecules of free palmitic acid and one molecule of 2-myristoylglycerol. These products are then absorbed by enterocytes, where they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system.
The presence of a medium-chain fatty acid like myristic acid at the sn-2 position could potentially influence the rate and efficiency of absorption and subsequent metabolic fate, but specific studies on this compound are needed to confirm this. While general lipid signaling pathways involving diacylglycerols and fatty acids are known, there is no evidence to date directly linking this compound to any specific signaling cascade.
Caption: General pathway for the digestion and absorption of dietary triglycerides.
Conclusion and Future Directions
This compound is a known structured triacylglycerol found in palm oil. While general methods for its analysis and synthesis can be inferred from the broader literature on triacylglycerols, there is a notable absence of specific, detailed protocols and quantitative data regarding its natural abundance. Furthermore, its specific biological functions and involvement in cellular signaling pathways remain unexplored.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of natural fats and oils, including various vegetable oils, animal fats, and human milk from different populations.
-
Development and validation of standardized analytical methods for the routine quantification of this compound in complex biological matrices.
-
In vivo and in vitro studies to elucidate the metabolic fate of this compound and its potential effects on lipid metabolism, cellular signaling, and overall health.
Addressing these knowledge gaps will provide a more complete understanding of this specific structured triglyceride and could unveil novel applications in the fields of nutrition, food science, and drug development.
References
- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN2 Palmitate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to 2-Myristyldipalmitin, a specific structured triacylglycerol (TAG). While the presence of various TAGs in natural sources is well-documented, specific data on this compound (1,3-dipalmitoyl-2-myristoylglycerol or TG(16:0/14:0/16:0)) is limited. This guide synthesizes the available information on its identification, natural sources, and relevant analytical and synthetic protocols. It also explores the broader context of structured triglycerides and their metabolism, highlighting the current knowledge gaps regarding the specific biological functions of this compound.
Introduction
Triacylglycerols (TAGs) are the primary components of dietary fats and oils, serving as a major energy source and playing crucial roles in various physiological processes. The specific arrangement of fatty acids on the glycerol (B35011) backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[1] Structured triglycerides, which have a specific fatty acid at the sn-2 position, are of particular interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics.[2]
This compound is a structured triacylglycerol with myristic acid (14:0) at the sn-2 position and palmitic acid (16:0) at the sn-1 and sn-3 positions. While its existence is confirmed, detailed information regarding its discovery and widespread natural occurrence remains scarce in scientific literature.
Discovery and Natural Occurrence
The discovery of this compound is not marked by a singular, well-documented event but rather through the systematic analysis of the triacylglycerol composition of various natural fats and oils. Its identification has been made possible by advancements in chromatographic and mass spectrometric techniques.
Natural Sources
The primary documented natural source of this compound is palm oil .[3] Palm oil is known for its complex triacylglycerol profile, and TG(16:0/14:0/16:0) has been identified as one of its components. However, quantitative data on its concentration in palm oil and other natural sources is not widely available. While databases list it as a constituent of milk fat, specific concentrations in human or bovine milk are not readily found in the surveyed literature.[4]
Table 1: Documented and Potential Natural Sources of this compound
| Source | Confirmation | Quantitative Data |
| Palm Oil | Confirmed | Not specified in available literature |
| Milk Fat | Listed in databases | Not specified in available literature |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, general methodologies for the analysis of triacylglycerols can be adapted for this purpose.
Extraction of Triacylglycerols from Natural Sources
A general workflow for the extraction of TAGs from a source like palm oil is outlined below.
Caption: General workflow for the extraction of triacylglycerols from oil samples.
Protocol:
-
Sample Preparation: A known quantity of the oil sample is weighed.
-
Solvent Extraction: The sample is dissolved in a suitable organic solvent, such as n-hexane or a chloroform/methanol mixture, to extract the lipids.
-
Phase Separation: The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from any aqueous or solid components.
-
Isolation: The solvent is evaporated from the organic phase, typically under a stream of nitrogen, to yield the total lipid extract.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of specific triacylglycerols.
Caption: Workflow for the quantification of triacylglycerols using HPLC-MS/MS.
Methodology:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds).
-
Ionization: Electrospray ionization (ESI) is typically used to generate protonated or ammoniated adducts of the TAG molecules.
-
Mass Spectrometry:
-
MS1: The precursor ion corresponding to the [M+NH₄]⁺ or [M+H]⁺ of this compound is selected.
-
MS2: The precursor ion is fragmented by collision-induced dissociation (CID). The resulting product ions, corresponding to the neutral loss of the fatty acid chains, are monitored. For this compound, this would involve monitoring the loss of palmitic and myristic acids.
-
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions. An internal standard, a synthetic TAG with an odd-chain fatty acid, is typically used for accurate quantification.
Synthesis of this compound
The synthesis of structured triglycerides like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of byproducts.
Enzymatic Synthesis: A common approach involves a two-step enzymatic reaction.
Caption: Two-step enzymatic synthesis of this compound.
Protocol Outline:
-
Synthesis of 2-Monomyristoylglycerol: Glycerol is reacted with myristic acid in the presence of an sn-1,3 specific lipase. This enzyme selectively catalyzes the esterification at the sn-1 and sn-3 positions, leaving the sn-2 position available. The desired 2-monomyristoylglycerol is then purified.
-
Esterification with Palmitic Acid: The purified 2-monomyristoylglycerol is then esterified with an excess of palmitic acid, using a lipase as a catalyst, to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Biological Role and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological roles and signaling pathways of this compound. However, the metabolism of structured triglycerides, in general, is well-studied.
Upon ingestion, TAGs are hydrolyzed in the small intestine by pancreatic lipase, which preferentially cleaves fatty acids from the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of this compound, this would yield two molecules of free palmitic acid and one molecule of 2-myristoylglycerol. These products are then absorbed by enterocytes, where they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system.
The presence of a medium-chain fatty acid like myristic acid at the sn-2 position could potentially influence the rate and efficiency of absorption and subsequent metabolic fate, but specific studies on this compound are needed to confirm this. While general lipid signaling pathways involving diacylglycerols and fatty acids are known, there is no evidence to date directly linking this compound to any specific signaling cascade.
Caption: General pathway for the digestion and absorption of dietary triglycerides.
Conclusion and Future Directions
This compound is a known structured triacylglycerol found in palm oil. While general methods for its analysis and synthesis can be inferred from the broader literature on triacylglycerols, there is a notable absence of specific, detailed protocols and quantitative data regarding its natural abundance. Furthermore, its specific biological functions and involvement in cellular signaling pathways remain unexplored.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of natural fats and oils, including various vegetable oils, animal fats, and human milk from different populations.
-
Development and validation of standardized analytical methods for the routine quantification of this compound in complex biological matrices.
-
In vivo and in vitro studies to elucidate the metabolic fate of this compound and its potential effects on lipid metabolism, cellular signaling, and overall health.
Addressing these knowledge gaps will provide a more complete understanding of this specific structured triglyceride and could unveil novel applications in the fields of nutrition, food science, and drug development.
References
- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN2 Palmitate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Natural Occurrence of 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, natural occurrence, and analytical methodologies related to 2-Myristyldipalmitin, a specific structured triacylglycerol (TAG). While the presence of various TAGs in natural sources is well-documented, specific data on this compound (1,3-dipalmitoyl-2-myristoylglycerol or TG(16:0/14:0/16:0)) is limited. This guide synthesizes the available information on its identification, natural sources, and relevant analytical and synthetic protocols. It also explores the broader context of structured triglycerides and their metabolism, highlighting the current knowledge gaps regarding the specific biological functions of this compound.
Introduction
Triacylglycerols (TAGs) are the primary components of dietary fats and oils, serving as a major energy source and playing crucial roles in various physiological processes. The specific arrangement of fatty acids on the glycerol backbone, known as stereospecificity, significantly influences their physical properties and metabolic fate.[1] Structured triglycerides, which have a specific fatty acid at the sn-2 position, are of particular interest in nutritional and pharmaceutical research due to their unique absorption and metabolic characteristics.[2]
This compound is a structured triacylglycerol with myristic acid (14:0) at the sn-2 position and palmitic acid (16:0) at the sn-1 and sn-3 positions. While its existence is confirmed, detailed information regarding its discovery and widespread natural occurrence remains scarce in scientific literature.
Discovery and Natural Occurrence
The discovery of this compound is not marked by a singular, well-documented event but rather through the systematic analysis of the triacylglycerol composition of various natural fats and oils. Its identification has been made possible by advancements in chromatographic and mass spectrometric techniques.
Natural Sources
The primary documented natural source of this compound is palm oil .[3] Palm oil is known for its complex triacylglycerol profile, and TG(16:0/14:0/16:0) has been identified as one of its components. However, quantitative data on its concentration in palm oil and other natural sources is not widely available. While databases list it as a constituent of milk fat, specific concentrations in human or bovine milk are not readily found in the surveyed literature.[4]
Table 1: Documented and Potential Natural Sources of this compound
| Source | Confirmation | Quantitative Data |
| Palm Oil | Confirmed | Not specified in available literature |
| Milk Fat | Listed in databases | Not specified in available literature |
Experimental Protocols
Detailed experimental protocols specifically for the isolation and quantification of this compound are not extensively published. However, general methodologies for the analysis of triacylglycerols can be adapted for this purpose.
Extraction of Triacylglycerols from Natural Sources
A general workflow for the extraction of TAGs from a source like palm oil is outlined below.
Caption: General workflow for the extraction of triacylglycerols from oil samples.
Protocol:
-
Sample Preparation: A known quantity of the oil sample is weighed.
-
Solvent Extraction: The sample is dissolved in a suitable organic solvent, such as n-hexane or a chloroform/methanol mixture, to extract the lipids.
-
Phase Separation: The mixture is agitated and then centrifuged to separate the lipid-containing organic phase from any aqueous or solid components.
-
Isolation: The solvent is evaporated from the organic phase, typically under a stream of nitrogen, to yield the total lipid extract.
Quantification by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the quantification of specific triacylglycerols.
Caption: Workflow for the quantification of triacylglycerols using HPLC-MS/MS.
Methodology:
-
Chromatographic Separation: A reversed-phase C18 column is commonly used to separate TAGs based on their partition number (PN = carbon number - 2 * number of double bonds).
-
Ionization: Electrospray ionization (ESI) is typically used to generate protonated or ammoniated adducts of the TAG molecules.
-
Mass Spectrometry:
-
MS1: The precursor ion corresponding to the [M+NH₄]⁺ or [M+H]⁺ of this compound is selected.
-
MS2: The precursor ion is fragmented by collision-induced dissociation (CID). The resulting product ions, corresponding to the neutral loss of the fatty acid chains, are monitored. For this compound, this would involve monitoring the loss of palmitic and myristic acids.
-
-
Quantification: Quantification is achieved using Multiple Reaction Monitoring (MRM) by monitoring specific precursor-to-product ion transitions. An internal standard, a synthetic TAG with an odd-chain fatty acid, is typically used for accurate quantification.
Synthesis of this compound
The synthesis of structured triglycerides like this compound can be achieved through both chemical and enzymatic methods. Enzymatic synthesis is often preferred due to its high specificity, which minimizes the formation of byproducts.
Enzymatic Synthesis: A common approach involves a two-step enzymatic reaction.
Caption: Two-step enzymatic synthesis of this compound.
Protocol Outline:
-
Synthesis of 2-Monomyristoylglycerol: Glycerol is reacted with myristic acid in the presence of an sn-1,3 specific lipase. This enzyme selectively catalyzes the esterification at the sn-1 and sn-3 positions, leaving the sn-2 position available. The desired 2-monomyristoylglycerol is then purified.
-
Esterification with Palmitic Acid: The purified 2-monomyristoylglycerol is then esterified with an excess of palmitic acid, using a lipase as a catalyst, to form this compound.
-
Purification: The final product is purified using techniques such as column chromatography to remove unreacted starting materials and byproducts.
Biological Role and Signaling Pathways
Currently, there is a significant lack of information in the scientific literature regarding the specific biological roles and signaling pathways of this compound. However, the metabolism of structured triglycerides, in general, is well-studied.
Upon ingestion, TAGs are hydrolyzed in the small intestine by pancreatic lipase, which preferentially cleaves fatty acids from the sn-1 and sn-3 positions. This results in the formation of two free fatty acids and a 2-monoacylglycerol (2-MAG). In the case of this compound, this would yield two molecules of free palmitic acid and one molecule of 2-myristoylglycerol. These products are then absorbed by enterocytes, where they are re-esterified back into triglycerides before being packaged into chylomicrons and released into the lymphatic system.
The presence of a medium-chain fatty acid like myristic acid at the sn-2 position could potentially influence the rate and efficiency of absorption and subsequent metabolic fate, but specific studies on this compound are needed to confirm this. While general lipid signaling pathways involving diacylglycerols and fatty acids are known, there is no evidence to date directly linking this compound to any specific signaling cascade.
Caption: General pathway for the digestion and absorption of dietary triglycerides.
Conclusion and Future Directions
This compound is a known structured triacylglycerol found in palm oil. While general methods for its analysis and synthesis can be inferred from the broader literature on triacylglycerols, there is a notable absence of specific, detailed protocols and quantitative data regarding its natural abundance. Furthermore, its specific biological functions and involvement in cellular signaling pathways remain unexplored.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of natural fats and oils, including various vegetable oils, animal fats, and human milk from different populations.
-
Development and validation of standardized analytical methods for the routine quantification of this compound in complex biological matrices.
-
In vivo and in vitro studies to elucidate the metabolic fate of this compound and its potential effects on lipid metabolism, cellular signaling, and overall health.
Addressing these knowledge gaps will provide a more complete understanding of this specific structured triglyceride and could unveil novel applications in the fields of nutrition, food science, and drug development.
References
- 1. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SN2 Palmitate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Concise two-step chemical synthesis of molnupiravir - PMC [pmc.ncbi.nlm.nih.gov]
Thermal Analysis of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal analysis of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), a mixed-acid triglyceride of significant interest in pharmaceutical sciences and material science. Understanding the thermal behavior of this lipid is crucial for applications in drug delivery systems, formulation development, and as a phase-change material. This document details the principles and practical aspects of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Introduction to this compound and its Thermal Properties
This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position. The arrangement of these fatty acid chains significantly influences the molecule's packing in the solid state, leading to complex polymorphic behavior. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical characteristic of lipids and profoundly impacts their physical properties, including melting point, solubility, and stability.
Thermal analysis techniques, particularly DSC and TGA, are indispensable tools for characterizing the polymorphic transitions and thermal stability of this compound. DSC measures the heat flow associated with thermal transitions, providing information on melting points and the enthalpy of fusion of different polymorphs. TGA, on the other hand, measures changes in mass as a function of temperature, revealing the material's thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique for elucidating the polymorphic behavior of lipids like this compound. As the sample is heated or cooled at a controlled rate, the DSC instrument records the energy absorbed (endothermic) or released (exothermic) during phase transitions.
Quantitative DSC Data for this compound
The thermal behavior of this compound is characterized by the presence of multiple polymorphic forms, each with a distinct melting point. The primary polymorphic forms observed are the α, β', and β forms, with the β form being the most stable. The melting points of these forms have been reported in the literature.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| α (alpha) | 44.2 | Data not available |
| β' (beta prime) | 56.6 | Data not available |
| β (beta) | 60.5 | Data not available |
Experimental Protocol for DSC Analysis
The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.
Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
-
Reference material (an empty, hermetically sealed aluminum pan)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas flow rate to 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min). This initial scan will provide information on the initial polymorphic state of the sample.
-
Controlled Cooling: Cool the sample from 80°C back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). This step is crucial for inducing the crystallization of different polymorphic forms.
-
Second Heating Scan: Reheat the sample from 0°C to 80°C at the same controlled rate as the initial heating scan. This scan will reveal the melting behavior of the polymorphs formed during the controlled cooling step.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peaks.
-
The enthalpy of fusion (ΔH) is calculated from the area of the endothermic peaks.
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition characteristics of this compound. By monitoring the mass of the sample as it is heated, TGA can identify the temperature at which degradation begins and the extent of mass loss at different temperatures.
Quantitative TGA Data for this compound
Specific TGA data for this compound is not widely available in the public domain. However, based on the general behavior of triglycerides, the following provides an expected profile. The thermal decomposition of triglycerides typically occurs in a multi-step process.
| Parameter | Temperature Range (°C) | Mass Loss (%) |
| Onset of Decomposition (Tonset) | ~200 - 250 | - |
| Primary Decomposition Stage | ~250 - 450 | Significant mass loss |
| Final Residue at 600°C | - | < 5% |
Note: These values are estimations based on the thermal behavior of similar triglycerides. Experimental determination is necessary for precise characterization of this compound.
Experimental Protocol for TGA Analysis
The following is a generalized protocol for the TGA of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the inert purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (from the DTG peaks), and the percentage of mass loss at different temperature ranges.
-
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides invaluable data for researchers, scientists, and drug development professionals. DSC reveals the complex polymorphic behavior, which is critical for controlling the physical properties and stability of formulations. TGA establishes the thermal stability limits, informing on appropriate processing and storage conditions. The detailed protocols and workflow presented in this guide offer a robust framework for the comprehensive thermal characterization of this important lipid, enabling its effective utilization in various scientific and industrial applications. Further research to determine the precise enthalpy of fusion for each polymorphic form and to obtain a detailed TGA thermogram is highly recommended for a complete understanding of its thermal properties.
Thermal Analysis of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal analysis of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), a mixed-acid triglyceride of significant interest in pharmaceutical sciences and material science. Understanding the thermal behavior of this lipid is crucial for applications in drug delivery systems, formulation development, and as a phase-change material. This document details the principles and practical aspects of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Introduction to this compound and its Thermal Properties
This compound is a triglyceride composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position. The arrangement of these fatty acid chains significantly influences the molecule's packing in the solid state, leading to complex polymorphic behavior. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical characteristic of lipids and profoundly impacts their physical properties, including melting point, solubility, and stability.
Thermal analysis techniques, particularly DSC and TGA, are indispensable tools for characterizing the polymorphic transitions and thermal stability of this compound. DSC measures the heat flow associated with thermal transitions, providing information on melting points and the enthalpy of fusion of different polymorphs. TGA, on the other hand, measures changes in mass as a function of temperature, revealing the material's thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique for elucidating the polymorphic behavior of lipids like this compound. As the sample is heated or cooled at a controlled rate, the DSC instrument records the energy absorbed (endothermic) or released (exothermic) during phase transitions.
Quantitative DSC Data for this compound
The thermal behavior of this compound is characterized by the presence of multiple polymorphic forms, each with a distinct melting point. The primary polymorphic forms observed are the α, β', and β forms, with the β form being the most stable. The melting points of these forms have been reported in the literature.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| α (alpha) | 44.2 | Data not available |
| β' (beta prime) | 56.6 | Data not available |
| β (beta) | 60.5 | Data not available |
Experimental Protocol for DSC Analysis
The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.
Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
-
Reference material (an empty, hermetically sealed aluminum pan)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas flow rate to 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min). This initial scan will provide information on the initial polymorphic state of the sample.
-
Controlled Cooling: Cool the sample from 80°C back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). This step is crucial for inducing the crystallization of different polymorphic forms.
-
Second Heating Scan: Reheat the sample from 0°C to 80°C at the same controlled rate as the initial heating scan. This scan will reveal the melting behavior of the polymorphs formed during the controlled cooling step.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peaks.
-
The enthalpy of fusion (ΔH) is calculated from the area of the endothermic peaks.
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition characteristics of this compound. By monitoring the mass of the sample as it is heated, TGA can identify the temperature at which degradation begins and the extent of mass loss at different temperatures.
Quantitative TGA Data for this compound
Specific TGA data for this compound is not widely available in the public domain. However, based on the general behavior of triglycerides, the following provides an expected profile. The thermal decomposition of triglycerides typically occurs in a multi-step process.
| Parameter | Temperature Range (°C) | Mass Loss (%) |
| Onset of Decomposition (Tonset) | ~200 - 250 | - |
| Primary Decomposition Stage | ~250 - 450 | Significant mass loss |
| Final Residue at 600°C | - | < 5% |
Note: These values are estimations based on the thermal behavior of similar triglycerides. Experimental determination is necessary for precise characterization of this compound.
Experimental Protocol for TGA Analysis
The following is a generalized protocol for the TGA of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina (B75360) or platinum)
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the inert purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (from the DTG peaks), and the percentage of mass loss at different temperature ranges.
-
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides invaluable data for researchers, scientists, and drug development professionals. DSC reveals the complex polymorphic behavior, which is critical for controlling the physical properties and stability of formulations. TGA establishes the thermal stability limits, informing on appropriate processing and storage conditions. The detailed protocols and workflow presented in this guide offer a robust framework for the comprehensive thermal characterization of this important lipid, enabling its effective utilization in various scientific and industrial applications. Further research to determine the precise enthalpy of fusion for each polymorphic form and to obtain a detailed TGA thermogram is highly recommended for a complete understanding of its thermal properties.
Thermal Analysis of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal analysis of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), a mixed-acid triglyceride of significant interest in pharmaceutical sciences and material science. Understanding the thermal behavior of this lipid is crucial for applications in drug delivery systems, formulation development, and as a phase-change material. This document details the principles and practical aspects of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) as applied to this compound, presenting key quantitative data, detailed experimental protocols, and a visual representation of the analytical workflow.
Introduction to this compound and its Thermal Properties
This compound is a triglyceride composed of a glycerol backbone esterified with two palmitic acid molecules and one myristic acid molecule at the sn-2 position. The arrangement of these fatty acid chains significantly influences the molecule's packing in the solid state, leading to complex polymorphic behavior. Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical characteristic of lipids and profoundly impacts their physical properties, including melting point, solubility, and stability.
Thermal analysis techniques, particularly DSC and TGA, are indispensable tools for characterizing the polymorphic transitions and thermal stability of this compound. DSC measures the heat flow associated with thermal transitions, providing information on melting points and the enthalpy of fusion of different polymorphs. TGA, on the other hand, measures changes in mass as a function of temperature, revealing the material's thermal stability and decomposition profile.
Differential Scanning Calorimetry (DSC) Analysis
DSC is a powerful technique for elucidating the polymorphic behavior of lipids like this compound. As the sample is heated or cooled at a controlled rate, the DSC instrument records the energy absorbed (endothermic) or released (exothermic) during phase transitions.
Quantitative DSC Data for this compound
The thermal behavior of this compound is characterized by the presence of multiple polymorphic forms, each with a distinct melting point. The primary polymorphic forms observed are the α, β', and β forms, with the β form being the most stable. The melting points of these forms have been reported in the literature.
| Polymorphic Form | Melting Point (°C) | Enthalpy of Fusion (ΔH) (J/g) |
| α (alpha) | 44.2 | Data not available |
| β' (beta prime) | 56.6 | Data not available |
| β (beta) | 60.5 | Data not available |
Experimental Protocol for DSC Analysis
The following protocol provides a general framework for the DSC analysis of this compound. Instrument-specific parameters may need to be optimized.
Objective: To determine the melting points and enthalpies of fusion of the different polymorphic forms of this compound.
Materials and Equipment:
-
Differential Scanning Calorimeter (DSC) with a cooling accessory
-
Hermetic aluminum pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
-
Reference material (an empty, hermetically sealed aluminum pan)
Procedure:
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a clean aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to evaporation.
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Set the purge gas flow rate to 20-50 mL/min to provide an inert atmosphere.
-
-
Thermal Program:
-
Heating Scan: Heat the sample from a sub-ambient temperature (e.g., 25°C) to a temperature above its final melting point (e.g., 80°C) at a controlled rate (e.g., 5-10°C/min). This initial scan will provide information on the initial polymorphic state of the sample.
-
Controlled Cooling: Cool the sample from 80°C back to a low temperature (e.g., 0°C) at a controlled rate (e.g., 5°C/min). This step is crucial for inducing the crystallization of different polymorphic forms.
-
Second Heating Scan: Reheat the sample from 0°C to 80°C at the same controlled rate as the initial heating scan. This scan will reveal the melting behavior of the polymorphs formed during the controlled cooling step.
-
-
Data Analysis:
-
Analyze the resulting DSC thermogram to determine the onset temperature, peak temperature (melting point), and the area under the melting peaks.
-
The enthalpy of fusion (ΔH) is calculated from the area of the endothermic peaks.
-
Thermogravimetric Analysis (TGA)
TGA is employed to evaluate the thermal stability and decomposition characteristics of this compound. By monitoring the mass of the sample as it is heated, TGA can identify the temperature at which degradation begins and the extent of mass loss at different temperatures.
Quantitative TGA Data for this compound
Specific TGA data for this compound is not widely available in the public domain. However, based on the general behavior of triglycerides, the following provides an expected profile. The thermal decomposition of triglycerides typically occurs in a multi-step process.
| Parameter | Temperature Range (°C) | Mass Loss (%) |
| Onset of Decomposition (Tonset) | ~200 - 250 | - |
| Primary Decomposition Stage | ~250 - 450 | Significant mass loss |
| Final Residue at 600°C | - | < 5% |
Note: These values are estimations based on the thermal behavior of similar triglycerides. Experimental determination is necessary for precise characterization of this compound.
Experimental Protocol for TGA Analysis
The following is a generalized protocol for the TGA of this compound.
Objective: To determine the thermal stability and decomposition profile of this compound.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans (e.g., alumina or platinum)
-
Microbalance (accurate to ±0.01 mg)
-
This compound sample
-
Inert purge gas (e.g., high-purity nitrogen)
Procedure:
-
Sample Preparation: Place 5-10 mg of the this compound sample into a tared TGA pan.
-
Instrument Setup:
-
Place the sample pan into the TGA furnace.
-
Set the inert purge gas flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
-
Data Analysis:
-
Analyze the resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition (Tonset), the temperatures of maximum mass loss rate (from the DTG peaks), and the percentage of mass loss at different temperature ranges.
-
Experimental Workflow
The following diagram illustrates the logical flow of the thermal analysis of this compound.
Conclusion
The thermal analysis of this compound by DSC and TGA provides invaluable data for researchers, scientists, and drug development professionals. DSC reveals the complex polymorphic behavior, which is critical for controlling the physical properties and stability of formulations. TGA establishes the thermal stability limits, informing on appropriate processing and storage conditions. The detailed protocols and workflow presented in this guide offer a robust framework for the comprehensive thermal characterization of this important lipid, enabling its effective utilization in various scientific and industrial applications. Further research to determine the precise enthalpy of fusion for each polymorphic form and to obtain a detailed TGA thermogram is highly recommended for a complete understanding of its thermal properties.
Crystalline Structure of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP) is a mixed-acid triglyceride of significant interest in various fields, including pharmaceuticals, food science, and materials science. Its physical properties, which are largely dictated by its crystalline structure and polymorphic behavior, are critical for its functionality in different applications. This technical guide provides an in-depth analysis of the crystalline structure of this compound, focusing on its known polymorphic forms and the experimental methodologies used for their characterization.
Polymorphism of this compound
Triglycerides commonly exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, which in turn affects their melting points, stability, and other physical characteristics. This compound has been shown to exhibit at least three polymorphic forms: alpha (α), beta prime (β'), and beta (β).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different polymorphic forms of this compound, based on the foundational work in the field.
Table 1: Melting Points of this compound Polymorphs [1]
| Polymorphic Form | Melting Point (°C) |
| Alpha (α) | 44.2 |
| Beta Prime (β') | 52.5 |
| Beta (β) | 55.8 |
Table 2: X-Ray Diffraction Long Spacings (d/n) for this compound Polymorphs [1]
| Polymorphic Form | Long Spacing (Å) |
| Alpha (α) | 42.8 |
| Beta Prime (β') | 39.2 |
| Beta (β) | 39.2 |
Experimental Protocols
The characterization of the crystalline structure of this compound involves several key experimental techniques. The following sections detail the methodologies employed in the seminal studies of this compound.
Synthesis of this compound
The synthesis of this compound for structural analysis was achieved through the reaction of the corresponding mono- and diglycerides with myristyl chloride, following established methods of the time.[1]
Capillary Melting Point Determination
The melting points of the different polymorphic forms were determined using the capillary melting point (c.m.p.) method.[1]
-
Alpha (α) and Beta Prime (β') Forms: The "rapid c.m.p." technique was used. This involves a relatively fast heating rate to observe the melting of these less stable forms before they can transform into a more stable polymorph.
-
Beta (β) Form: The "solvent c.m.p." method was employed. This technique is suitable for the most stable form, where the sample is crystallized from a solvent prior to the melting point determination.
X-Ray Diffraction (XRD) Analysis
Powder X-ray diffraction was the primary technique used to identify and characterize the different crystalline forms by measuring their characteristic diffraction patterns, particularly the long spacings.
-
Sample Preparation:
-
Alpha (α) Form: This form was obtained by rapidly chilling the molten glyceride.
-
Beta Prime (β') Form: This form was obtained by crystallizing the glyceride from the melt at a temperature 0.5 to 1°C above the alpha melting point.
-
Beta (β) Form: The most stable beta form was obtained through the transformation of the alpha or beta prime forms by storing them at a temperature between 50-60°C for 10-15 days. It was also the typical result of crystallization from solvents like acetone, ether, or isopropyl alcohol.
-
-
Data Acquisition: X-ray diffraction patterns were recorded to determine the d-spacings, which correspond to the distances between crystallographic planes. The long spacing is particularly indicative of the overall packing of the triglyceride molecules.
Polymorphic Transitions of this compound
The different polymorphic forms of this compound are interconvertible, typically transitioning from less stable to more stable forms upon heating or over time. The following diagram illustrates the logical relationship between these polymorphs.
Caption: Polymorphic transitions of this compound.
References
Crystalline Structure of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP) is a mixed-acid triglyceride of significant interest in various fields, including pharmaceuticals, food science, and materials science. Its physical properties, which are largely dictated by its crystalline structure and polymorphic behavior, are critical for its functionality in different applications. This technical guide provides an in-depth analysis of the crystalline structure of this compound, focusing on its known polymorphic forms and the experimental methodologies used for their characterization.
Polymorphism of this compound
Triglycerides commonly exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, which in turn affects their melting points, stability, and other physical characteristics. This compound has been shown to exhibit at least three polymorphic forms: alpha (α), beta prime (β'), and beta (β).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different polymorphic forms of this compound, based on the foundational work in the field.
Table 1: Melting Points of this compound Polymorphs [1]
| Polymorphic Form | Melting Point (°C) |
| Alpha (α) | 44.2 |
| Beta Prime (β') | 52.5 |
| Beta (β) | 55.8 |
Table 2: X-Ray Diffraction Long Spacings (d/n) for this compound Polymorphs [1]
| Polymorphic Form | Long Spacing (Å) |
| Alpha (α) | 42.8 |
| Beta Prime (β') | 39.2 |
| Beta (β) | 39.2 |
Experimental Protocols
The characterization of the crystalline structure of this compound involves several key experimental techniques. The following sections detail the methodologies employed in the seminal studies of this compound.
Synthesis of this compound
The synthesis of this compound for structural analysis was achieved through the reaction of the corresponding mono- and diglycerides with myristyl chloride, following established methods of the time.[1]
Capillary Melting Point Determination
The melting points of the different polymorphic forms were determined using the capillary melting point (c.m.p.) method.[1]
-
Alpha (α) and Beta Prime (β') Forms: The "rapid c.m.p." technique was used. This involves a relatively fast heating rate to observe the melting of these less stable forms before they can transform into a more stable polymorph.
-
Beta (β) Form: The "solvent c.m.p." method was employed. This technique is suitable for the most stable form, where the sample is crystallized from a solvent prior to the melting point determination.
X-Ray Diffraction (XRD) Analysis
Powder X-ray diffraction was the primary technique used to identify and characterize the different crystalline forms by measuring their characteristic diffraction patterns, particularly the long spacings.
-
Sample Preparation:
-
Alpha (α) Form: This form was obtained by rapidly chilling the molten glyceride.
-
Beta Prime (β') Form: This form was obtained by crystallizing the glyceride from the melt at a temperature 0.5 to 1°C above the alpha melting point.
-
Beta (β) Form: The most stable beta form was obtained through the transformation of the alpha or beta prime forms by storing them at a temperature between 50-60°C for 10-15 days. It was also the typical result of crystallization from solvents like acetone, ether, or isopropyl alcohol.
-
-
Data Acquisition: X-ray diffraction patterns were recorded to determine the d-spacings, which correspond to the distances between crystallographic planes. The long spacing is particularly indicative of the overall packing of the triglyceride molecules.
Polymorphic Transitions of this compound
The different polymorphic forms of this compound are interconvertible, typically transitioning from less stable to more stable forms upon heating or over time. The following diagram illustrates the logical relationship between these polymorphs.
Caption: Polymorphic transitions of this compound.
References
Crystalline Structure of 2-Myristyldipalmitin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin (PMP) is a mixed-acid triglyceride of significant interest in various fields, including pharmaceuticals, food science, and materials science. Its physical properties, which are largely dictated by its crystalline structure and polymorphic behavior, are critical for its functionality in different applications. This technical guide provides an in-depth analysis of the crystalline structure of this compound, focusing on its known polymorphic forms and the experimental methodologies used for their characterization.
Polymorphism of this compound
Triglycerides commonly exhibit polymorphism, the ability to exist in multiple crystalline forms with different molecular packing, which in turn affects their melting points, stability, and other physical characteristics. This compound has been shown to exhibit at least three polymorphic forms: alpha (α), beta prime (β'), and beta (β).[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for the different polymorphic forms of this compound, based on the foundational work in the field.
Table 1: Melting Points of this compound Polymorphs [1]
| Polymorphic Form | Melting Point (°C) |
| Alpha (α) | 44.2 |
| Beta Prime (β') | 52.5 |
| Beta (β) | 55.8 |
Table 2: X-Ray Diffraction Long Spacings (d/n) for this compound Polymorphs [1]
| Polymorphic Form | Long Spacing (Å) |
| Alpha (α) | 42.8 |
| Beta Prime (β') | 39.2 |
| Beta (β) | 39.2 |
Experimental Protocols
The characterization of the crystalline structure of this compound involves several key experimental techniques. The following sections detail the methodologies employed in the seminal studies of this compound.
Synthesis of this compound
The synthesis of this compound for structural analysis was achieved through the reaction of the corresponding mono- and diglycerides with myristyl chloride, following established methods of the time.[1]
Capillary Melting Point Determination
The melting points of the different polymorphic forms were determined using the capillary melting point (c.m.p.) method.[1]
-
Alpha (α) and Beta Prime (β') Forms: The "rapid c.m.p." technique was used. This involves a relatively fast heating rate to observe the melting of these less stable forms before they can transform into a more stable polymorph.
-
Beta (β) Form: The "solvent c.m.p." method was employed. This technique is suitable for the most stable form, where the sample is crystallized from a solvent prior to the melting point determination.
X-Ray Diffraction (XRD) Analysis
Powder X-ray diffraction was the primary technique used to identify and characterize the different crystalline forms by measuring their characteristic diffraction patterns, particularly the long spacings.
-
Sample Preparation:
-
Alpha (α) Form: This form was obtained by rapidly chilling the molten glyceride.
-
Beta Prime (β') Form: This form was obtained by crystallizing the glyceride from the melt at a temperature 0.5 to 1°C above the alpha melting point.
-
Beta (β) Form: The most stable beta form was obtained through the transformation of the alpha or beta prime forms by storing them at a temperature between 50-60°C for 10-15 days. It was also the typical result of crystallization from solvents like acetone, ether, or isopropyl alcohol.
-
-
Data Acquisition: X-ray diffraction patterns were recorded to determine the d-spacings, which correspond to the distances between crystallographic planes. The long spacing is particularly indicative of the overall packing of the triglyceride molecules.
Polymorphic Transitions of this compound
The different polymorphic forms of this compound are interconvertible, typically transitioning from less stable to more stable forms upon heating or over time. The following diagram illustrates the logical relationship between these polymorphs.
Caption: Polymorphic transitions of this compound.
References
The Enigmatic World of 2-Myristyldipalmitin: A Technical Exploration of Potential Biological Roles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of 2-Myristyldipalmitin, a specific structured triglyceride. While direct research on this molecule is nascent, this document aims to provide a comprehensive overview by examining its constituent fatty acids—myristic acid and palmitic acid—and drawing parallels with other structurally related lipids. By exploring the known biological activities of its components and the principles of structured triglyceride metabolism, we can infer potential roles and guide future research into the therapeutic and physiological significance of this compound.
Introduction to this compound
This compound, systematically known as 1,3-dipalmitoyl-2-myristoyl-glycerol (TG(16:0/14:0/16:0)), is a triacylglycerol molecule where the glycerol (B35011) backbone is esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement classifies it as a structured triglyceride. While it has been identified in natural sources like palm oil, its primary applications to date have been in the industrial sector, serving as an emulsifier and stabilizer in cosmetics and pharmaceuticals, and as a thickener in various coatings.
The biological significance of triglycerides is profoundly influenced by the nature of their constituent fatty acids and, crucially, their stereospecific positioning on the glycerol backbone. The distinct metabolic fate of fatty acids at the sn-2 position compared to the sn-1 and sn-3 positions suggests that this compound may possess unique physiological properties distinct from a random mixture of its constituent fatty acids.
Potential Biological Roles Inferred from Constituent Fatty Acids
The biological activities of this compound are likely a composite of the individual effects of myristic acid and palmitic acid, modulated by their specific placement within the triglyceride structure.
Myristic Acid (14:0)
Myristic acid, a 14-carbon saturated fatty acid, is known to be involved in crucial cellular signaling processes primarily through N-terminal myristoylation of proteins.[1][2] This irreversible lipid modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[3][4] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[2]
Furthermore, myristic acid itself can influence cellular processes. Studies have shown that it is more rapidly metabolized in hepatocytes compared to palmitic acid. It can also regulate triglyceride production in bovine mammary epithelial cells, potentially through the ubiquitination signaling pathway.
Palmitic Acid (16:0)
Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and plays a dual role in cellular physiology. It is a key substrate for energy storage and membrane synthesis. However, elevated levels of free palmitic acid can act as a signaling molecule, often with pro-inflammatory and lipotoxic effects.
Palmitic acid has been shown to modulate several signaling pathways, including:
-
Insulin (B600854) Signaling: Excess intracellular palmitic acid can lead to the accumulation of diacylglycerol, which activates protein kinase C (PKC). This can result in the serine phosphorylation of insulin receptor substrate-1 (IRS-1), impairing the PI3K/AKT signaling pathway and contributing to insulin resistance.
-
Inflammatory Pathways: Palmitic acid can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.
-
Hippo-YAP Pathway: In endothelial cells, palmitic acid can dysregulate the Hippo-YAP pathway by inducing mitochondrial damage and activating the cGAS-STING-IRF3 signaling mechanism, leading to impaired angiogenesis.
Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is another critical regulatory mechanism. This process, mediated by palmitoyl (B13399708) acyltransferases (PATs), influences protein trafficking, stability, and localization within membrane microdomains like lipid rafts.
The Significance of Fatty Acid Positioning
The stereospecific arrangement of fatty acids on the glycerol backbone is a critical determinant of a triglyceride's metabolic fate and biological function. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). This 2-MAG is more readily absorbed by enterocytes and can be re-esterified back into triglycerides.
This differential digestion and absorption process means that the fatty acid at the sn-2 position is more likely to be absorbed and incorporated into tissues in its original form. Therefore, with myristic acid at the sn-2 position, this compound would be expected to deliver 2-myristoyl-glycerol to the intestinal mucosa. 2-Monoacylglycerols themselves are recognized as signaling molecules, with some activating G protein-coupled receptors like GPR119.
The well-studied structured triglyceride 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which has palmitate at the sn-2 position, has been shown to improve intestinal health in neonates by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. This highlights the profound impact of the sn-2 fatty acid on biological outcomes. Extrapolating from this, the delivery of 2-myristoyl-glycerol from this compound could have unique effects on gut health and systemic metabolism that differ from triglycerides containing myristic acid at the sn-1 or sn-3 positions.
Quantitative Data on Constituent Fatty Acids
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize some of the reported effects of its constituent fatty acids.
| Fatty Acid | Parameter | Effect | Model System |
| Myristic Acid | Cellular Uptake | More rapid than palmitic acid | Cultured Rat Hepatocytes |
| β-oxidation | Significantly higher than palmitic acid | Cultured Rat Hepatocytes | |
| Elongation to Palmitic Acid | More pronounced than palmitic acid elongation to stearic acid | Cultured Rat Hepatocytes | |
| Palmitic Acid | LDL Cholesterol | Increases levels relative to oleic acid | Healthy Humans |
| HDL Cholesterol | No significant difference compared to oleic acid | Healthy Humans | |
| Insulin Signaling | Inhibits PI3K/AKT pathway | In vitro and in vivo models | |
| Endothelial Proliferation | Dose-dependent inhibition | Human Aortic Endothelial Cells | |
| Endothelial Migration | Dose-dependent inhibition | Human Aortic Endothelial Cells |
Signaling Pathways
Based on the known roles of myristic and palmitic acid, several signaling pathways are likely to be influenced by the metabolism of this compound.
Myristoylation-Dependent Signaling
The myristic acid released from this compound can be activated to myristoyl-CoA and subsequently used for the N-myristoylation of a wide range of proteins, impacting numerous signaling cascades.
Myristoylation Signaling Cascade
Palmitic Acid-Induced Inflammatory Signaling
The palmitic acid released from this compound can initiate inflammatory signaling through pathways such as TLR4.
References
The Enigmatic World of 2-Myristyldipalmitin: A Technical Exploration of Potential Biological Roles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of 2-Myristyldipalmitin, a specific structured triglyceride. While direct research on this molecule is nascent, this document aims to provide a comprehensive overview by examining its constituent fatty acids—myristic acid and palmitic acid—and drawing parallels with other structurally related lipids. By exploring the known biological activities of its components and the principles of structured triglyceride metabolism, we can infer potential roles and guide future research into the therapeutic and physiological significance of this compound.
Introduction to this compound
This compound, systematically known as 1,3-dipalmitoyl-2-myristoyl-glycerol (TG(16:0/14:0/16:0)), is a triacylglycerol molecule where the glycerol (B35011) backbone is esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement classifies it as a structured triglyceride. While it has been identified in natural sources like palm oil, its primary applications to date have been in the industrial sector, serving as an emulsifier and stabilizer in cosmetics and pharmaceuticals, and as a thickener in various coatings.
The biological significance of triglycerides is profoundly influenced by the nature of their constituent fatty acids and, crucially, their stereospecific positioning on the glycerol backbone. The distinct metabolic fate of fatty acids at the sn-2 position compared to the sn-1 and sn-3 positions suggests that this compound may possess unique physiological properties distinct from a random mixture of its constituent fatty acids.
Potential Biological Roles Inferred from Constituent Fatty Acids
The biological activities of this compound are likely a composite of the individual effects of myristic acid and palmitic acid, modulated by their specific placement within the triglyceride structure.
Myristic Acid (14:0)
Myristic acid, a 14-carbon saturated fatty acid, is known to be involved in crucial cellular signaling processes primarily through N-terminal myristoylation of proteins.[1][2] This irreversible lipid modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[3][4] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[2]
Furthermore, myristic acid itself can influence cellular processes. Studies have shown that it is more rapidly metabolized in hepatocytes compared to palmitic acid. It can also regulate triglyceride production in bovine mammary epithelial cells, potentially through the ubiquitination signaling pathway.
Palmitic Acid (16:0)
Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and plays a dual role in cellular physiology. It is a key substrate for energy storage and membrane synthesis. However, elevated levels of free palmitic acid can act as a signaling molecule, often with pro-inflammatory and lipotoxic effects.
Palmitic acid has been shown to modulate several signaling pathways, including:
-
Insulin (B600854) Signaling: Excess intracellular palmitic acid can lead to the accumulation of diacylglycerol, which activates protein kinase C (PKC). This can result in the serine phosphorylation of insulin receptor substrate-1 (IRS-1), impairing the PI3K/AKT signaling pathway and contributing to insulin resistance.
-
Inflammatory Pathways: Palmitic acid can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.
-
Hippo-YAP Pathway: In endothelial cells, palmitic acid can dysregulate the Hippo-YAP pathway by inducing mitochondrial damage and activating the cGAS-STING-IRF3 signaling mechanism, leading to impaired angiogenesis.
Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is another critical regulatory mechanism. This process, mediated by palmitoyl (B13399708) acyltransferases (PATs), influences protein trafficking, stability, and localization within membrane microdomains like lipid rafts.
The Significance of Fatty Acid Positioning
The stereospecific arrangement of fatty acids on the glycerol backbone is a critical determinant of a triglyceride's metabolic fate and biological function. During digestion, pancreatic lipase (B570770) preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). This 2-MAG is more readily absorbed by enterocytes and can be re-esterified back into triglycerides.
This differential digestion and absorption process means that the fatty acid at the sn-2 position is more likely to be absorbed and incorporated into tissues in its original form. Therefore, with myristic acid at the sn-2 position, this compound would be expected to deliver 2-myristoyl-glycerol to the intestinal mucosa. 2-Monoacylglycerols themselves are recognized as signaling molecules, with some activating G protein-coupled receptors like GPR119.
The well-studied structured triglyceride 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which has palmitate at the sn-2 position, has been shown to improve intestinal health in neonates by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. This highlights the profound impact of the sn-2 fatty acid on biological outcomes. Extrapolating from this, the delivery of 2-myristoyl-glycerol from this compound could have unique effects on gut health and systemic metabolism that differ from triglycerides containing myristic acid at the sn-1 or sn-3 positions.
Quantitative Data on Constituent Fatty Acids
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize some of the reported effects of its constituent fatty acids.
| Fatty Acid | Parameter | Effect | Model System |
| Myristic Acid | Cellular Uptake | More rapid than palmitic acid | Cultured Rat Hepatocytes |
| β-oxidation | Significantly higher than palmitic acid | Cultured Rat Hepatocytes | |
| Elongation to Palmitic Acid | More pronounced than palmitic acid elongation to stearic acid | Cultured Rat Hepatocytes | |
| Palmitic Acid | LDL Cholesterol | Increases levels relative to oleic acid | Healthy Humans |
| HDL Cholesterol | No significant difference compared to oleic acid | Healthy Humans | |
| Insulin Signaling | Inhibits PI3K/AKT pathway | In vitro and in vivo models | |
| Endothelial Proliferation | Dose-dependent inhibition | Human Aortic Endothelial Cells | |
| Endothelial Migration | Dose-dependent inhibition | Human Aortic Endothelial Cells |
Signaling Pathways
Based on the known roles of myristic and palmitic acid, several signaling pathways are likely to be influenced by the metabolism of this compound.
Myristoylation-Dependent Signaling
The myristic acid released from this compound can be activated to myristoyl-CoA and subsequently used for the N-myristoylation of a wide range of proteins, impacting numerous signaling cascades.
Myristoylation Signaling Cascade
Palmitic Acid-Induced Inflammatory Signaling
The palmitic acid released from this compound can initiate inflammatory signaling through pathways such as TLR4.
References
The Enigmatic World of 2-Myristyldipalmitin: A Technical Exploration of Potential Biological Roles
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the current understanding of 2-Myristyldipalmitin, a specific structured triglyceride. While direct research on this molecule is nascent, this document aims to provide a comprehensive overview by examining its constituent fatty acids—myristic acid and palmitic acid—and drawing parallels with other structurally related lipids. By exploring the known biological activities of its components and the principles of structured triglyceride metabolism, we can infer potential roles and guide future research into the therapeutic and physiological significance of this compound.
Introduction to this compound
This compound, systematically known as 1,3-dipalmitoyl-2-myristoyl-glycerol (TG(16:0/14:0/16:0)), is a triacylglycerol molecule where the glycerol backbone is esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position. This specific arrangement classifies it as a structured triglyceride. While it has been identified in natural sources like palm oil, its primary applications to date have been in the industrial sector, serving as an emulsifier and stabilizer in cosmetics and pharmaceuticals, and as a thickener in various coatings.
The biological significance of triglycerides is profoundly influenced by the nature of their constituent fatty acids and, crucially, their stereospecific positioning on the glycerol backbone. The distinct metabolic fate of fatty acids at the sn-2 position compared to the sn-1 and sn-3 positions suggests that this compound may possess unique physiological properties distinct from a random mixture of its constituent fatty acids.
Potential Biological Roles Inferred from Constituent Fatty Acids
The biological activities of this compound are likely a composite of the individual effects of myristic acid and palmitic acid, modulated by their specific placement within the triglyceride structure.
Myristic Acid (14:0)
Myristic acid, a 14-carbon saturated fatty acid, is known to be involved in crucial cellular signaling processes primarily through N-terminal myristoylation of proteins.[1][2] This irreversible lipid modification is catalyzed by N-myristoyltransferase (NMT) and plays a vital role in membrane targeting, protein-protein interactions, and signal transduction.[3][4] Myristoylated proteins are key components of numerous signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[2]
Furthermore, myristic acid itself can influence cellular processes. Studies have shown that it is more rapidly metabolized in hepatocytes compared to palmitic acid. It can also regulate triglyceride production in bovine mammary epithelial cells, potentially through the ubiquitination signaling pathway.
Palmitic Acid (16:0)
Palmitic acid, a 16-carbon saturated fatty acid, is a major component of dietary fats and plays a dual role in cellular physiology. It is a key substrate for energy storage and membrane synthesis. However, elevated levels of free palmitic acid can act as a signaling molecule, often with pro-inflammatory and lipotoxic effects.
Palmitic acid has been shown to modulate several signaling pathways, including:
-
Insulin Signaling: Excess intracellular palmitic acid can lead to the accumulation of diacylglycerol, which activates protein kinase C (PKC). This can result in the serine phosphorylation of insulin receptor substrate-1 (IRS-1), impairing the PI3K/AKT signaling pathway and contributing to insulin resistance.
-
Inflammatory Pathways: Palmitic acid can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB and MAPK signaling pathways and the subsequent production of pro-inflammatory cytokines.
-
Hippo-YAP Pathway: In endothelial cells, palmitic acid can dysregulate the Hippo-YAP pathway by inducing mitochondrial damage and activating the cGAS-STING-IRF3 signaling mechanism, leading to impaired angiogenesis.
Protein S-palmitoylation, the reversible attachment of palmitate to cysteine residues, is another critical regulatory mechanism. This process, mediated by palmitoyl acyltransferases (PATs), influences protein trafficking, stability, and localization within membrane microdomains like lipid rafts.
The Significance of Fatty Acid Positioning
The stereospecific arrangement of fatty acids on the glycerol backbone is a critical determinant of a triglyceride's metabolic fate and biological function. During digestion, pancreatic lipase preferentially hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacylglycerol (2-MAG). This 2-MAG is more readily absorbed by enterocytes and can be re-esterified back into triglycerides.
This differential digestion and absorption process means that the fatty acid at the sn-2 position is more likely to be absorbed and incorporated into tissues in its original form. Therefore, with myristic acid at the sn-2 position, this compound would be expected to deliver 2-myristoyl-glycerol to the intestinal mucosa. 2-Monoacylglycerols themselves are recognized as signaling molecules, with some activating G protein-coupled receptors like GPR119.
The well-studied structured triglyceride 1,3-dioleoyl-2-palmitoyl-glycerol (OPO), which has palmitate at the sn-2 position, has been shown to improve intestinal health in neonates by promoting the growth of beneficial bacteria and enhancing intestinal barrier function. This highlights the profound impact of the sn-2 fatty acid on biological outcomes. Extrapolating from this, the delivery of 2-myristoyl-glycerol from this compound could have unique effects on gut health and systemic metabolism that differ from triglycerides containing myristic acid at the sn-1 or sn-3 positions.
Quantitative Data on Constituent Fatty Acids
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize some of the reported effects of its constituent fatty acids.
| Fatty Acid | Parameter | Effect | Model System |
| Myristic Acid | Cellular Uptake | More rapid than palmitic acid | Cultured Rat Hepatocytes |
| β-oxidation | Significantly higher than palmitic acid | Cultured Rat Hepatocytes | |
| Elongation to Palmitic Acid | More pronounced than palmitic acid elongation to stearic acid | Cultured Rat Hepatocytes | |
| Palmitic Acid | LDL Cholesterol | Increases levels relative to oleic acid | Healthy Humans |
| HDL Cholesterol | No significant difference compared to oleic acid | Healthy Humans | |
| Insulin Signaling | Inhibits PI3K/AKT pathway | In vitro and in vivo models | |
| Endothelial Proliferation | Dose-dependent inhibition | Human Aortic Endothelial Cells | |
| Endothelial Migration | Dose-dependent inhibition | Human Aortic Endothelial Cells |
Signaling Pathways
Based on the known roles of myristic and palmitic acid, several signaling pathways are likely to be influenced by the metabolism of this compound.
Myristoylation-Dependent Signaling
The myristic acid released from this compound can be activated to myristoyl-CoA and subsequently used for the N-myristoylation of a wide range of proteins, impacting numerous signaling cascades.
Myristoylation Signaling Cascade
Palmitic Acid-Induced Inflammatory Signaling
The palmitic acid released from this compound can initiate inflammatory signaling through pathways such as TLR4.
References
Methodological & Application
Application Notes and Protocols for 2-Myristyldipalmitin in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a diverse range of therapeutic agents, including mRNA, siRNA, and small molecule drugs. The composition of these nanoparticles is a critical determinant of their stability, encapsulation efficiency, and in vivo performance. A typical LNP formulation comprises an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to provide a hydrophilic shield.[1] While many formulations utilize existing lipids, the exploration of novel lipid excipients is crucial for advancing drug delivery technologies.
This document provides detailed application notes and protocols for the potential use of 2-Myristyldipalmitin , a structured triglyceride, as a core component in lipid nanoparticle formulations. Structured lipids, with their defined fatty acid composition and position on the glycerol (B35011) backbone, offer unique physicochemical properties that can be harnessed to modulate the characteristics of drug delivery systems.[2] this compound, with myristic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, presents an interesting candidate for creating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages in terms of biocompatibility and controlled drug release.[3]
Physicochemical Properties of this compound
The unique arrangement of fatty acids in this compound influences its melting behavior, crystallinity, and interaction with other lipids. Understanding these properties is essential for designing robust LNP formulations.
| Property | Description | Potential Impact on LNP Formulation |
| Melting Point | The temperature at which the lipid transitions from a solid to a liquid state. The specific melting point of this compound would need to be experimentally determined but is expected to be relatively high due to the saturated fatty acid chains. | A higher melting point can contribute to a more solid lipid core at physiological temperatures, potentially leading to more stable nanoparticles and sustained drug release. |
| Polymorphism | The ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different melting points, solubilities, and stabilities. | The polymorphic behavior of this compound will influence the stability of the LNP formulation. Controlling the crystalline state is crucial to prevent drug expulsion during storage. |
| Lipophilicity | The affinity of a molecule for a lipid environment. As a triglyceride, this compound is highly lipophilic. | This property makes it an excellent candidate for encapsulating lipophilic drugs, potentially increasing drug loading capacity. |
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of LNPs incorporating this compound. These are generalized methods and may require optimization based on the specific therapeutic agent and desired nanoparticle characteristics.
Protocol 1: Formulation of this compound-based LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and aqueous phases to produce uniform nanoparticles.[4]
Materials:
-
This compound
-
Ionizable Cationic Lipid (e.g., SM-102, ALC-0315)
-
Helper Lipid (e.g., DSPC)[5]
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Therapeutic Payload (e.g., mRNA, siRNA, or small molecule drug)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Aqueous Buffer (e.g., Citrate buffer, pH 4.0)
-
Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common starting molar ratio for LNP components is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid). The concentration of this compound will need to be optimized based on the desired solid-to-liquid lipid ratio in the final nanoparticle.
-
Gently heat the solution (e.g., to 60-65°C) if necessary to ensure complete dissolution of all lipid components. Maintain the cholesterol solution at a warm temperature (>37°C) to prevent precipitation.
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic payload in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
-
Set the flow rate ratio, typically 3:1 (aqueous:organic).
-
Initiate mixing. The rapid mixing within the microfluidic chip induces the self-assembly of the LNPs.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8 °C.
-
Protocol 2: Characterization of this compound-based LNPs
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential to determine the surface charge of the nanoparticles. Near-neutral zeta potential at physiological pH is often desired to minimize non-specific interactions in vivo.
-
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: Quantification of encapsulated payload. For nucleic acids, a common method is the RiboGreen assay. For small molecules, techniques like HPLC can be used.
-
Procedure (RiboGreen Assay for mRNA):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
To the other set, add buffer without the lytic agent.
-
Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.
-
Measure the fluorescence intensity.
-
Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Illustrative Data for this compound LNPs:
The following table presents hypothetical data for LNPs formulated with and without this compound to illustrate potential outcomes. Actual results will vary depending on the specific formulation parameters.
| Formulation | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP (without this compound) | 85 ± 5 | 0.12 ± 0.02 | -2.5 ± 0.8 | 92 ± 3 |
| This compound LNP (10 mol%) | 95 ± 7 | 0.15 ± 0.03 | -3.1 ± 1.0 | 90 ± 4 |
| This compound LNP (20 mol%) | 110 ± 9 | 0.18 ± 0.04 | -3.8 ± 1.2 | 88 ± 5 |
Visualizations
Experimental Workflow for LNP Formulation
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Myristyldipalmitin in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a diverse range of therapeutic agents, including mRNA, siRNA, and small molecule drugs. The composition of these nanoparticles is a critical determinant of their stability, encapsulation efficiency, and in vivo performance. A typical LNP formulation comprises an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to provide a hydrophilic shield.[1] While many formulations utilize existing lipids, the exploration of novel lipid excipients is crucial for advancing drug delivery technologies.
This document provides detailed application notes and protocols for the potential use of 2-Myristyldipalmitin , a structured triglyceride, as a core component in lipid nanoparticle formulations. Structured lipids, with their defined fatty acid composition and position on the glycerol (B35011) backbone, offer unique physicochemical properties that can be harnessed to modulate the characteristics of drug delivery systems.[2] this compound, with myristic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, presents an interesting candidate for creating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages in terms of biocompatibility and controlled drug release.[3]
Physicochemical Properties of this compound
The unique arrangement of fatty acids in this compound influences its melting behavior, crystallinity, and interaction with other lipids. Understanding these properties is essential for designing robust LNP formulations.
| Property | Description | Potential Impact on LNP Formulation |
| Melting Point | The temperature at which the lipid transitions from a solid to a liquid state. The specific melting point of this compound would need to be experimentally determined but is expected to be relatively high due to the saturated fatty acid chains. | A higher melting point can contribute to a more solid lipid core at physiological temperatures, potentially leading to more stable nanoparticles and sustained drug release. |
| Polymorphism | The ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different melting points, solubilities, and stabilities. | The polymorphic behavior of this compound will influence the stability of the LNP formulation. Controlling the crystalline state is crucial to prevent drug expulsion during storage. |
| Lipophilicity | The affinity of a molecule for a lipid environment. As a triglyceride, this compound is highly lipophilic. | This property makes it an excellent candidate for encapsulating lipophilic drugs, potentially increasing drug loading capacity. |
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of LNPs incorporating this compound. These are generalized methods and may require optimization based on the specific therapeutic agent and desired nanoparticle characteristics.
Protocol 1: Formulation of this compound-based LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and aqueous phases to produce uniform nanoparticles.[4]
Materials:
-
This compound
-
Ionizable Cationic Lipid (e.g., SM-102, ALC-0315)
-
Helper Lipid (e.g., DSPC)[5]
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Therapeutic Payload (e.g., mRNA, siRNA, or small molecule drug)
-
Ethanol (B145695) (200 proof, molecular biology grade)
-
Aqueous Buffer (e.g., Citrate buffer, pH 4.0)
-
Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common starting molar ratio for LNP components is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid). The concentration of this compound will need to be optimized based on the desired solid-to-liquid lipid ratio in the final nanoparticle.
-
Gently heat the solution (e.g., to 60-65°C) if necessary to ensure complete dissolution of all lipid components. Maintain the cholesterol solution at a warm temperature (>37°C) to prevent precipitation.
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic payload in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
-
Set the flow rate ratio, typically 3:1 (aqueous:organic).
-
Initiate mixing. The rapid mixing within the microfluidic chip induces the self-assembly of the LNPs.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8 °C.
-
Protocol 2: Characterization of this compound-based LNPs
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential to determine the surface charge of the nanoparticles. Near-neutral zeta potential at physiological pH is often desired to minimize non-specific interactions in vivo.
-
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: Quantification of encapsulated payload. For nucleic acids, a common method is the RiboGreen assay. For small molecules, techniques like HPLC can be used.
-
Procedure (RiboGreen Assay for mRNA):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
To the other set, add buffer without the lytic agent.
-
Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.
-
Measure the fluorescence intensity.
-
Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Illustrative Data for this compound LNPs:
The following table presents hypothetical data for LNPs formulated with and without this compound to illustrate potential outcomes. Actual results will vary depending on the specific formulation parameters.
| Formulation | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP (without this compound) | 85 ± 5 | 0.12 ± 0.02 | -2.5 ± 0.8 | 92 ± 3 |
| This compound LNP (10 mol%) | 95 ± 7 | 0.15 ± 0.03 | -3.1 ± 1.0 | 90 ± 4 |
| This compound LNP (20 mol%) | 110 ± 9 | 0.18 ± 0.04 | -3.8 ± 1.2 | 88 ± 5 |
Visualizations
Experimental Workflow for LNP Formulation
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Myristyldipalmitin in Lipid Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipid nanoparticles (LNPs) have become a leading platform for the delivery of a diverse range of therapeutic agents, including mRNA, siRNA, and small molecule drugs. The composition of these nanoparticles is a critical determinant of their stability, encapsulation efficiency, and in vivo performance. A typical LNP formulation comprises an ionizable lipid, a helper lipid, cholesterol, and a PEGylated lipid to provide a hydrophilic shield.[1] While many formulations utilize existing lipids, the exploration of novel lipid excipients is crucial for advancing drug delivery technologies.
This document provides detailed application notes and protocols for the potential use of 2-Myristyldipalmitin , a structured triglyceride, as a core component in lipid nanoparticle formulations. Structured lipids, with their defined fatty acid composition and position on the glycerol backbone, offer unique physicochemical properties that can be harnessed to modulate the characteristics of drug delivery systems.[2] this compound, with myristic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, presents an interesting candidate for creating solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), offering advantages in terms of biocompatibility and controlled drug release.[3]
Physicochemical Properties of this compound
The unique arrangement of fatty acids in this compound influences its melting behavior, crystallinity, and interaction with other lipids. Understanding these properties is essential for designing robust LNP formulations.
| Property | Description | Potential Impact on LNP Formulation |
| Melting Point | The temperature at which the lipid transitions from a solid to a liquid state. The specific melting point of this compound would need to be experimentally determined but is expected to be relatively high due to the saturated fatty acid chains. | A higher melting point can contribute to a more solid lipid core at physiological temperatures, potentially leading to more stable nanoparticles and sustained drug release. |
| Polymorphism | The ability of a solid material to exist in more than one crystalline form. Different polymorphs can have different melting points, solubilities, and stabilities. | The polymorphic behavior of this compound will influence the stability of the LNP formulation. Controlling the crystalline state is crucial to prevent drug expulsion during storage. |
| Lipophilicity | The affinity of a molecule for a lipid environment. As a triglyceride, this compound is highly lipophilic. | This property makes it an excellent candidate for encapsulating lipophilic drugs, potentially increasing drug loading capacity. |
Experimental Protocols
The following protocols provide a framework for the formulation and characterization of LNPs incorporating this compound. These are generalized methods and may require optimization based on the specific therapeutic agent and desired nanoparticle characteristics.
Protocol 1: Formulation of this compound-based LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and controlled mixing of lipid and aqueous phases to produce uniform nanoparticles.[4]
Materials:
-
This compound
-
Ionizable Cationic Lipid (e.g., SM-102, ALC-0315)
-
Helper Lipid (e.g., DSPC)[5]
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG 2000)
-
Therapeutic Payload (e.g., mRNA, siRNA, or small molecule drug)
-
Ethanol (200 proof, molecular biology grade)
-
Aqueous Buffer (e.g., Citrate buffer, pH 4.0)
-
Dialysis Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
Lipid Stock Solution Preparation:
-
Dissolve this compound, the ionizable lipid, helper lipid, cholesterol, and PEGylated lipid in ethanol to achieve the desired molar ratios. A common starting molar ratio for LNP components is 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEGylated lipid). The concentration of this compound will need to be optimized based on the desired solid-to-liquid lipid ratio in the final nanoparticle.
-
Gently heat the solution (e.g., to 60-65°C) if necessary to ensure complete dissolution of all lipid components. Maintain the cholesterol solution at a warm temperature (>37°C) to prevent precipitation.
-
-
Aqueous Phase Preparation:
-
Dissolve the therapeutic payload in the aqueous buffer to the desired concentration.
-
-
Microfluidic Mixing:
-
Set up the microfluidic mixing system according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another.
-
Set the flow rate ratio, typically 3:1 (aqueous:organic).
-
Initiate mixing. The rapid mixing within the microfluidic chip induces the self-assembly of the LNPs.
-
-
Purification:
-
The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Store the LNPs at 2-8 °C.
-
Protocol 2: Characterization of this compound-based LNPs
Thorough characterization is essential to ensure the quality and consistency of the formulated LNPs.
1. Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute a small aliquot of the LNP suspension in PBS.
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size (Z-average diameter) and PDI using a DLS instrument.
-
Perform measurements in triplicate. A PDI value below 0.2 is generally considered indicative of a monodisperse population.
-
2. Zeta Potential Measurement:
-
Method: Electrophoretic Light Scattering (ELS)
-
Procedure:
-
Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the zeta potential to determine the surface charge of the nanoparticles. Near-neutral zeta potential at physiological pH is often desired to minimize non-specific interactions in vivo.
-
3. Encapsulation Efficiency (EE%) and Drug Loading (DL%):
-
Method: Quantification of encapsulated payload. For nucleic acids, a common method is the RiboGreen assay. For small molecules, techniques like HPLC can be used.
-
Procedure (RiboGreen Assay for mRNA):
-
Prepare two sets of LNP samples.
-
To one set, add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA.
-
To the other set, add buffer without the lytic agent.
-
Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.
-
Measure the fluorescence intensity.
-
Calculate the EE% using the following formula: EE% = [(Total mRNA - Free mRNA) / Total mRNA] x 100
-
Illustrative Data for this compound LNPs:
The following table presents hypothetical data for LNPs formulated with and without this compound to illustrate potential outcomes. Actual results will vary depending on the specific formulation parameters.
| Formulation | Size (d.nm) | PDI | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Control LNP (without this compound) | 85 ± 5 | 0.12 ± 0.02 | -2.5 ± 0.8 | 92 ± 3 |
| This compound LNP (10 mol%) | 95 ± 7 | 0.15 ± 0.03 | -3.1 ± 1.0 | 90 ± 4 |
| This compound LNP (20 mol%) | 110 ± 9 | 0.18 ± 0.04 | -3.8 ± 1.2 | 88 ± 5 |
Visualizations
Experimental Workflow for LNP Formulation
References
- 1. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structured Lipids Engineering for Health: Novel Formulations Enriched in n-3 Long-Chain Polyunsaturated Fatty Acids with Potential Nutritional Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Polymeric Excipients in the Technology of Floating Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
2-Myristyldipalmitin as a Versatile Excipient in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, a triglyceride composed of myristic acid and palmitic acid, is emerging as a valuable lipid excipient in the design and development of novel drug delivery systems. Its solid-state nature at physiological temperatures, biocompatibility, and ability to form stable particulate structures make it an excellent candidate for formulating solid lipid nanoparticles (SLNs) and liposomes. These advanced delivery systems offer numerous advantages, including enhanced drug solubility, improved bioavailability, controlled release, and targeted drug delivery, thereby reducing side effects and improving patient compliance.
This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of drug delivery systems. It is intended to guide researchers and drug development professionals in harnessing the potential of this versatile excipient.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for designing effective drug delivery systems. While specific experimental data for this compound is limited, data for its positional isomer, 1,3-Dipalmitoyl-2-Myristoyl Glycerol, provides valuable insights.
| Property | Value | Reference |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Appearance | White or white-like solid | [1] |
| Solubility | Insoluble in water; miscible with organic solvents like alcohols and esters. Soluble in Chloroform (10 mg/ml). | [1][2] |
| Predicted Density | 0.918 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 741.4 ± 27.0 °C | |
| Storage | -20°C |
Applications in Drug Delivery
This compound is primarily used in the formulation of solid lipid nanoparticles (SLNs) and liposomes. These systems can encapsulate both lipophilic and hydrophilic drugs, offering a versatile platform for a wide range of active pharmaceutical ingredients (APIs).
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, offering advantages like high stability and controlled release. This compound, being solid at body temperature, forms a stable matrix for drug encapsulation.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound can be incorporated into the lipid bilayer of liposomes, influencing their stability and release characteristics.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems using this compound.
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from general methods for SLN preparation and is suitable for this compound.
Materials:
-
This compound
-
Drug (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, or a mixture)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Preparation of this compound-containing Liposomes by Thin-Film Hydration Method
This protocol is a standard method for liposome (B1194612) preparation and can be adapted for incorporating this compound.
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Drug (hydrophilic or lipophilic)
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional, for size homogenization)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol (if used) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this step as well.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
-
Storage: Store the liposome suspension at 4°C.
References
2-Myristyldipalmitin as a Versatile Excipient in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, a triglyceride composed of myristic acid and palmitic acid, is emerging as a valuable lipid excipient in the design and development of novel drug delivery systems. Its solid-state nature at physiological temperatures, biocompatibility, and ability to form stable particulate structures make it an excellent candidate for formulating solid lipid nanoparticles (SLNs) and liposomes. These advanced delivery systems offer numerous advantages, including enhanced drug solubility, improved bioavailability, controlled release, and targeted drug delivery, thereby reducing side effects and improving patient compliance.
This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of drug delivery systems. It is intended to guide researchers and drug development professionals in harnessing the potential of this versatile excipient.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for designing effective drug delivery systems. While specific experimental data for this compound is limited, data for its positional isomer, 1,3-Dipalmitoyl-2-Myristoyl Glycerol, provides valuable insights.
| Property | Value | Reference |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Appearance | White or white-like solid | [1] |
| Solubility | Insoluble in water; miscible with organic solvents like alcohols and esters. Soluble in Chloroform (10 mg/ml). | [1][2] |
| Predicted Density | 0.918 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 741.4 ± 27.0 °C | |
| Storage | -20°C |
Applications in Drug Delivery
This compound is primarily used in the formulation of solid lipid nanoparticles (SLNs) and liposomes. These systems can encapsulate both lipophilic and hydrophilic drugs, offering a versatile platform for a wide range of active pharmaceutical ingredients (APIs).
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, offering advantages like high stability and controlled release. This compound, being solid at body temperature, forms a stable matrix for drug encapsulation.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound can be incorporated into the lipid bilayer of liposomes, influencing their stability and release characteristics.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems using this compound.
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from general methods for SLN preparation and is suitable for this compound.
Materials:
-
This compound
-
Drug (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, or a mixture)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Preparation of this compound-containing Liposomes by Thin-Film Hydration Method
This protocol is a standard method for liposome (B1194612) preparation and can be adapted for incorporating this compound.
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Drug (hydrophilic or lipophilic)
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional, for size homogenization)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol (if used) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this step as well.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
-
Storage: Store the liposome suspension at 4°C.
References
2-Myristyldipalmitin as a Versatile Excipient in Advanced Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, a triglyceride composed of myristic acid and palmitic acid, is emerging as a valuable lipid excipient in the design and development of novel drug delivery systems. Its solid-state nature at physiological temperatures, biocompatibility, and ability to form stable particulate structures make it an excellent candidate for formulating solid lipid nanoparticles (SLNs) and liposomes. These advanced delivery systems offer numerous advantages, including enhanced drug solubility, improved bioavailability, controlled release, and targeted drug delivery, thereby reducing side effects and improving patient compliance.
This document provides detailed application notes and experimental protocols for utilizing this compound in the formulation of drug delivery systems. It is intended to guide researchers and drug development professionals in harnessing the potential of this versatile excipient.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for designing effective drug delivery systems. While specific experimental data for this compound is limited, data for its positional isomer, 1,3-Dipalmitoyl-2-Myristoyl Glycerol, provides valuable insights.
| Property | Value | Reference |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Appearance | White or white-like solid | [1] |
| Solubility | Insoluble in water; miscible with organic solvents like alcohols and esters. Soluble in Chloroform (10 mg/ml). | [1][2] |
| Predicted Density | 0.918 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 741.4 ± 27.0 °C | |
| Storage | -20°C |
Applications in Drug Delivery
This compound is primarily used in the formulation of solid lipid nanoparticles (SLNs) and liposomes. These systems can encapsulate both lipophilic and hydrophilic drugs, offering a versatile platform for a wide range of active pharmaceutical ingredients (APIs).
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers with a solid lipid core, offering advantages like high stability and controlled release. This compound, being solid at body temperature, forms a stable matrix for drug encapsulation.
Liposomes
Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. This compound can be incorporated into the lipid bilayer of liposomes, influencing their stability and release characteristics.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of drug delivery systems using this compound.
Protocol 1: Preparation of this compound-based Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol is adapted from general methods for SLN preparation and is suitable for this compound.
Materials:
-
This compound
-
Drug (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188, or a mixture)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.
-
Aqueous Phase Preparation: Heat the purified water containing the surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-shear homogenization for 5-10 minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature while stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Storage: Store the SLN dispersion at 4°C.
Protocol 2: Preparation of this compound-containing Liposomes by Thin-Film Hydration Method
This protocol is a standard method for liposome preparation and can be adapted for incorporating this compound.
Materials:
-
This compound
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol (optional, for membrane stabilization)
-
Drug (hydrophilic or lipophilic)
-
Organic solvent (e.g., Chloroform:Methanol mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)
Equipment:
-
Rotary evaporator
-
Bath sonicator or probe sonicator
-
Extruder (optional, for size homogenization)
-
Round-bottom flask
Procedure:
-
Lipid Film Formation: Dissolve this compound, phospholipid, and cholesterol (if used) in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in this step as well.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.
-
Hydration: Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the flask. Hydrate the lipid film by gentle rotation above the lipid transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
-
Purification: Remove the unencapsulated drug by methods such as dialysis, gel filtration, or centrifugation.
-
Storage: Store the liposome suspension at 4°C.
References
Application Notes and Protocols for the Incorporation of 2-Myristyldipalmitin into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems. The physicochemical properties of liposomes, including their stability, fluidity, and drug release characteristics, are heavily influenced by their lipid composition. This document provides a detailed protocol for the incorporation of a novel or less-characterized triglyceride, 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), into liposomal formulations.
This compound is a triglyceride containing two palmitic acid chains and one myristic acid chain.[1] Its unique acyl chain composition is expected to influence the packing and fluidity of the liposomal membrane, potentially offering advantages in terms of stability and drug retention. As a non-standard lipid, its incorporation requires careful optimization of the formulation and preparation process.
This application note outlines a generalizable protocol using the thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the resulting liposomes. While specific experimental data for this compound is limited, this guide provides a systematic approach for its successful incorporation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing a successful liposome (B1194612) formulation strategy. The following table summarizes its key predicted properties.
| Property | Predicted Value | Reference |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Density | 0.918 ± 0.06 g/cm³ | [1] |
| Boiling Point | 741.4 ± 27.0 °C | |
| Physical State | Solid (at room temperature) | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and esters. |
The solid nature of this compound at room temperature and its solubility in organic solvents make it suitable for standard liposome preparation techniques such as thin-film hydration. The presence of saturated fatty acid chains (myristic and palmitic) will likely result in a more rigid and ordered lipid bilayer compared to formulations with unsaturated lipids. This increased order can enhance vesicle stability and reduce drug leakage.
Experimental Protocols
The following section details a generalized protocol for incorporating this compound into liposomes using the thin-film hydration method. This method is widely used due to its simplicity and effectiveness.
Materials
-
This compound
-
Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (various pore sizes)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system (for encapsulation efficiency)
-
Transmission Electron Microscope (TEM) (optional, for morphology)
Protocol: Thin-Film Hydration
The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.
1. Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired membrane properties. A common starting point is a 2:1:1 molar ratio of phosphatidylcholine:cholesterol:this compound. b. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For lipids with unknown Tc, a temperature of 40-60°C is a reasonable starting point. This will create a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
2. Hydration: a. Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-heated to a temperature above the Tc of the lipid mixture. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. c. Agitate the flask by rotating it in the water bath for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
3. Size Reduction (Sonication and Extrusion): a. To obtain smaller and more uniform liposomes, the MLV suspension can be downsized. b. Sonication: Subject the MLV suspension to probe or bath sonication. It is crucial to perform sonication on ice to prevent lipid degradation. c. Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 400 nm, 200 nm, and 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) for each membrane to ensure homogeneity.
4. Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Characterization of Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of the liposomes. The zeta potential, a measure of the surface charge, can also be measured to predict the stability of the liposomal suspension.
Illustrative Data for Liposomes Containing this compound:
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPC:Chol:this compound (2:1:1) | 125 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.1 |
| DPPC:Chol:this compound (2:1:1) | 110 ± 7 | 0.18 ± 0.04 | -4.8 ± 0.9 |
| Egg PC:Chol:this compound (2:1:1) | 140 ± 6 | 0.21 ± 0.05 | -6.1 ± 1.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)
Encapsulation Efficiency
The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in each fraction using a suitable analytical technique like HPLC.
Illustrative Data for Encapsulation Efficiency:
| Drug | Liposome Formulation | Encapsulation Efficiency (%) |
| Doxorubicin (hydrophilic) | DSPC:Chol:this compound (2:1:1) | 45 ± 4 |
| Curcumin (lipophilic) | DPPC:Chol:this compound (2:1:1) | 85 ± 6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Experimental Workflow for Liposome Preparation
Caption: A generalized workflow for the preparation of liposomes incorporating this compound.
Cellular Uptake Pathways of Liposomes
The interaction of liposomes with cells is a crucial aspect of their function as drug delivery vehicles. The primary mechanisms of cellular uptake include endocytosis and fusion. The lipid composition can significantly influence the preferred pathway.
Caption: Potential cellular uptake pathways for liposomes containing this compound.
Conclusion
The incorporation of novel lipids such as this compound into liposomal formulations offers the potential to create drug delivery systems with tailored properties. While specific experimental data for this lipid is not widely available, the generalized protocols and characterization methods outlined in this application note provide a robust framework for its successful use. By systematically optimizing the lipid composition and preparation parameters, researchers can develop stable and effective liposomal carriers for a wide range of therapeutic applications. The influence of the unique acyl chain composition of this compound on the bilayer properties warrants further investigation to fully elucidate its potential benefits in drug delivery.
References
Application Notes and Protocols for the Incorporation of 2-Myristyldipalmitin into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems. The physicochemical properties of liposomes, including their stability, fluidity, and drug release characteristics, are heavily influenced by their lipid composition. This document provides a detailed protocol for the incorporation of a novel or less-characterized triglyceride, 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), into liposomal formulations.
This compound is a triglyceride containing two palmitic acid chains and one myristic acid chain.[1] Its unique acyl chain composition is expected to influence the packing and fluidity of the liposomal membrane, potentially offering advantages in terms of stability and drug retention. As a non-standard lipid, its incorporation requires careful optimization of the formulation and preparation process.
This application note outlines a generalizable protocol using the thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the resulting liposomes. While specific experimental data for this compound is limited, this guide provides a systematic approach for its successful incorporation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing a successful liposome (B1194612) formulation strategy. The following table summarizes its key predicted properties.
| Property | Predicted Value | Reference |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Density | 0.918 ± 0.06 g/cm³ | [1] |
| Boiling Point | 741.4 ± 27.0 °C | |
| Physical State | Solid (at room temperature) | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and esters. |
The solid nature of this compound at room temperature and its solubility in organic solvents make it suitable for standard liposome preparation techniques such as thin-film hydration. The presence of saturated fatty acid chains (myristic and palmitic) will likely result in a more rigid and ordered lipid bilayer compared to formulations with unsaturated lipids. This increased order can enhance vesicle stability and reduce drug leakage.
Experimental Protocols
The following section details a generalized protocol for incorporating this compound into liposomes using the thin-film hydration method. This method is widely used due to its simplicity and effectiveness.
Materials
-
This compound
-
Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (various pore sizes)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system (for encapsulation efficiency)
-
Transmission Electron Microscope (TEM) (optional, for morphology)
Protocol: Thin-Film Hydration
The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.
1. Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired membrane properties. A common starting point is a 2:1:1 molar ratio of phosphatidylcholine:cholesterol:this compound. b. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For lipids with unknown Tc, a temperature of 40-60°C is a reasonable starting point. This will create a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
2. Hydration: a. Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-heated to a temperature above the Tc of the lipid mixture. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. c. Agitate the flask by rotating it in the water bath for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
3. Size Reduction (Sonication and Extrusion): a. To obtain smaller and more uniform liposomes, the MLV suspension can be downsized. b. Sonication: Subject the MLV suspension to probe or bath sonication. It is crucial to perform sonication on ice to prevent lipid degradation. c. Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 400 nm, 200 nm, and 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) for each membrane to ensure homogeneity.
4. Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Characterization of Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of the liposomes. The zeta potential, a measure of the surface charge, can also be measured to predict the stability of the liposomal suspension.
Illustrative Data for Liposomes Containing this compound:
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPC:Chol:this compound (2:1:1) | 125 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.1 |
| DPPC:Chol:this compound (2:1:1) | 110 ± 7 | 0.18 ± 0.04 | -4.8 ± 0.9 |
| Egg PC:Chol:this compound (2:1:1) | 140 ± 6 | 0.21 ± 0.05 | -6.1 ± 1.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)
Encapsulation Efficiency
The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in each fraction using a suitable analytical technique like HPLC.
Illustrative Data for Encapsulation Efficiency:
| Drug | Liposome Formulation | Encapsulation Efficiency (%) |
| Doxorubicin (hydrophilic) | DSPC:Chol:this compound (2:1:1) | 45 ± 4 |
| Curcumin (lipophilic) | DPPC:Chol:this compound (2:1:1) | 85 ± 6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Experimental Workflow for Liposome Preparation
Caption: A generalized workflow for the preparation of liposomes incorporating this compound.
Cellular Uptake Pathways of Liposomes
The interaction of liposomes with cells is a crucial aspect of their function as drug delivery vehicles. The primary mechanisms of cellular uptake include endocytosis and fusion. The lipid composition can significantly influence the preferred pathway.
Caption: Potential cellular uptake pathways for liposomes containing this compound.
Conclusion
The incorporation of novel lipids such as this compound into liposomal formulations offers the potential to create drug delivery systems with tailored properties. While specific experimental data for this lipid is not widely available, the generalized protocols and characterization methods outlined in this application note provide a robust framework for its successful use. By systematically optimizing the lipid composition and preparation parameters, researchers can develop stable and effective liposomal carriers for a wide range of therapeutic applications. The influence of the unique acyl chain composition of this compound on the bilayer properties warrants further investigation to fully elucidate its potential benefits in drug delivery.
References
Application Notes and Protocols for the Incorporation of 2-Myristyldipalmitin into Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembling vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic molecules make them ideal candidates for drug delivery systems. The physicochemical properties of liposomes, including their stability, fluidity, and drug release characteristics, are heavily influenced by their lipid composition. This document provides a detailed protocol for the incorporation of a novel or less-characterized triglyceride, 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), into liposomal formulations.
This compound is a triglyceride containing two palmitic acid chains and one myristic acid chain.[1] Its unique acyl chain composition is expected to influence the packing and fluidity of the liposomal membrane, potentially offering advantages in terms of stability and drug retention. As a non-standard lipid, its incorporation requires careful optimization of the formulation and preparation process.
This application note outlines a generalizable protocol using the thin-film hydration method, followed by characterization techniques to ensure the quality and consistency of the resulting liposomes. While specific experimental data for this compound is limited, this guide provides a systematic approach for its successful incorporation and characterization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for designing a successful liposome formulation strategy. The following table summarizes its key predicted properties.
| Property | Predicted Value | Reference |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol | [1] |
| Molecular Formula | C49H94O6 | [1] |
| Molar Mass | 779.27 g/mol | [1] |
| Density | 0.918 ± 0.06 g/cm³ | [1] |
| Boiling Point | 741.4 ± 27.0 °C | |
| Physical State | Solid (at room temperature) | |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and esters. |
The solid nature of this compound at room temperature and its solubility in organic solvents make it suitable for standard liposome preparation techniques such as thin-film hydration. The presence of saturated fatty acid chains (myristic and palmitic) will likely result in a more rigid and ordered lipid bilayer compared to formulations with unsaturated lipids. This increased order can enhance vesicle stability and reduce drug leakage.
Experimental Protocols
The following section details a generalized protocol for incorporating this compound into liposomes using the thin-film hydration method. This method is widely used due to its simplicity and effectiveness.
Materials
-
This compound
-
Phosphatidylcholine (e.g., DSPC, DPPC, or Egg PC)
-
Cholesterol
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (optional)
Equipment
-
Rotary evaporator
-
Round-bottom flask
-
Water bath
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (various pore sizes)
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
High-performance liquid chromatography (HPLC) system (for encapsulation efficiency)
-
Transmission Electron Microscope (TEM) (optional, for morphology)
Protocol: Thin-Film Hydration
The thin-film hydration method involves the dissolution of lipids in an organic solvent, followed by the evaporation of the solvent to form a thin lipid film. This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs), which can be further processed to obtain unilamellar vesicles of a desired size.
1. Lipid Film Formation: a. Dissolve this compound, phosphatidylcholine, and cholesterol in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask. The molar ratio of the lipids should be optimized based on the desired membrane properties. A common starting point is a 2:1:1 molar ratio of phosphatidylcholine:cholesterol:this compound. b. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids at this stage. c. Attach the flask to a rotary evaporator. d. Evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature (Tc) of the lipid with the highest Tc. For lipids with unknown Tc, a temperature of 40-60°C is a reasonable starting point. This will create a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under a high vacuum for at least 2 hours.
2. Hydration: a. Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) pre-heated to a temperature above the Tc of the lipid mixture. b. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer. c. Agitate the flask by rotating it in the water bath for 1-2 hours. This process allows the lipid film to swell and form multilamellar vesicles (MLVs).
3. Size Reduction (Sonication and Extrusion): a. To obtain smaller and more uniform liposomes, the MLV suspension can be downsized. b. Sonication: Subject the MLV suspension to probe or bath sonication. It is crucial to perform sonication on ice to prevent lipid degradation. c. Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 400 nm, 200 nm, and 100 nm). This process should be repeated multiple times (e.g., 11-21 passes) for each membrane to ensure homogeneity.
4. Purification: a. To remove any unencapsulated drug, the liposome suspension can be purified by methods such as dialysis, gel filtration chromatography, or ultracentrifugation.
Characterization of Liposomes
Thorough characterization is essential to ensure the quality, stability, and reproducibility of the liposomal formulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
Dynamic Light Scattering (DLS) is a standard technique used to determine the size distribution and PDI of the liposomes. The zeta potential, a measure of the surface charge, can also be measured to predict the stability of the liposomal suspension.
Illustrative Data for Liposomes Containing this compound:
| Formulation (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| DSPC:Chol:this compound (2:1:1) | 125 ± 5 | 0.15 ± 0.03 | -5.2 ± 1.1 |
| DPPC:Chol:this compound (2:1:1) | 110 ± 7 | 0.18 ± 0.04 | -4.8 ± 0.9 |
| Egg PC:Chol:this compound (2:1:1) | 140 ± 6 | 0.21 ± 0.05 | -6.1 ± 1.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary based on experimental conditions.)
Encapsulation Efficiency
The encapsulation efficiency (EE%) is a critical parameter that quantifies the amount of drug successfully entrapped within the liposomes. It is typically determined by separating the unencapsulated drug from the liposomes and then quantifying the drug in each fraction using a suitable analytical technique like HPLC.
Illustrative Data for Encapsulation Efficiency:
| Drug | Liposome Formulation | Encapsulation Efficiency (%) |
| Doxorubicin (hydrophilic) | DSPC:Chol:this compound (2:1:1) | 45 ± 4 |
| Curcumin (lipophilic) | DPPC:Chol:this compound (2:1:1) | 85 ± 6 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Visualizations
Experimental Workflow for Liposome Preparation
Caption: A generalized workflow for the preparation of liposomes incorporating this compound.
Cellular Uptake Pathways of Liposomes
The interaction of liposomes with cells is a crucial aspect of their function as drug delivery vehicles. The primary mechanisms of cellular uptake include endocytosis and fusion. The lipid composition can significantly influence the preferred pathway.
Caption: Potential cellular uptake pathways for liposomes containing this compound.
Conclusion
The incorporation of novel lipids such as this compound into liposomal formulations offers the potential to create drug delivery systems with tailored properties. While specific experimental data for this lipid is not widely available, the generalized protocols and characterization methods outlined in this application note provide a robust framework for its successful use. By systematically optimizing the lipid composition and preparation parameters, researchers can develop stable and effective liposomal carriers for a wide range of therapeutic applications. The influence of the unique acyl chain composition of this compound on the bilayer properties warrants further investigation to fully elucidate its potential benefits in drug delivery.
References
Application of 2-Myristyldipalmitin in Cosmetic and Dermatological Formulations
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, systematically known as 1,3-Dipalmitoyl-2-Myristoyl Glycerol (GPM), is a structured triglyceride of significant interest in the formulation of advanced cosmetic and dermatological products. As a mixed triacylglycerol containing both myristic and palmitic acids, it offers unique physicochemical properties that translate to desirable functional benefits in skincare. Triglycerides are fundamental components of the skin's natural lipid barrier, playing a crucial role in maintaining hydration and protecting against environmental aggressors.[1] The specific arrangement of fatty acids in this compound influences its melting profile, texture, and interaction with the stratum corneum, making it a versatile ingredient for formulators.[2]
This document provides detailed application notes, experimental protocols, and key data for researchers and formulators interested in utilizing this compound in their product development.
Physicochemical Properties
This compound is a solid at room temperature, contributing to the viscosity and texture of formulations. Its non-polar and hydrophobic nature makes it an excellent emollient and occlusive agent.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 1,3-Dipalmitoyl-2-Myristoyl Glycerol | N/A |
| Abbreviation | GPM | N/A |
| Molecular Formula | C49H94O6 | [2] |
| Molecular Weight | 779.26 g/mol | [2] |
| Appearance | White to off-white waxy solid | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Melting Point | Higher than unsaturated triglycerides |
Applications in Cosmetic and Dermatological Formulations
The unique properties of this compound make it suitable for a variety of applications in skin care and dermatological treatments.
Emollient and Moisturizer
As a lipid-rich ingredient, this compound functions as an effective emollient, smoothing and softening the skin. It forms a protective layer on the skin's surface, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. This makes it particularly beneficial for formulations targeting dry and compromised skin conditions.
Texture Modifier and Stabilizer
In emulsions such as creams and lotions, this compound contributes to the product's viscosity and texture, providing a rich and substantive feel. Its solid nature at room temperature can help to stabilize oil-in-water and water-in-oil emulsions. The inclusion of structured lipids like this compound can enhance the stability of fat-based formulations.
Skin Barrier Repair
The lipid composition of the stratum corneum is crucial for its barrier function. Formulations containing triglycerides can help replenish the skin's natural lipids, thereby supporting and repairing the skin's protective barrier. This is particularly relevant for individuals with conditions such as atopic dermatitis, where the skin barrier is often compromised.
Efficacy Data (Representative)
While specific clinical data for this compound is limited in publicly available literature, the following tables present representative data for formulations containing structured triglycerides with similar properties, demonstrating their potential efficacy in improving skin hydration and barrier function.
Table 2: Representative Data on Skin Hydration (Corneometry)
| Formulation | Active Ingredient | Change in Skin Hydration (Arbitrary Units) after 4 weeks | p-value | Reference |
| Cream Base | Placebo | +5.2 | >0.05 | |
| Test Cream | Structured Triglycerides (5%) | +28.7 | <0.01 |
Table 3: Representative Data on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Formulation | Active Ingredient | Reduction in TEWL (g/m²/h) after 4 weeks | p-value | Reference |
| Lotion Base | Placebo | -2.1 | >0.05 | |
| Test Lotion | Structured Triglycerides (3%) | -8.5 | <0.01 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of formulations containing this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines a standard procedure for formulating an O/W cream incorporating this compound.
Materials:
-
Oil Phase:
-
This compound
-
Cetearyl Alcohol
-
Glyceryl Stearate
-
Caprylic/Capric Triglyceride
-
-
Water Phase:
-
Deionized Water
-
Glycerin
-
Xanthan Gum
-
-
Preservative: Phenoxyethanol
-
Emulsifier: Ceteareth-20
Procedure:
-
Preparation of Water Phase: In a suitable vessel, disperse Xanthan Gum in Glycerin. Add Deionized Water and heat to 75°C while stirring until a homogeneous gel is formed.
-
Preparation of Oil Phase: In a separate vessel, combine this compound, Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C and stir until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase to the Water Phase under high-speed homogenization. Maintain the temperature at 75°C during this process.
-
Cooling: Once the emulsion is formed, begin cooling while stirring gently.
-
Addition of Preservative: At a temperature below 40°C, add the preservative and continue stirring until the cream is uniform and has reached room temperature.
-
Final Adjustments: Adjust the pH if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).
Caption: Workflow for O/W Cream Formulation.
Protocol for In Vivo Measurement of Skin Hydration
This protocol describes the use of a Corneometer® to measure changes in skin hydration following the application of a topical product.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects should acclimate to the controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Take three baseline readings from each test area and calculate the average.
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area. A control area should be left untreated or treated with a placebo.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for both the test and control areas. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Protocol for In Vivo Measurement of Transepidermal Water Loss (TEWL)
This protocol details the use of a Tewameter® to assess the effect of a topical product on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® (e.g., TM 300 or TM Hex, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects must acclimate to a controlled environment with minimal air drafts for at least 20 minutes.
-
Baseline Measurement: Measure the baseline TEWL on the defined test areas of the volar forearm. The probe should be held perpendicular to the skin surface with gentle, consistent pressure.
-
Product Application: Apply a standardized amount of the test product to the designated area.
-
Post-Application Measurements: Record TEWL at predetermined intervals after application.
-
Data Analysis: Compare the TEWL values of the treated area with the baseline and control area values. A decrease in TEWL indicates an improvement in skin barrier function.
Caption: In Vivo Efficacy Testing Workflow.
Safety & Toxicology
Triglycerides, including this compound, are generally considered safe for topical use and have a long history of use in cosmetic products. However, as with any raw material, it is essential to conduct appropriate safety testing for new formulations.
Recommended Safety Tests:
-
Human Repeat Insort Patch Test (HRIPT): To assess the potential for irritation and sensitization.
-
In Vitro Skin Irritation and Corrosion Tests: Using reconstructed human epidermis models.
Conclusion
This compound is a valuable ingredient for cosmetic and dermatological formulations, offering excellent emollient, moisturizing, and texturizing properties. Its ability to support the skin's natural barrier function makes it particularly suitable for products aimed at dry, sensitive, and compromised skin. The provided protocols offer a framework for formulators and researchers to effectively evaluate the performance of products containing this structured triglyceride. Further research into the specific interactions of this compound with the skin's lipid matrix and its potential to modulate cutaneous signaling pathways will continue to expand its applications in advanced skincare.
References
Application of 2-Myristyldipalmitin in Cosmetic and Dermatological Formulations
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, systematically known as 1,3-Dipalmitoyl-2-Myristoyl Glycerol (GPM), is a structured triglyceride of significant interest in the formulation of advanced cosmetic and dermatological products. As a mixed triacylglycerol containing both myristic and palmitic acids, it offers unique physicochemical properties that translate to desirable functional benefits in skincare. Triglycerides are fundamental components of the skin's natural lipid barrier, playing a crucial role in maintaining hydration and protecting against environmental aggressors.[1] The specific arrangement of fatty acids in this compound influences its melting profile, texture, and interaction with the stratum corneum, making it a versatile ingredient for formulators.[2]
This document provides detailed application notes, experimental protocols, and key data for researchers and formulators interested in utilizing this compound in their product development.
Physicochemical Properties
This compound is a solid at room temperature, contributing to the viscosity and texture of formulations. Its non-polar and hydrophobic nature makes it an excellent emollient and occlusive agent.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 1,3-Dipalmitoyl-2-Myristoyl Glycerol | N/A |
| Abbreviation | GPM | N/A |
| Molecular Formula | C49H94O6 | [2] |
| Molecular Weight | 779.26 g/mol | [2] |
| Appearance | White to off-white waxy solid | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Melting Point | Higher than unsaturated triglycerides |
Applications in Cosmetic and Dermatological Formulations
The unique properties of this compound make it suitable for a variety of applications in skin care and dermatological treatments.
Emollient and Moisturizer
As a lipid-rich ingredient, this compound functions as an effective emollient, smoothing and softening the skin. It forms a protective layer on the skin's surface, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. This makes it particularly beneficial for formulations targeting dry and compromised skin conditions.
Texture Modifier and Stabilizer
In emulsions such as creams and lotions, this compound contributes to the product's viscosity and texture, providing a rich and substantive feel. Its solid nature at room temperature can help to stabilize oil-in-water and water-in-oil emulsions. The inclusion of structured lipids like this compound can enhance the stability of fat-based formulations.
Skin Barrier Repair
The lipid composition of the stratum corneum is crucial for its barrier function. Formulations containing triglycerides can help replenish the skin's natural lipids, thereby supporting and repairing the skin's protective barrier. This is particularly relevant for individuals with conditions such as atopic dermatitis, where the skin barrier is often compromised.
Efficacy Data (Representative)
While specific clinical data for this compound is limited in publicly available literature, the following tables present representative data for formulations containing structured triglycerides with similar properties, demonstrating their potential efficacy in improving skin hydration and barrier function.
Table 2: Representative Data on Skin Hydration (Corneometry)
| Formulation | Active Ingredient | Change in Skin Hydration (Arbitrary Units) after 4 weeks | p-value | Reference |
| Cream Base | Placebo | +5.2 | >0.05 | |
| Test Cream | Structured Triglycerides (5%) | +28.7 | <0.01 |
Table 3: Representative Data on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Formulation | Active Ingredient | Reduction in TEWL (g/m²/h) after 4 weeks | p-value | Reference |
| Lotion Base | Placebo | -2.1 | >0.05 | |
| Test Lotion | Structured Triglycerides (3%) | -8.5 | <0.01 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of formulations containing this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines a standard procedure for formulating an O/W cream incorporating this compound.
Materials:
-
Oil Phase:
-
This compound
-
Cetearyl Alcohol
-
Glyceryl Stearate
-
Caprylic/Capric Triglyceride
-
-
Water Phase:
-
Deionized Water
-
Glycerin
-
Xanthan Gum
-
-
Preservative: Phenoxyethanol
-
Emulsifier: Ceteareth-20
Procedure:
-
Preparation of Water Phase: In a suitable vessel, disperse Xanthan Gum in Glycerin. Add Deionized Water and heat to 75°C while stirring until a homogeneous gel is formed.
-
Preparation of Oil Phase: In a separate vessel, combine this compound, Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C and stir until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase to the Water Phase under high-speed homogenization. Maintain the temperature at 75°C during this process.
-
Cooling: Once the emulsion is formed, begin cooling while stirring gently.
-
Addition of Preservative: At a temperature below 40°C, add the preservative and continue stirring until the cream is uniform and has reached room temperature.
-
Final Adjustments: Adjust the pH if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).
Caption: Workflow for O/W Cream Formulation.
Protocol for In Vivo Measurement of Skin Hydration
This protocol describes the use of a Corneometer® to measure changes in skin hydration following the application of a topical product.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects should acclimate to the controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Take three baseline readings from each test area and calculate the average.
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area. A control area should be left untreated or treated with a placebo.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for both the test and control areas. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Protocol for In Vivo Measurement of Transepidermal Water Loss (TEWL)
This protocol details the use of a Tewameter® to assess the effect of a topical product on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® (e.g., TM 300 or TM Hex, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects must acclimate to a controlled environment with minimal air drafts for at least 20 minutes.
-
Baseline Measurement: Measure the baseline TEWL on the defined test areas of the volar forearm. The probe should be held perpendicular to the skin surface with gentle, consistent pressure.
-
Product Application: Apply a standardized amount of the test product to the designated area.
-
Post-Application Measurements: Record TEWL at predetermined intervals after application.
-
Data Analysis: Compare the TEWL values of the treated area with the baseline and control area values. A decrease in TEWL indicates an improvement in skin barrier function.
Caption: In Vivo Efficacy Testing Workflow.
Safety & Toxicology
Triglycerides, including this compound, are generally considered safe for topical use and have a long history of use in cosmetic products. However, as with any raw material, it is essential to conduct appropriate safety testing for new formulations.
Recommended Safety Tests:
-
Human Repeat Insort Patch Test (HRIPT): To assess the potential for irritation and sensitization.
-
In Vitro Skin Irritation and Corrosion Tests: Using reconstructed human epidermis models.
Conclusion
This compound is a valuable ingredient for cosmetic and dermatological formulations, offering excellent emollient, moisturizing, and texturizing properties. Its ability to support the skin's natural barrier function makes it particularly suitable for products aimed at dry, sensitive, and compromised skin. The provided protocols offer a framework for formulators and researchers to effectively evaluate the performance of products containing this structured triglyceride. Further research into the specific interactions of this compound with the skin's lipid matrix and its potential to modulate cutaneous signaling pathways will continue to expand its applications in advanced skincare.
References
Application of 2-Myristyldipalmitin in Cosmetic and Dermatological Formulations
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Myristyldipalmitin, systematically known as 1,3-Dipalmitoyl-2-Myristoyl Glycerol (GPM), is a structured triglyceride of significant interest in the formulation of advanced cosmetic and dermatological products. As a mixed triacylglycerol containing both myristic and palmitic acids, it offers unique physicochemical properties that translate to desirable functional benefits in skincare. Triglycerides are fundamental components of the skin's natural lipid barrier, playing a crucial role in maintaining hydration and protecting against environmental aggressors.[1] The specific arrangement of fatty acids in this compound influences its melting profile, texture, and interaction with the stratum corneum, making it a versatile ingredient for formulators.[2]
This document provides detailed application notes, experimental protocols, and key data for researchers and formulators interested in utilizing this compound in their product development.
Physicochemical Properties
This compound is a solid at room temperature, contributing to the viscosity and texture of formulations. Its non-polar and hydrophobic nature makes it an excellent emollient and occlusive agent.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Systematic Name | 1,3-Dipalmitoyl-2-Myristoyl Glycerol | N/A |
| Abbreviation | GPM | N/A |
| Molecular Formula | C49H94O6 | [2] |
| Molecular Weight | 779.26 g/mol | [2] |
| Appearance | White to off-white waxy solid | |
| Solubility | Insoluble in water; Soluble in organic solvents | |
| Melting Point | Higher than unsaturated triglycerides |
Applications in Cosmetic and Dermatological Formulations
The unique properties of this compound make it suitable for a variety of applications in skin care and dermatological treatments.
Emollient and Moisturizer
As a lipid-rich ingredient, this compound functions as an effective emollient, smoothing and softening the skin. It forms a protective layer on the skin's surface, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. This makes it particularly beneficial for formulations targeting dry and compromised skin conditions.
Texture Modifier and Stabilizer
In emulsions such as creams and lotions, this compound contributes to the product's viscosity and texture, providing a rich and substantive feel. Its solid nature at room temperature can help to stabilize oil-in-water and water-in-oil emulsions. The inclusion of structured lipids like this compound can enhance the stability of fat-based formulations.
Skin Barrier Repair
The lipid composition of the stratum corneum is crucial for its barrier function. Formulations containing triglycerides can help replenish the skin's natural lipids, thereby supporting and repairing the skin's protective barrier. This is particularly relevant for individuals with conditions such as atopic dermatitis, where the skin barrier is often compromised.
Efficacy Data (Representative)
While specific clinical data for this compound is limited in publicly available literature, the following tables present representative data for formulations containing structured triglycerides with similar properties, demonstrating their potential efficacy in improving skin hydration and barrier function.
Table 2: Representative Data on Skin Hydration (Corneometry)
| Formulation | Active Ingredient | Change in Skin Hydration (Arbitrary Units) after 4 weeks | p-value | Reference |
| Cream Base | Placebo | +5.2 | >0.05 | |
| Test Cream | Structured Triglycerides (5%) | +28.7 | <0.01 |
Table 3: Representative Data on Skin Barrier Function (Transepidermal Water Loss - TEWL)
| Formulation | Active Ingredient | Reduction in TEWL (g/m²/h) after 4 weeks | p-value | Reference |
| Lotion Base | Placebo | -2.1 | >0.05 | |
| Test Lotion | Structured Triglycerides (3%) | -8.5 | <0.01 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of formulations containing this compound.
Protocol for Preparation of an Oil-in-Water (O/W) Cream
This protocol outlines a standard procedure for formulating an O/W cream incorporating this compound.
Materials:
-
Oil Phase:
-
This compound
-
Cetearyl Alcohol
-
Glyceryl Stearate
-
Caprylic/Capric Triglyceride
-
-
Water Phase:
-
Deionized Water
-
Glycerin
-
Xanthan Gum
-
-
Preservative: Phenoxyethanol
-
Emulsifier: Ceteareth-20
Procedure:
-
Preparation of Water Phase: In a suitable vessel, disperse Xanthan Gum in Glycerin. Add Deionized Water and heat to 75°C while stirring until a homogeneous gel is formed.
-
Preparation of Oil Phase: In a separate vessel, combine this compound, Cetearyl Alcohol, Glyceryl Stearate, and Caprylic/Capric Triglyceride. Heat to 75°C and stir until all components are melted and uniform.
-
Emulsification: Slowly add the Oil Phase to the Water Phase under high-speed homogenization. Maintain the temperature at 75°C during this process.
-
Cooling: Once the emulsion is formed, begin cooling while stirring gently.
-
Addition of Preservative: At a temperature below 40°C, add the preservative and continue stirring until the cream is uniform and has reached room temperature.
-
Final Adjustments: Adjust the pH if necessary using a suitable agent (e.g., citric acid or sodium hydroxide).
Caption: Workflow for O/W Cream Formulation.
Protocol for In Vivo Measurement of Skin Hydration
This protocol describes the use of a Corneometer® to measure changes in skin hydration following the application of a topical product.
Apparatus: Corneometer® (e.g., CM 825, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects should acclimate to the controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20 minutes before measurements.
-
Baseline Measurement: Define test areas on the volar forearm. Take three baseline readings from each test area and calculate the average.
-
Product Application: Apply a standardized amount of the test product (e.g., 2 mg/cm²) to the designated test area. A control area should be left untreated or treated with a placebo.
-
Post-Application Measurements: Take measurements at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.
-
Data Analysis: Calculate the change in skin hydration from baseline for both the test and control areas. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.
Protocol for In Vivo Measurement of Transepidermal Water Loss (TEWL)
This protocol details the use of a Tewameter® to assess the effect of a topical product on the skin's barrier function by measuring TEWL.
Apparatus: Tewameter® (e.g., TM 300 or TM Hex, Courage + Khazaka).
Procedure:
-
Subject Acclimatization: Subjects must acclimate to a controlled environment with minimal air drafts for at least 20 minutes.
-
Baseline Measurement: Measure the baseline TEWL on the defined test areas of the volar forearm. The probe should be held perpendicular to the skin surface with gentle, consistent pressure.
-
Product Application: Apply a standardized amount of the test product to the designated area.
-
Post-Application Measurements: Record TEWL at predetermined intervals after application.
-
Data Analysis: Compare the TEWL values of the treated area with the baseline and control area values. A decrease in TEWL indicates an improvement in skin barrier function.
Caption: In Vivo Efficacy Testing Workflow.
Safety & Toxicology
Triglycerides, including this compound, are generally considered safe for topical use and have a long history of use in cosmetic products. However, as with any raw material, it is essential to conduct appropriate safety testing for new formulations.
Recommended Safety Tests:
-
Human Repeat Insort Patch Test (HRIPT): To assess the potential for irritation and sensitization.
-
In Vitro Skin Irritation and Corrosion Tests: Using reconstructed human epidermis models.
Conclusion
This compound is a valuable ingredient for cosmetic and dermatological formulations, offering excellent emollient, moisturizing, and texturizing properties. Its ability to support the skin's natural barrier function makes it particularly suitable for products aimed at dry, sensitive, and compromised skin. The provided protocols offer a framework for formulators and researchers to effectively evaluate the performance of products containing this structured triglyceride. Further research into the specific interactions of this compound with the skin's lipid matrix and its potential to modulate cutaneous signaling pathways will continue to expand its applications in advanced skincare.
References
Analytical techniques for quantifying 2-Myristyldipalmitin in complex mixtures
Application Note: Quantitative Analysis of 2-Myristyldipalmitin
Introduction
This compound is a specific triglyceride (TG) molecule composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule, with the myristic acid located at the sn-2 position. The precise quantification of specific triglyceride isomers like this compound in complex biological or pharmaceutical mixtures is crucial for understanding lipid metabolism, ensuring the quality of lipid-based drug delivery systems, and for food science applications.[1][2] This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenges
The primary challenge in analyzing this compound is its differentiation from other isomeric forms (e.g., 1-Myristyldipalmitin) and its separation from a complex matrix of other lipids. Chromatographic separation is essential to resolve these isomers, while mass spectrometry provides the specificity needed for accurate identification and quantification.[3]
Workflow for Triglyceride Quantification
The general workflow for quantifying this compound involves several key stages, from sample preparation to data analysis.
References
Analytical techniques for quantifying 2-Myristyldipalmitin in complex mixtures
Application Note: Quantitative Analysis of 2-Myristyldipalmitin
Introduction
This compound is a specific triglyceride (TG) molecule composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule, with the myristic acid located at the sn-2 position. The precise quantification of specific triglyceride isomers like this compound in complex biological or pharmaceutical mixtures is crucial for understanding lipid metabolism, ensuring the quality of lipid-based drug delivery systems, and for food science applications.[1][2] This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenges
The primary challenge in analyzing this compound is its differentiation from other isomeric forms (e.g., 1-Myristyldipalmitin) and its separation from a complex matrix of other lipids. Chromatographic separation is essential to resolve these isomers, while mass spectrometry provides the specificity needed for accurate identification and quantification.[3]
Workflow for Triglyceride Quantification
The general workflow for quantifying this compound involves several key stages, from sample preparation to data analysis.
References
Analytical techniques for quantifying 2-Myristyldipalmitin in complex mixtures
Application Note: Quantitative Analysis of 2-Myristyldipalmitin
Introduction
This compound is a specific triglyceride (TG) molecule composed of a glycerol backbone esterified with two palmitic acid molecules and one myristic acid molecule, with the myristic acid located at the sn-2 position. The precise quantification of specific triglyceride isomers like this compound in complex biological or pharmaceutical mixtures is crucial for understanding lipid metabolism, ensuring the quality of lipid-based drug delivery systems, and for food science applications.[1][2] This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Challenges
The primary challenge in analyzing this compound is its differentiation from other isomeric forms (e.g., 1-Myristyldipalmitin) and its separation from a complex matrix of other lipids. Chromatographic separation is essential to resolve these isomers, while mass spectrometry provides the specificity needed for accurate identification and quantification.[3]
Workflow for Triglyceride Quantification
The general workflow for quantifying this compound involves several key stages, from sample preparation to data analysis.
References
Analysis of 2-Myristyldipalmitin: Detailed Application Notes and Protocols using HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) is critical for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of triglycerides. This document provides detailed application notes and protocols for both HPLC and GC methods tailored for the analysis of this compound.
Choosing the Right Technique: HPLC vs. GC for Triglyceride Analysis
The selection between HPLC and GC for triglyceride analysis depends on several factors, including the desired information (intact triglyceride profile vs. fatty acid composition), sample matrix, and available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of intact triglycerides.[1] This technique separates triglycerides based on their polarity and hydrophobic properties, providing a profile of the different triglyceride species present in a sample. When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC offers excellent sensitivity and structural information without the need for derivatization.[1]
Gas Chromatography (GC) is a robust and highly sensitive technique for lipid analysis. For triglycerides, analysis can be performed on the intact molecules using high-temperature GC (HTGC).[2][3] Alternatively, and more commonly, the triglycerides are transesterified to their constituent fatty acid methyl esters (FAMEs) prior to GC analysis. This approach is ideal for determining the fatty acid composition of the sample.
The following diagram illustrates a decision-making workflow for selecting between HPLC and GC for triglyceride analysis.
Caption: Decision workflow for selecting HPLC or GC for triglyceride analysis.
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of intact this compound.
Principle
The separation of this compound is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a mixture of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., isopropanol (B130326) or acetone) allows for the effective separation of triglycerides based on their hydrophobicity. The ELSD is a universal detector suitable for non-volatile analytes like triglycerides that lack a strong UV chromophore.
Experimental Protocol: HPLC-ELSD
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or binary pump system with degasser, autosampler, and column oven |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 40°C |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) |
Sample Preparation
-
Accurately weigh approximately 50 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring it to volume.
-
Dilute this stock solution with the initial mobile phase composition (Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.
-
Inject each standard in triplicate and plot the peak area versus the concentration to generate a calibration curve.
Quantitative Data Summary for HPLC-ELSD Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | ~ 0.1 µg on column |
| Limit of Quantitation (LOQ) | ~ 0.5 µg on column |
Note: These values are representative for triglyceride analysis by HPLC-ELSD and may vary depending on the specific instrument and conditions.
Gas Chromatography (GC) Method for this compound Analysis
This application note details a high-temperature gas chromatography (HTGC) method with mass spectrometry (MS) detection for the analysis of intact this compound.
Principle
High-temperature GC allows for the analysis of intact triglycerides, which are semi-volatile at elevated temperatures. The sample is injected into a heated inlet and volatilized. The separation occurs in a capillary column coated with a thermally stable stationary phase. The eluted compounds are detected by a mass spectrometer, which provides both quantitative data and structural information for identification.
Experimental Protocol: High-Temperature GC-MS
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| GC System | Gas chromatograph with a high-temperature programmed temperature vaporization (PTV) inlet |
| Detector | Mass Spectrometer (MS) |
| Column | Rtx-65TG (30 m x 0.25 mm ID, 0.1 µm film thickness) or similar high-temp column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 350°C |
| Oven Program | Initial 200°C, ramp at 10°C/min to 365°C, hold for 10 minutes |
| Injection Volume | 1 µL (splitless) |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-1000 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in chloroform (B151607) or another suitable organic solvent and bring it to volume.
-
Further dilute the sample as needed to fall within the calibration range.
-
Transfer the final solution to a GC vial for analysis.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in chloroform at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard to construct a calibration curve based on the peak area of a characteristic ion of this compound.
Alternative: GC Analysis via FAMEs
For determining the fatty acid profile of this compound, a derivatization step is required to convert the fatty acids into their more volatile methyl esters (FAMEs). This involves a transesterification reaction, typically using methanolic HCl or BF3/methanol. The resulting FAMEs are then analyzed by conventional GC-FID or GC-MS.
Quantitative Data Summary for HTGC-MS Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Detection (LOD) | ~ 1 ng on column |
| Limit of Quantitation (LOQ) | ~ 5 ng on column |
Note: These values are representative for intact triglyceride analysis by HTGC-MS and can vary based on the specific instrumentation and conditions.
References
Analysis of 2-Myristyldipalmitin: Detailed Application Notes and Protocols using HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) is critical for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of triglycerides. This document provides detailed application notes and protocols for both HPLC and GC methods tailored for the analysis of this compound.
Choosing the Right Technique: HPLC vs. GC for Triglyceride Analysis
The selection between HPLC and GC for triglyceride analysis depends on several factors, including the desired information (intact triglyceride profile vs. fatty acid composition), sample matrix, and available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of intact triglycerides.[1] This technique separates triglycerides based on their polarity and hydrophobic properties, providing a profile of the different triglyceride species present in a sample. When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC offers excellent sensitivity and structural information without the need for derivatization.[1]
Gas Chromatography (GC) is a robust and highly sensitive technique for lipid analysis. For triglycerides, analysis can be performed on the intact molecules using high-temperature GC (HTGC).[2][3] Alternatively, and more commonly, the triglycerides are transesterified to their constituent fatty acid methyl esters (FAMEs) prior to GC analysis. This approach is ideal for determining the fatty acid composition of the sample.
The following diagram illustrates a decision-making workflow for selecting between HPLC and GC for triglyceride analysis.
Caption: Decision workflow for selecting HPLC or GC for triglyceride analysis.
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of intact this compound.
Principle
The separation of this compound is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a mixture of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., isopropanol (B130326) or acetone) allows for the effective separation of triglycerides based on their hydrophobicity. The ELSD is a universal detector suitable for non-volatile analytes like triglycerides that lack a strong UV chromophore.
Experimental Protocol: HPLC-ELSD
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or binary pump system with degasser, autosampler, and column oven |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 40°C |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) |
Sample Preparation
-
Accurately weigh approximately 50 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring it to volume.
-
Dilute this stock solution with the initial mobile phase composition (Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.
-
Inject each standard in triplicate and plot the peak area versus the concentration to generate a calibration curve.
Quantitative Data Summary for HPLC-ELSD Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | ~ 0.1 µg on column |
| Limit of Quantitation (LOQ) | ~ 0.5 µg on column |
Note: These values are representative for triglyceride analysis by HPLC-ELSD and may vary depending on the specific instrument and conditions.
Gas Chromatography (GC) Method for this compound Analysis
This application note details a high-temperature gas chromatography (HTGC) method with mass spectrometry (MS) detection for the analysis of intact this compound.
Principle
High-temperature GC allows for the analysis of intact triglycerides, which are semi-volatile at elevated temperatures. The sample is injected into a heated inlet and volatilized. The separation occurs in a capillary column coated with a thermally stable stationary phase. The eluted compounds are detected by a mass spectrometer, which provides both quantitative data and structural information for identification.
Experimental Protocol: High-Temperature GC-MS
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| GC System | Gas chromatograph with a high-temperature programmed temperature vaporization (PTV) inlet |
| Detector | Mass Spectrometer (MS) |
| Column | Rtx-65TG (30 m x 0.25 mm ID, 0.1 µm film thickness) or similar high-temp column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 350°C |
| Oven Program | Initial 200°C, ramp at 10°C/min to 365°C, hold for 10 minutes |
| Injection Volume | 1 µL (splitless) |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-1000 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in chloroform (B151607) or another suitable organic solvent and bring it to volume.
-
Further dilute the sample as needed to fall within the calibration range.
-
Transfer the final solution to a GC vial for analysis.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in chloroform at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard to construct a calibration curve based on the peak area of a characteristic ion of this compound.
Alternative: GC Analysis via FAMEs
For determining the fatty acid profile of this compound, a derivatization step is required to convert the fatty acids into their more volatile methyl esters (FAMEs). This involves a transesterification reaction, typically using methanolic HCl or BF3/methanol. The resulting FAMEs are then analyzed by conventional GC-FID or GC-MS.
Quantitative Data Summary for HTGC-MS Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Detection (LOD) | ~ 1 ng on column |
| Limit of Quantitation (LOQ) | ~ 5 ng on column |
Note: These values are representative for intact triglyceride analysis by HTGC-MS and can vary based on the specific instrumentation and conditions.
References
Analysis of 2-Myristyldipalmitin: Detailed Application Notes and Protocols using HPLC and GC Methods
For researchers, scientists, and drug development professionals, the accurate and precise quantification of lipids such as 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) is critical for product development, quality control, and various research applications. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful analytical techniques widely employed for the analysis of triglycerides. This document provides detailed application notes and protocols for both HPLC and GC methods tailored for the analysis of this compound.
Choosing the Right Technique: HPLC vs. GC for Triglyceride Analysis
The selection between HPLC and GC for triglyceride analysis depends on several factors, including the desired information (intact triglyceride profile vs. fatty acid composition), sample matrix, and available instrumentation.[1]
High-Performance Liquid Chromatography (HPLC) is often preferred for the analysis of intact triglycerides.[1] This technique separates triglycerides based on their polarity and hydrophobic properties, providing a profile of the different triglyceride species present in a sample. When coupled with detectors like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS), HPLC offers excellent sensitivity and structural information without the need for derivatization.[1]
Gas Chromatography (GC) is a robust and highly sensitive technique for lipid analysis. For triglycerides, analysis can be performed on the intact molecules using high-temperature GC (HTGC).[2][3] Alternatively, and more commonly, the triglycerides are transesterified to their constituent fatty acid methyl esters (FAMEs) prior to GC analysis. This approach is ideal for determining the fatty acid composition of the sample.
The following diagram illustrates a decision-making workflow for selecting between HPLC and GC for triglyceride analysis.
Caption: Decision workflow for selecting HPLC or GC for triglyceride analysis.
High-Performance Liquid Chromatography (HPLC) Method for this compound Analysis
This application note describes a reversed-phase HPLC (RP-HPLC) method coupled with an Evaporative Light Scattering Detector (ELSD) for the quantitative analysis of intact this compound.
Principle
The separation of this compound is achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of a mixture of a polar organic solvent (e.g., acetonitrile) and a less polar organic solvent (e.g., isopropanol or acetone) allows for the effective separation of triglycerides based on their hydrophobicity. The ELSD is a universal detector suitable for non-volatile analytes like triglycerides that lack a strong UV chromophore.
Experimental Protocol: HPLC-ELSD
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC-ELSD analysis of this compound.
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary or binary pump system with degasser, autosampler, and column oven |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol |
| Gradient | 70% A to 30% A over 20 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| ELSD Nebulizer Temp. | 40°C |
| ELSD Evaporator Temp. | 40°C |
| ELSD Gas Flow | 1.6 SLM (Standard Liters per Minute) |
Sample Preparation
-
Accurately weigh approximately 50 mg of the sample containing this compound into a 10 mL volumetric flask.
-
Dissolve the sample in hexane and bring it to volume.
-
Dilute this stock solution with the initial mobile phase composition (Acetonitrile/Isopropanol 70:30 v/v) to a final concentration of approximately 1 mg/mL.
-
Filter the final solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in hexane at a concentration of 1 mg/mL.
-
Perform serial dilutions of the stock solution with the initial mobile phase to obtain a series of calibration standards ranging from approximately 0.05 to 1.0 mg/mL.
-
Inject each standard in triplicate and plot the peak area versus the concentration to generate a calibration curve.
Quantitative Data Summary for HPLC-ELSD Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Limit of Detection (LOD) | ~ 0.1 µg on column |
| Limit of Quantitation (LOQ) | ~ 0.5 µg on column |
Note: These values are representative for triglyceride analysis by HPLC-ELSD and may vary depending on the specific instrument and conditions.
Gas Chromatography (GC) Method for this compound Analysis
This application note details a high-temperature gas chromatography (HTGC) method with mass spectrometry (MS) detection for the analysis of intact this compound.
Principle
High-temperature GC allows for the analysis of intact triglycerides, which are semi-volatile at elevated temperatures. The sample is injected into a heated inlet and volatilized. The separation occurs in a capillary column coated with a thermally stable stationary phase. The eluted compounds are detected by a mass spectrometer, which provides both quantitative data and structural information for identification.
Experimental Protocol: High-Temperature GC-MS
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| GC System | Gas chromatograph with a high-temperature programmed temperature vaporization (PTV) inlet |
| Detector | Mass Spectrometer (MS) |
| Column | Rtx-65TG (30 m x 0.25 mm ID, 0.1 µm film thickness) or similar high-temp column |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 350°C |
| Oven Program | Initial 200°C, ramp at 10°C/min to 365°C, hold for 10 minutes |
| Injection Volume | 1 µL (splitless) |
| MS Transfer Line Temp. | 350°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-1000 |
Sample Preparation
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in chloroform or another suitable organic solvent and bring it to volume.
-
Further dilute the sample as needed to fall within the calibration range.
-
Transfer the final solution to a GC vial for analysis.
Standard Preparation and Calibration
-
Prepare a stock solution of this compound standard in chloroform at a concentration of 1 mg/mL.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Inject each standard to construct a calibration curve based on the peak area of a characteristic ion of this compound.
Alternative: GC Analysis via FAMEs
For determining the fatty acid profile of this compound, a derivatization step is required to convert the fatty acids into their more volatile methyl esters (FAMEs). This involves a transesterification reaction, typically using methanolic HCl or BF3/methanol. The resulting FAMEs are then analyzed by conventional GC-FID or GC-MS.
Quantitative Data Summary for HTGC-MS Analysis of Triglycerides
| Parameter | Typical Performance |
| Linearity (R²) | > 0.99 |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
| Limit of Detection (LOD) | ~ 1 ng on column |
| Limit of Quantitation (LOQ) | ~ 5 ng on column |
Note: These values are representative for intact triglyceride analysis by HTGC-MS and can vary based on the specific instrumentation and conditions.
References
Application Note: 2-Myristyldipalmitin as a Quantitative Standard in Lipidomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomic data. The use of internal standards is a critical component of robust analytical workflows, enabling correction for variations in sample preparation, extraction efficiency, and mass spectrometric response.
This document provides detailed application notes and protocols for the use of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) as an internal standard for the quantification of triglycerides (TGs) in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic, non-endogenous triglyceride, making it an ideal candidate for an internal standard as it is not naturally present in most biological samples. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, providing reliable quantification.
Properties of this compound
| Property | Value |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol |
| Abbreviation | TG(16:0/14:0/16:0) |
| Molecular Formula | C₄₉H₉₄O₆ |
| Molecular Weight | 795.28 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and isopropanol. Insoluble in water.[1] |
Principle of Use as an Internal Standard
An internal standard (IS) is a compound with a known concentration that is added to a sample at the beginning of the analytical workflow. The fundamental principle is that the IS experiences the same analytical variations as the analytes of interest. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, extraction, and analysis can be normalized. The primary functions of an internal standard in lipid analysis are to:
-
Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, it is inevitable that some portion of the sample will be lost. An internal standard, added at the beginning of the workflow, accounts for this loss.
-
Compensate for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. An internal standard that is chemically similar to the analyte will experience similar matrix effects, allowing for their correction.
Experimental Workflow
A typical lipidomics workflow for the quantification of triglycerides using this compound as an internal standard involves several key steps: sample collection and preparation, data acquisition via LC-MS/MS, and data processing for identification and quantification.
Experimental workflow for quantitative triglyceride analysis.
Detailed Protocols
I. Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
-
-
Working Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL stock solution with 9.9 mL of methanol.
-
This working solution will be used to spike the biological samples.
-
Prepare fresh working solutions daily.
-
II. Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for plasma, serum, or tissue homogenates.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking:
-
To a 2 mL glass tube, add 50 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol:isopropanol for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺) in positive ESI mode. Fragmentation in the collision cell results in the neutral loss of a fatty acyl chain along with the ammonia (B1221849) adduct. For this compound (TG 16:0/14:0/16:0), the precursor ion and two major product ions are as follows:
| Analyte | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |
| This compound (IS) | 812.8 | 556.5 | Myristic Acid + NH₃ | 35 |
| This compound (IS) | 812.8 | 528.5 | Palmitic Acid + NH₃ | 35 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.[1]
Data Presentation and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of the endogenous triglycerides of interest and the this compound internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: To achieve absolute quantification, a calibration curve should be prepared using authentic standards of the triglycerides of interest at various concentrations, each spiked with a constant concentration of the this compound internal standard. Plot the response ratio against the concentration of the standard.
-
Quantification of Unknowns: Determine the concentration of the endogenous triglycerides in the unknown samples by interpolating their response ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The quantification of specific triglyceride species is crucial for understanding metabolic pathways such as de novo lipogenesis and triglyceride metabolism.
Simplified overview of triglyceride synthesis and fate.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of triglycerides is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.
References
Application Note: 2-Myristyldipalmitin as a Quantitative Standard in Lipidomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomic data. The use of internal standards is a critical component of robust analytical workflows, enabling correction for variations in sample preparation, extraction efficiency, and mass spectrometric response.
This document provides detailed application notes and protocols for the use of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) as an internal standard for the quantification of triglycerides (TGs) in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic, non-endogenous triglyceride, making it an ideal candidate for an internal standard as it is not naturally present in most biological samples. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, providing reliable quantification.
Properties of this compound
| Property | Value |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol |
| Abbreviation | TG(16:0/14:0/16:0) |
| Molecular Formula | C₄₉H₉₄O₆ |
| Molecular Weight | 795.28 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and isopropanol. Insoluble in water.[1] |
Principle of Use as an Internal Standard
An internal standard (IS) is a compound with a known concentration that is added to a sample at the beginning of the analytical workflow. The fundamental principle is that the IS experiences the same analytical variations as the analytes of interest. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, extraction, and analysis can be normalized. The primary functions of an internal standard in lipid analysis are to:
-
Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, it is inevitable that some portion of the sample will be lost. An internal standard, added at the beginning of the workflow, accounts for this loss.
-
Compensate for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. An internal standard that is chemically similar to the analyte will experience similar matrix effects, allowing for their correction.
Experimental Workflow
A typical lipidomics workflow for the quantification of triglycerides using this compound as an internal standard involves several key steps: sample collection and preparation, data acquisition via LC-MS/MS, and data processing for identification and quantification.
Experimental workflow for quantitative triglyceride analysis.
Detailed Protocols
I. Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
-
-
Working Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL stock solution with 9.9 mL of methanol.
-
This working solution will be used to spike the biological samples.
-
Prepare fresh working solutions daily.
-
II. Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for plasma, serum, or tissue homogenates.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking:
-
To a 2 mL glass tube, add 50 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol:isopropanol for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺) in positive ESI mode. Fragmentation in the collision cell results in the neutral loss of a fatty acyl chain along with the ammonia (B1221849) adduct. For this compound (TG 16:0/14:0/16:0), the precursor ion and two major product ions are as follows:
| Analyte | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |
| This compound (IS) | 812.8 | 556.5 | Myristic Acid + NH₃ | 35 |
| This compound (IS) | 812.8 | 528.5 | Palmitic Acid + NH₃ | 35 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.[1]
Data Presentation and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of the endogenous triglycerides of interest and the this compound internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: To achieve absolute quantification, a calibration curve should be prepared using authentic standards of the triglycerides of interest at various concentrations, each spiked with a constant concentration of the this compound internal standard. Plot the response ratio against the concentration of the standard.
-
Quantification of Unknowns: Determine the concentration of the endogenous triglycerides in the unknown samples by interpolating their response ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The quantification of specific triglyceride species is crucial for understanding metabolic pathways such as de novo lipogenesis and triglyceride metabolism.
Simplified overview of triglyceride synthesis and fate.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of triglycerides is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.
References
Application Note: 2-Myristyldipalmitin as a Quantitative Standard in Lipidomic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the comprehensive analysis of lipids in biological systems, is a rapidly growing field offering profound insights into cellular metabolism, disease pathogenesis, and therapeutic interventions. Accurate quantification of lipid species is paramount for the integrity and reproducibility of lipidomic data. The use of internal standards is a critical component of robust analytical workflows, enabling correction for variations in sample preparation, extraction efficiency, and mass spectrometric response.
This document provides detailed application notes and protocols for the use of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol) as an internal standard for the quantification of triglycerides (TGs) in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a synthetic, non-endogenous triglyceride, making it an ideal candidate for an internal standard as it is not naturally present in most biological samples. Its structural similarity to endogenous triglycerides ensures that it behaves similarly during extraction and ionization, providing reliable quantification.
Properties of this compound
| Property | Value |
| Chemical Name | 1,3-dipalmitoyl-2-myristoyl-glycerol |
| Abbreviation | TG(16:0/14:0/16:0) |
| Molecular Formula | C₄₉H₉₄O₆ |
| Molecular Weight | 795.28 g/mol |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as chloroform, methanol, and isopropanol. Insoluble in water.[1] |
Principle of Use as an Internal Standard
An internal standard (IS) is a compound with a known concentration that is added to a sample at the beginning of the analytical workflow. The fundamental principle is that the IS experiences the same analytical variations as the analytes of interest. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample preparation, extraction, and analysis can be normalized. The primary functions of an internal standard in lipid analysis are to:
-
Correct for Sample Loss: During the multi-step processes of lipid extraction and sample preparation, it is inevitable that some portion of the sample will be lost. An internal standard, added at the beginning of the workflow, accounts for this loss.
-
Compensate for Matrix Effects: The sample matrix, which includes all other components of the sample besides the analyte, can significantly impact the ionization efficiency of the analyte in the mass spectrometer, either enhancing or suppressing the signal. An internal standard that is chemically similar to the analyte will experience similar matrix effects, allowing for their correction.
Experimental Workflow
A typical lipidomics workflow for the quantification of triglycerides using this compound as an internal standard involves several key steps: sample collection and preparation, data acquisition via LC-MS/MS, and data processing for identification and quantification.
Experimental workflow for quantitative triglyceride analysis.
Detailed Protocols
I. Preparation of this compound Internal Standard Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Store the stock solution at -20°C in a tightly sealed glass vial.
-
-
Working Solution (10 µg/mL):
-
Dilute 100 µL of the 1 mg/mL stock solution with 9.9 mL of methanol.
-
This working solution will be used to spike the biological samples.
-
Prepare fresh working solutions daily.
-
II. Sample Preparation and Lipid Extraction (Modified Folch Method)
This protocol is suitable for plasma, serum, or tissue homogenates.
-
Sample Thawing: Thaw frozen biological samples on ice.
-
Internal Standard Spiking:
-
To a 2 mL glass tube, add 50 µL of the biological sample.
-
Add 10 µL of the 10 µg/mL this compound working solution.
-
Vortex briefly to mix.
-
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 2 minutes.
-
Add 200 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 1 minute.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the layers.
-
-
Collection of Organic Phase:
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of a 1:1 (v/v) mixture of methanol:isopropanol for LC-MS/MS analysis.
-
III. LC-MS/MS Analysis
The following parameters are a starting point and should be optimized for the specific instrument used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile:Water (60:40) with 10 mM ammonium formate |
| Mobile Phase B | Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate |
| Gradient | 30% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, then re-equilibrate at 30% B for 5 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 40 V |
| Source Temperature | 120°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions for this compound:
Triglycerides are typically detected as their ammonium adducts ([M+NH₄]⁺) in positive ESI mode. Fragmentation in the collision cell results in the neutral loss of a fatty acyl chain along with the ammonia adduct. For this compound (TG 16:0/14:0/16:0), the precursor ion and two major product ions are as follows:
| Analyte | Precursor Ion [M+NH₄]⁺ (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) |
| This compound (IS) | 812.8 | 556.5 | Myristic Acid + NH₃ | 35 |
| This compound (IS) | 812.8 | 528.5 | Palmitic Acid + NH₃ | 35 |
Note: The specific m/z values and collision energies should be optimized for the instrument used.[1]
Data Presentation and Quantification
-
Peak Integration: Integrate the peak areas for the MRM transitions of the endogenous triglycerides of interest and the this compound internal standard.
-
Response Ratio Calculation: Calculate the response ratio for each endogenous triglyceride by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: To achieve absolute quantification, a calibration curve should be prepared using authentic standards of the triglycerides of interest at various concentrations, each spiked with a constant concentration of the this compound internal standard. Plot the response ratio against the concentration of the standard.
-
Quantification of Unknowns: Determine the concentration of the endogenous triglycerides in the unknown samples by interpolating their response ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The quantification of specific triglyceride species is crucial for understanding metabolic pathways such as de novo lipogenesis and triglyceride metabolism.
Simplified overview of triglyceride synthesis and fate.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of triglycerides in complex biological matrices. The detailed protocols and application notes presented here offer a comprehensive guide for researchers, scientists, and drug development professionals to implement this standard in their lipidomics workflows. Accurate quantification of triglycerides is essential for advancing our understanding of their role in health and disease, and for the development of novel diagnostic and therapeutic strategies.
References
Animal Models for Studying 2-Myristyldipalmitin: A Review of Available Literature
Despite a comprehensive search of publicly available scientific literature, no specific animal models have been identified for the study of the effects of 2-Myristyldipalmitin.
Researchers, scientists, and drug development professionals should be aware that at present, there are no established and documented animal models specifically designed to investigate the physiological, toxicological, or therapeutic effects of this compound. Extensive searches of scientific databases and research repositories did not yield any studies detailing the use of this specific compound in in vivo experiments.
This lack of available data means that there are currently no established experimental protocols, quantitative data summaries, or known signaling pathways associated with this compound in animal studies.
General Considerations for Future Research
Should a researcher wish to investigate the effects of this compound in an animal model, they would be venturing into novel territory. The initial steps would involve foundational research to determine appropriate animal species, dosing regimens, and relevant endpoints.
A potential, generalized workflow for establishing a novel animal model for a compound like this compound is outlined below. This is a hypothetical workflow and would require substantial adaptation based on the specific research questions and the physicochemical properties of the compound.
Caption: Hypothetical workflow for novel compound evaluation in animal models.
Data Presentation and Experimental Protocols
As no specific data or protocols for this compound were found, it is not possible to provide the requested structured tables or detailed methodologies. Researchers would need to develop these materials de novo.
Signaling Pathways
Similarly, without any in vivo or in vitro studies on this compound, there is no information on the signaling pathways it may modulate. Any diagrams would be purely speculative and not based on scientific evidence.
It is recommended that any researchers interested in this compound begin with fundamental in vitro studies to understand its basic biological activity before proceeding to the complex and resource-intensive development of an animal model.
Animal Models for Studying 2-Myristyldipalmitin: A Review of Available Literature
Despite a comprehensive search of publicly available scientific literature, no specific animal models have been identified for the study of the effects of 2-Myristyldipalmitin.
Researchers, scientists, and drug development professionals should be aware that at present, there are no established and documented animal models specifically designed to investigate the physiological, toxicological, or therapeutic effects of this compound. Extensive searches of scientific databases and research repositories did not yield any studies detailing the use of this specific compound in in vivo experiments.
This lack of available data means that there are currently no established experimental protocols, quantitative data summaries, or known signaling pathways associated with this compound in animal studies.
General Considerations for Future Research
Should a researcher wish to investigate the effects of this compound in an animal model, they would be venturing into novel territory. The initial steps would involve foundational research to determine appropriate animal species, dosing regimens, and relevant endpoints.
A potential, generalized workflow for establishing a novel animal model for a compound like this compound is outlined below. This is a hypothetical workflow and would require substantial adaptation based on the specific research questions and the physicochemical properties of the compound.
Caption: Hypothetical workflow for novel compound evaluation in animal models.
Data Presentation and Experimental Protocols
As no specific data or protocols for this compound were found, it is not possible to provide the requested structured tables or detailed methodologies. Researchers would need to develop these materials de novo.
Signaling Pathways
Similarly, without any in vivo or in vitro studies on this compound, there is no information on the signaling pathways it may modulate. Any diagrams would be purely speculative and not based on scientific evidence.
It is recommended that any researchers interested in this compound begin with fundamental in vitro studies to understand its basic biological activity before proceeding to the complex and resource-intensive development of an animal model.
Animal Models for Studying 2-Myristyldipalmitin: A Review of Available Literature
Despite a comprehensive search of publicly available scientific literature, no specific animal models have been identified for the study of the effects of 2-Myristyldipalmitin.
Researchers, scientists, and drug development professionals should be aware that at present, there are no established and documented animal models specifically designed to investigate the physiological, toxicological, or therapeutic effects of this compound. Extensive searches of scientific databases and research repositories did not yield any studies detailing the use of this specific compound in in vivo experiments.
This lack of available data means that there are currently no established experimental protocols, quantitative data summaries, or known signaling pathways associated with this compound in animal studies.
General Considerations for Future Research
Should a researcher wish to investigate the effects of this compound in an animal model, they would be venturing into novel territory. The initial steps would involve foundational research to determine appropriate animal species, dosing regimens, and relevant endpoints.
A potential, generalized workflow for establishing a novel animal model for a compound like this compound is outlined below. This is a hypothetical workflow and would require substantial adaptation based on the specific research questions and the physicochemical properties of the compound.
Caption: Hypothetical workflow for novel compound evaluation in animal models.
Data Presentation and Experimental Protocols
As no specific data or protocols for this compound were found, it is not possible to provide the requested structured tables or detailed methodologies. Researchers would need to develop these materials de novo.
Signaling Pathways
Similarly, without any in vivo or in vitro studies on this compound, there is no information on the signaling pathways it may modulate. Any diagrams would be purely speculative and not based on scientific evidence.
It is recommended that any researchers interested in this compound begin with fundamental in vitro studies to understand its basic biological activity before proceeding to the complex and resource-intensive development of an animal model.
Application Notes: 2-Myristyldipalmitin in Controlled-Release Drug Formulations
Introduction
2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl glycerol) is a mixed-acid triglyceride composed of two palmitic acid chains and one myristic acid chain on a glycerol (B35011) backbone. As a solid lipid at room temperature, it serves as an excellent matrix-forming excipient for a variety of controlled-release drug delivery systems. Its biocompatibility and biodegradability make it a suitable candidate for formulating advanced nanoparticle-based drug carriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of encapsulated drugs by modifying their release profile, enhancing bioavailability, and enabling targeted delivery.
Physicochemical Properties and Advantages
This compound is a solid lipid, and its utility in drug delivery is analogous to other well-studied triglycerides like tristearin (B179404) and tripalmitin. One key advantage of using a mixed-acid triglyceride like this compound is its potential to form less perfect crystalline structures compared to mono-acid triglycerides. This imperfect crystallization creates more space within the lipid matrix to accommodate drug molecules, which can lead to higher drug loading capacity and reduce the likelihood of drug expulsion during storage—a common issue with early-generation Solid Lipid Nanoparticles (SLNs).[1][2]
Applications in Controlled-Release Systems
The primary application of this compound is in the formation of lipid nanoparticles, which are colloidal carriers with sizes typically ranging from 50 to 1000 nm.[2][3]
-
Solid Lipid Nanoparticles (SLNs): SLNs are formulated using a solid lipid (like this compound), an emulsifier, and water.[1] They offer advantages such as controlled drug release, protection of labile drugs from degradation, and the possibility of bypassing first-pass metabolism through lymphatic uptake. However, their drug loading capacity can sometimes be limited.
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of a solid lipid with a liquid lipid (oil). This creates a less-ordered lipid core, which significantly increases drug loading capacity and minimizes drug expulsion during storage. This compound can serve as the primary solid lipid component in NLC formulations.
-
Liposomes: While primarily composed of phospholipids, triglycerides like this compound can be incorporated into liposomal formulations to modify the properties of the lipid bilayer, influence drug release, and act as a stabilizing agent.
These formulations are particularly effective for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II). By encapsulating the drug within a lipid matrix, these systems can enhance dissolution in the gastrointestinal tract and facilitate absorption.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of lipid nanoparticles using a solid lipid like this compound. These methods are based on established techniques for formulating SLNs and NLCs.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used method for producing SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Methodology:
-
Preparation of Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C.
Workflow Diagram:
References
Application Notes: 2-Myristyldipalmitin in Controlled-Release Drug Formulations
Introduction
2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl glycerol) is a mixed-acid triglyceride composed of two palmitic acid chains and one myristic acid chain on a glycerol (B35011) backbone. As a solid lipid at room temperature, it serves as an excellent matrix-forming excipient for a variety of controlled-release drug delivery systems. Its biocompatibility and biodegradability make it a suitable candidate for formulating advanced nanoparticle-based drug carriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of encapsulated drugs by modifying their release profile, enhancing bioavailability, and enabling targeted delivery.
Physicochemical Properties and Advantages
This compound is a solid lipid, and its utility in drug delivery is analogous to other well-studied triglycerides like tristearin (B179404) and tripalmitin. One key advantage of using a mixed-acid triglyceride like this compound is its potential to form less perfect crystalline structures compared to mono-acid triglycerides. This imperfect crystallization creates more space within the lipid matrix to accommodate drug molecules, which can lead to higher drug loading capacity and reduce the likelihood of drug expulsion during storage—a common issue with early-generation Solid Lipid Nanoparticles (SLNs).[1][2]
Applications in Controlled-Release Systems
The primary application of this compound is in the formation of lipid nanoparticles, which are colloidal carriers with sizes typically ranging from 50 to 1000 nm.[2][3]
-
Solid Lipid Nanoparticles (SLNs): SLNs are formulated using a solid lipid (like this compound), an emulsifier, and water.[1] They offer advantages such as controlled drug release, protection of labile drugs from degradation, and the possibility of bypassing first-pass metabolism through lymphatic uptake. However, their drug loading capacity can sometimes be limited.
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of a solid lipid with a liquid lipid (oil). This creates a less-ordered lipid core, which significantly increases drug loading capacity and minimizes drug expulsion during storage. This compound can serve as the primary solid lipid component in NLC formulations.
-
Liposomes: While primarily composed of phospholipids, triglycerides like this compound can be incorporated into liposomal formulations to modify the properties of the lipid bilayer, influence drug release, and act as a stabilizing agent.
These formulations are particularly effective for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II). By encapsulating the drug within a lipid matrix, these systems can enhance dissolution in the gastrointestinal tract and facilitate absorption.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of lipid nanoparticles using a solid lipid like this compound. These methods are based on established techniques for formulating SLNs and NLCs.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used method for producing SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Methodology:
-
Preparation of Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C.
Workflow Diagram:
References
Application Notes: 2-Myristyldipalmitin in Controlled-Release Drug Formulations
Introduction
2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl glycerol) is a mixed-acid triglyceride composed of two palmitic acid chains and one myristic acid chain on a glycerol backbone. As a solid lipid at room temperature, it serves as an excellent matrix-forming excipient for a variety of controlled-release drug delivery systems. Its biocompatibility and biodegradability make it a suitable candidate for formulating advanced nanoparticle-based drug carriers, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These systems are designed to improve the therapeutic efficacy of encapsulated drugs by modifying their release profile, enhancing bioavailability, and enabling targeted delivery.
Physicochemical Properties and Advantages
This compound is a solid lipid, and its utility in drug delivery is analogous to other well-studied triglycerides like tristearin and tripalmitin. One key advantage of using a mixed-acid triglyceride like this compound is its potential to form less perfect crystalline structures compared to mono-acid triglycerides. This imperfect crystallization creates more space within the lipid matrix to accommodate drug molecules, which can lead to higher drug loading capacity and reduce the likelihood of drug expulsion during storage—a common issue with early-generation Solid Lipid Nanoparticles (SLNs).[1][2]
Applications in Controlled-Release Systems
The primary application of this compound is in the formation of lipid nanoparticles, which are colloidal carriers with sizes typically ranging from 50 to 1000 nm.[2][3]
-
Solid Lipid Nanoparticles (SLNs): SLNs are formulated using a solid lipid (like this compound), an emulsifier, and water.[1] They offer advantages such as controlled drug release, protection of labile drugs from degradation, and the possibility of bypassing first-pass metabolism through lymphatic uptake. However, their drug loading capacity can sometimes be limited.
-
Nanostructured Lipid Carriers (NLCs): NLCs are an advanced generation of lipid nanoparticles that incorporate a blend of a solid lipid with a liquid lipid (oil). This creates a less-ordered lipid core, which significantly increases drug loading capacity and minimizes drug expulsion during storage. This compound can serve as the primary solid lipid component in NLC formulations.
-
Liposomes: While primarily composed of phospholipids, triglycerides like this compound can be incorporated into liposomal formulations to modify the properties of the lipid bilayer, influence drug release, and act as a stabilizing agent.
These formulations are particularly effective for improving the oral bioavailability of poorly water-soluble drugs (BCS Class II). By encapsulating the drug within a lipid matrix, these systems can enhance dissolution in the gastrointestinal tract and facilitate absorption.
Experimental Protocols
The following are detailed protocols for the preparation and characterization of lipid nanoparticles using a solid lipid like this compound. These methods are based on established techniques for formulating SLNs and NLCs.
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization (HPH)
This protocol describes the hot homogenization technique, a widely used method for producing SLNs.
Materials:
-
This compound (Solid Lipid)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Purified Water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Water bath
-
Magnetic stirrer
Methodology:
-
Preparation of Lipid Phase: Melt the this compound by heating it to 5-10°C above its melting point. Dissolve the lipophilic API in the molten lipid under magnetic stirring to ensure a homogenous mixture.
-
Preparation of Aqueous Phase: Heat the purified water containing the dissolved surfactant to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase dropwise under high-shear homogenization (e.g., 8,000-10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. Homogenize the mixture for 3-5 cycles at a pressure of 500-1500 bar.
-
Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while stirring gently. The lipid droplets will solidify, forming the SLNs.
-
Storage: Store the final SLN dispersion at 4°C.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Large-Scale Synthesis of 2-Myristyldipalmitin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Myristyldipalmitin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, enzyme activity, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] |
| Suboptimal Enzyme Activity | Ensure the lipase (B570770) is not denatured and is properly activated. Consider using a different lipase, such as Lipozyme RM IM or Lipozyme TL IM, which are commonly used for structured lipid synthesis.[1][3][4] |
| Poor Substrate Molar Ratio | Optimize the molar ratio of myristic acid to 1,3-dipalmitoylglycerol (if using acidolysis) or the ratio of fatty acids to glycerol (B35011) (for esterification). |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range for the chosen lipase (typically 40-70°C for enzymatic reactions) to ensure maximum activity without promoting side reactions. |
| Byproduct Formation | The formation of mono- and di-glycerides can reduce the yield of the desired triglyceride. Optimize reaction conditions to favor triglyceride formation. |
Question 2: How can I minimize the formation of isomeric impurities, such as 1-Myristoyl-2,3-dipalmitoyl-glycerol?
Answer:
The formation of isomers is a significant challenge, primarily due to acyl migration. Minimizing this requires careful control of the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acyl Migration | This is the primary cause of isomeric impurity. Employ milder reaction temperatures and shorter reaction times. Consider using a solvent-free system or a non-polar solvent to reduce acyl migration. |
| Non-specific Catalyst | If using chemical catalysis, the reaction is often non-specific. For enzymatic synthesis, use a highly specific sn-1,3 lipase to ensure the myristic acid is directed to the sn-2 position. |
| High Reaction Temperature | Elevated temperatures can increase the rate of acyl migration. Maintain the temperature at the lower end of the optimal range for your enzyme. |
| Prolonged Reaction Time | The longer the reaction, the greater the opportunity for acyl migration. Stop the reaction as soon as an acceptable yield is achieved. |
Question 3: What are the best methods for purifying large quantities of this compound?
Answer:
Purification is crucial for removing unreacted starting materials, byproducts, and isomeric impurities. A multi-step approach is often necessary for high purity.
Potential Causes & Solutions:
| Purification Method | Description & Best Practices |
| Fractional Crystallization | This is a cost-effective method for large-scale purification. It separates triglycerides based on their melting points. Multiple stages of crystallization from a solvent like acetone (B3395972) may be required. |
| Chromatography | For higher purity, column chromatography using silica (B1680970) gel can be employed. However, this can be expensive and time-consuming for very large quantities. Preparative HPLC can also be used for very high purity applications. |
| Solvent Extraction | To remove unreacted fatty acids, a liquid-liquid extraction with an appropriate solvent can be performed. |
| Deodorization | For removal of volatile impurities that can cause off-odors and flavors, a steam deodorization step can be included. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: Enzymatic acidolysis is a widely used method. This involves the reaction of tripalmitin (B1682551) (1,3-dipalmitoylglycerol) with myristic acid in the presence of an sn-1,3 specific lipase. This method offers high selectivity and milder reaction conditions compared to chemical methods, which helps to minimize byproduct formation.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The main byproducts include:
-
Isomers: 1-Myristoyl-2,3-dipalmitoyl-glycerol and 3-Myristoyl-1,2-dipalmitoyl-glycerol due to acyl migration.
-
Unreacted Starting Materials: Tripalmitin and myristic acid.
-
Partial Glycerides: Monomyristin, dipalmitin, monopalmitin, and dimyristin.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for accurate determination of yield and purity.
-
Gas Chromatography (GC): Can be used to analyze the fatty acid composition of the triglycerides after transesterification to methyl esters.
Q4: What are the critical process parameters to control during scale-up?
A4: When scaling up the synthesis, it is crucial to control:
-
Temperature: Ensure uniform heating to avoid localized hotspots that can promote acyl migration.
-
Agitation: Proper mixing is essential to ensure good mass transfer between the reactants and the catalyst.
-
Enzyme Loading: The amount of enzyme will need to be scaled proportionally to the reactants.
-
Water Content: In enzymatic reactions, the water activity can significantly impact enzyme performance and the rate of side reactions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Acidolysis
This protocol describes a lab-scale synthesis that can be adapted for larger scales.
Materials:
-
Tripalmitin (1,3-dipalmitoyl-sn-glycerol)
-
Myristic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Hexane (B92381) (or other suitable solvent, or solvent-free)
-
Nitrogen gas
Procedure:
-
Combine tripalmitin and myristic acid in a molar ratio of 1:2 in a reaction vessel.
-
If using a solvent, add hexane to dissolve the reactants.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product using fractional crystallization from acetone.
Protocol 2: Purification by Fractional Crystallization
Materials:
-
Crude this compound
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolve the crude product in warm acetone.
-
Slowly cool the solution to allow for the crystallization of the higher melting point components (unreacted tripalmitin).
-
Filter the mixture to separate the crystals from the liquid phase (olein fraction), which is enriched in this compound.
-
Repeat the crystallization process on the olein fraction at a lower temperature to crystallize the this compound, leaving lower melting point impurities in the solvent.
-
Collect the crystals of this compound and dry them under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Myristyldipalmitin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Myristyldipalmitin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, enzyme activity, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] |
| Suboptimal Enzyme Activity | Ensure the lipase (B570770) is not denatured and is properly activated. Consider using a different lipase, such as Lipozyme RM IM or Lipozyme TL IM, which are commonly used for structured lipid synthesis.[1][3][4] |
| Poor Substrate Molar Ratio | Optimize the molar ratio of myristic acid to 1,3-dipalmitoylglycerol (if using acidolysis) or the ratio of fatty acids to glycerol (B35011) (for esterification). |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range for the chosen lipase (typically 40-70°C for enzymatic reactions) to ensure maximum activity without promoting side reactions. |
| Byproduct Formation | The formation of mono- and di-glycerides can reduce the yield of the desired triglyceride. Optimize reaction conditions to favor triglyceride formation. |
Question 2: How can I minimize the formation of isomeric impurities, such as 1-Myristoyl-2,3-dipalmitoyl-glycerol?
Answer:
The formation of isomers is a significant challenge, primarily due to acyl migration. Minimizing this requires careful control of the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acyl Migration | This is the primary cause of isomeric impurity. Employ milder reaction temperatures and shorter reaction times. Consider using a solvent-free system or a non-polar solvent to reduce acyl migration. |
| Non-specific Catalyst | If using chemical catalysis, the reaction is often non-specific. For enzymatic synthesis, use a highly specific sn-1,3 lipase to ensure the myristic acid is directed to the sn-2 position. |
| High Reaction Temperature | Elevated temperatures can increase the rate of acyl migration. Maintain the temperature at the lower end of the optimal range for your enzyme. |
| Prolonged Reaction Time | The longer the reaction, the greater the opportunity for acyl migration. Stop the reaction as soon as an acceptable yield is achieved. |
Question 3: What are the best methods for purifying large quantities of this compound?
Answer:
Purification is crucial for removing unreacted starting materials, byproducts, and isomeric impurities. A multi-step approach is often necessary for high purity.
Potential Causes & Solutions:
| Purification Method | Description & Best Practices |
| Fractional Crystallization | This is a cost-effective method for large-scale purification. It separates triglycerides based on their melting points. Multiple stages of crystallization from a solvent like acetone (B3395972) may be required. |
| Chromatography | For higher purity, column chromatography using silica (B1680970) gel can be employed. However, this can be expensive and time-consuming for very large quantities. Preparative HPLC can also be used for very high purity applications. |
| Solvent Extraction | To remove unreacted fatty acids, a liquid-liquid extraction with an appropriate solvent can be performed. |
| Deodorization | For removal of volatile impurities that can cause off-odors and flavors, a steam deodorization step can be included. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: Enzymatic acidolysis is a widely used method. This involves the reaction of tripalmitin (B1682551) (1,3-dipalmitoylglycerol) with myristic acid in the presence of an sn-1,3 specific lipase. This method offers high selectivity and milder reaction conditions compared to chemical methods, which helps to minimize byproduct formation.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The main byproducts include:
-
Isomers: 1-Myristoyl-2,3-dipalmitoyl-glycerol and 3-Myristoyl-1,2-dipalmitoyl-glycerol due to acyl migration.
-
Unreacted Starting Materials: Tripalmitin and myristic acid.
-
Partial Glycerides: Monomyristin, dipalmitin, monopalmitin, and dimyristin.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for accurate determination of yield and purity.
-
Gas Chromatography (GC): Can be used to analyze the fatty acid composition of the triglycerides after transesterification to methyl esters.
Q4: What are the critical process parameters to control during scale-up?
A4: When scaling up the synthesis, it is crucial to control:
-
Temperature: Ensure uniform heating to avoid localized hotspots that can promote acyl migration.
-
Agitation: Proper mixing is essential to ensure good mass transfer between the reactants and the catalyst.
-
Enzyme Loading: The amount of enzyme will need to be scaled proportionally to the reactants.
-
Water Content: In enzymatic reactions, the water activity can significantly impact enzyme performance and the rate of side reactions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Acidolysis
This protocol describes a lab-scale synthesis that can be adapted for larger scales.
Materials:
-
Tripalmitin (1,3-dipalmitoyl-sn-glycerol)
-
Myristic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Hexane (B92381) (or other suitable solvent, or solvent-free)
-
Nitrogen gas
Procedure:
-
Combine tripalmitin and myristic acid in a molar ratio of 1:2 in a reaction vessel.
-
If using a solvent, add hexane to dissolve the reactants.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product using fractional crystallization from acetone.
Protocol 2: Purification by Fractional Crystallization
Materials:
-
Crude this compound
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolve the crude product in warm acetone.
-
Slowly cool the solution to allow for the crystallization of the higher melting point components (unreacted tripalmitin).
-
Filter the mixture to separate the crystals from the liquid phase (olein fraction), which is enriched in this compound.
-
Repeat the crystallization process on the olein fraction at a lower temperature to crystallize the this compound, leaving lower melting point impurities in the solvent.
-
Collect the crystals of this compound and dry them under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Synthesis of 2-Myristyldipalmitin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 2-Myristyldipalmitin.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Question 1: Why is the yield of this compound lower than expected?
Answer:
Low yields in the synthesis of this compound can stem from several factors, primarily related to reaction equilibrium, enzyme activity, and reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time and monitor the progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1][2] |
| Suboptimal Enzyme Activity | Ensure the lipase is not denatured and is properly activated. Consider using a different lipase, such as Lipozyme RM IM or Lipozyme TL IM, which are commonly used for structured lipid synthesis.[1][3][4] |
| Poor Substrate Molar Ratio | Optimize the molar ratio of myristic acid to 1,3-dipalmitoylglycerol (if using acidolysis) or the ratio of fatty acids to glycerol (for esterification). |
| Suboptimal Temperature | Maintain the reaction temperature within the optimal range for the chosen lipase (typically 40-70°C for enzymatic reactions) to ensure maximum activity without promoting side reactions. |
| Byproduct Formation | The formation of mono- and di-glycerides can reduce the yield of the desired triglyceride. Optimize reaction conditions to favor triglyceride formation. |
Question 2: How can I minimize the formation of isomeric impurities, such as 1-Myristoyl-2,3-dipalmitoyl-glycerol?
Answer:
The formation of isomers is a significant challenge, primarily due to acyl migration. Minimizing this requires careful control of the reaction conditions.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Acyl Migration | This is the primary cause of isomeric impurity. Employ milder reaction temperatures and shorter reaction times. Consider using a solvent-free system or a non-polar solvent to reduce acyl migration. |
| Non-specific Catalyst | If using chemical catalysis, the reaction is often non-specific. For enzymatic synthesis, use a highly specific sn-1,3 lipase to ensure the myristic acid is directed to the sn-2 position. |
| High Reaction Temperature | Elevated temperatures can increase the rate of acyl migration. Maintain the temperature at the lower end of the optimal range for your enzyme. |
| Prolonged Reaction Time | The longer the reaction, the greater the opportunity for acyl migration. Stop the reaction as soon as an acceptable yield is achieved. |
Question 3: What are the best methods for purifying large quantities of this compound?
Answer:
Purification is crucial for removing unreacted starting materials, byproducts, and isomeric impurities. A multi-step approach is often necessary for high purity.
Potential Causes & Solutions:
| Purification Method | Description & Best Practices |
| Fractional Crystallization | This is a cost-effective method for large-scale purification. It separates triglycerides based on their melting points. Multiple stages of crystallization from a solvent like acetone may be required. |
| Chromatography | For higher purity, column chromatography using silica gel can be employed. However, this can be expensive and time-consuming for very large quantities. Preparative HPLC can also be used for very high purity applications. |
| Solvent Extraction | To remove unreacted fatty acids, a liquid-liquid extraction with an appropriate solvent can be performed. |
| Deodorization | For removal of volatile impurities that can cause off-odors and flavors, a steam deodorization step can be included. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
A1: Enzymatic acidolysis is a widely used method. This involves the reaction of tripalmitin (1,3-dipalmitoylglycerol) with myristic acid in the presence of an sn-1,3 specific lipase. This method offers high selectivity and milder reaction conditions compared to chemical methods, which helps to minimize byproduct formation.
Q2: What are the main byproducts to expect in the synthesis of this compound?
A2: The main byproducts include:
-
Isomers: 1-Myristoyl-2,3-dipalmitoyl-glycerol and 3-Myristoyl-1,2-dipalmitoyl-glycerol due to acyl migration.
-
Unreacted Starting Materials: Tripalmitin and myristic acid.
-
Partial Glycerides: Monomyristin, dipalmitin, monopalmitin, and dimyristin.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots at regular intervals and analyzing them by:
-
Thin Layer Chromatography (TLC): A quick and simple method to visualize the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for accurate determination of yield and purity.
-
Gas Chromatography (GC): Can be used to analyze the fatty acid composition of the triglycerides after transesterification to methyl esters.
Q4: What are the critical process parameters to control during scale-up?
A4: When scaling up the synthesis, it is crucial to control:
-
Temperature: Ensure uniform heating to avoid localized hotspots that can promote acyl migration.
-
Agitation: Proper mixing is essential to ensure good mass transfer between the reactants and the catalyst.
-
Enzyme Loading: The amount of enzyme will need to be scaled proportionally to the reactants.
-
Water Content: In enzymatic reactions, the water activity can significantly impact enzyme performance and the rate of side reactions.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound via Acidolysis
This protocol describes a lab-scale synthesis that can be adapted for larger scales.
Materials:
-
Tripalmitin (1,3-dipalmitoyl-sn-glycerol)
-
Myristic acid
-
Immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM)
-
Hexane (or other suitable solvent, or solvent-free)
-
Nitrogen gas
Procedure:
-
Combine tripalmitin and myristic acid in a molar ratio of 1:2 in a reaction vessel.
-
If using a solvent, add hexane to dissolve the reactants.
-
Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Purge the reaction vessel with nitrogen to create an inert atmosphere.
-
Heat the mixture to the desired temperature (e.g., 60°C) with constant stirring.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the enzyme.
-
Remove the solvent (if used) under reduced pressure.
-
Purify the crude product using fractional crystallization from acetone.
Protocol 2: Purification by Fractional Crystallization
Materials:
-
Crude this compound
-
Acetone (or other suitable solvent)
Procedure:
-
Dissolve the crude product in warm acetone.
-
Slowly cool the solution to allow for the crystallization of the higher melting point components (unreacted tripalmitin).
-
Filter the mixture to separate the crystals from the liquid phase (olein fraction), which is enriched in this compound.
-
Repeat the crystallization process on the olein fraction at a lower temperature to crystallize the this compound, leaving lower melting point impurities in the solvent.
-
Collect the crystals of this compound and dry them under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Synthesis of structured triacylglycerols by lipase-catalyzed acidolysis in a packed bed bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jast.modares.ac.ir [jast.modares.ac.ir]
- 4. Future of Structured Lipids: Enzymatic Synthesis and Their New Applications in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Solubility of 2-Myristyldipalmitin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-Myristyldipalmitin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound, also known as 1,3-dipalmitoyl-2-myristoyl-glycerol, is a triglyceride. Triglycerides are esters derived from glycerol (B35011) and three fatty acids. In this case, it consists of two palmitic acid chains and one myristic acid chain. Its poor solubility in water is due to the long, nonpolar hydrocarbon chains of the fatty acids, which are hydrophobic.[1] While the ester groups have some polarity, the overwhelmingly large hydrophobic surface area of the molecule leads to its practical insolubility in aqueous media.[1][2]
Q2: What are the key physicochemical properties of this compound?
| Property | Value/Description | Source |
| Synonyms | 1,3-Dipalmitoyl-2-myristoyl-glycerol, TG(16:0/14:0/16:0) | [3] |
| Molecular Formula | C49H94O6 | [3] |
| Molecular Weight | 779.3 g/mol | |
| Appearance | Expected to be a white to yellowish waxy solid at room temperature. | |
| Aqueous Solubility | Practically insoluble in water at standard conditions. | |
| Organic Solvent Solubility | Soluble in organic solvents such as chloroform. | |
| Melting Point | Expected to be a solid at room temperature with a melting point typical for triglycerides with similar fatty acid composition. |
Q3: What are the common methods to prepare an aqueous dispersion of this compound for experimental use?
Due to its insolubility, this compound is typically formulated into a dispersion for use in aqueous experimental systems. Common methods include:
-
Lipid Emulsions: Creating an oil-in-water emulsion where the molten lipid is dispersed as fine droplets in an aqueous phase, stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid is solid at room and body temperature. The lipid is melted, emulsified in an aqueous surfactant solution, and then cooled to form solid nanoparticles.
-
Complexation with a Carrier: Using carriers like bovine serum albumin (BSA) or cyclodextrins to encapsulate or complex with the lipid, enhancing its apparent solubility.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to solubilize or disperse this compound in aqueous media.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible lipid clumps or phase separation immediately after mixing. | Inadequate energy input for dispersion. | - Increase the intensity and duration of homogenization or sonication.- Use a high-pressure homogenizer for smaller and more uniform particle size. |
| Incorrect temperature during preparation. | - Ensure the lipid is fully melted (typically 5-10°C above its melting point) during the emulsification step.- The aqueous phase should be heated to the same temperature as the molten lipid before mixing. | |
| Insufficient or inappropriate surfactant. | - Increase the surfactant concentration.- Screen different non-ionic surfactants (e.g., Polysorbates like Tween® 80, Poloxamers).- Consider a combination of surfactants. | |
| The dispersion is initially uniform but becomes unstable and separates over time (creaming or sedimentation). | Particle size is too large. | - Optimize the homogenization or sonication process to achieve a smaller particle size (ideally in the nanometer range for better stability). |
| Insufficient surfactant coverage on lipid droplets. | - Increase the surfactant-to-lipid ratio. | |
| Ostwald ripening (for emulsions). | - Use a combination of lipids with different aqueous solubilities to minimize this effect. | |
| Low encapsulation efficiency of a drug or active compound in the lipid particles. | Poor solubility of the compound in the molten lipid. | - Select a lipid matrix where the active compound has higher solubility. |
| Drug expulsion during lipid recrystallization (for SLNs). | - Cool the nanoemulsion rapidly to promote a less ordered crystal lattice in the solid lipid, which can accommodate more drug.- Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid to create imperfections in the crystal structure. | |
| Precipitation or aggregation of particles upon addition to cell culture media or buffer. | Interaction with salts or proteins in the media. | - Use a non-ionic or a sterically hindering surfactant (e.g., PEGylated lipid) to stabilize the particles. |
| pH sensitivity of the formulation. | - Check the pH of your final dispersion and the target medium. Adjust the pH of the dispersion if necessary and compatible with your formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion
Objective: To prepare a stable oil-in-water emulsion of this compound.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer with heating
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Aqueous Phase: In a beaker, dissolve the surfactant (e.g., 1-2% w/v) in purified water. Heat the solution to a temperature approximately 5-10°C above the melting point of this compound while stirring.
-
Prepare the Oil Phase: In a separate beaker, melt the this compound (e.g., 5-10% w/v) by heating it to the same temperature as the aqueous phase.
-
Emulsification: While vigorously stirring the hot aqueous phase with a high-shear homogenizer or sonicator, slowly add the molten lipid.
-
Homogenization: Continue homogenization for a sufficient time (e.g., 5-15 minutes) to form a fine, milky-white emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization (Optional): Characterize the emulsion for particle size, polydispersity index (PDI), and zeta potential to assess its physical stability.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare a stable aqueous dispersion of this compound as solid lipid nanoparticles.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
Magnetic stirrer with heating
-
High-pressure homogenizer (or a high-power probe sonicator)
Methodology:
-
Prepare the Lipid Phase: Melt the this compound (e.g., 1-5% w/v) at a temperature 5-10°C above its melting point.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1-2.5% w/v) in purified water and heat to the same temperature as the molten lipid.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix with a high-shear stirrer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization (Optional): Analyze the SLN dispersion for particle size, PDI, and zeta potential.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Mechanisms of preparing aqueous dispersions of this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Myristyldipalmitin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-Myristyldipalmitin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound, also known as 1,3-dipalmitoyl-2-myristoyl-glycerol, is a triglyceride. Triglycerides are esters derived from glycerol (B35011) and three fatty acids. In this case, it consists of two palmitic acid chains and one myristic acid chain. Its poor solubility in water is due to the long, nonpolar hydrocarbon chains of the fatty acids, which are hydrophobic.[1] While the ester groups have some polarity, the overwhelmingly large hydrophobic surface area of the molecule leads to its practical insolubility in aqueous media.[1][2]
Q2: What are the key physicochemical properties of this compound?
| Property | Value/Description | Source |
| Synonyms | 1,3-Dipalmitoyl-2-myristoyl-glycerol, TG(16:0/14:0/16:0) | [3] |
| Molecular Formula | C49H94O6 | [3] |
| Molecular Weight | 779.3 g/mol | |
| Appearance | Expected to be a white to yellowish waxy solid at room temperature. | |
| Aqueous Solubility | Practically insoluble in water at standard conditions. | |
| Organic Solvent Solubility | Soluble in organic solvents such as chloroform. | |
| Melting Point | Expected to be a solid at room temperature with a melting point typical for triglycerides with similar fatty acid composition. |
Q3: What are the common methods to prepare an aqueous dispersion of this compound for experimental use?
Due to its insolubility, this compound is typically formulated into a dispersion for use in aqueous experimental systems. Common methods include:
-
Lipid Emulsions: Creating an oil-in-water emulsion where the molten lipid is dispersed as fine droplets in an aqueous phase, stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid is solid at room and body temperature. The lipid is melted, emulsified in an aqueous surfactant solution, and then cooled to form solid nanoparticles.
-
Complexation with a Carrier: Using carriers like bovine serum albumin (BSA) or cyclodextrins to encapsulate or complex with the lipid, enhancing its apparent solubility.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to solubilize or disperse this compound in aqueous media.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible lipid clumps or phase separation immediately after mixing. | Inadequate energy input for dispersion. | - Increase the intensity and duration of homogenization or sonication.- Use a high-pressure homogenizer for smaller and more uniform particle size. |
| Incorrect temperature during preparation. | - Ensure the lipid is fully melted (typically 5-10°C above its melting point) during the emulsification step.- The aqueous phase should be heated to the same temperature as the molten lipid before mixing. | |
| Insufficient or inappropriate surfactant. | - Increase the surfactant concentration.- Screen different non-ionic surfactants (e.g., Polysorbates like Tween® 80, Poloxamers).- Consider a combination of surfactants. | |
| The dispersion is initially uniform but becomes unstable and separates over time (creaming or sedimentation). | Particle size is too large. | - Optimize the homogenization or sonication process to achieve a smaller particle size (ideally in the nanometer range for better stability). |
| Insufficient surfactant coverage on lipid droplets. | - Increase the surfactant-to-lipid ratio. | |
| Ostwald ripening (for emulsions). | - Use a combination of lipids with different aqueous solubilities to minimize this effect. | |
| Low encapsulation efficiency of a drug or active compound in the lipid particles. | Poor solubility of the compound in the molten lipid. | - Select a lipid matrix where the active compound has higher solubility. |
| Drug expulsion during lipid recrystallization (for SLNs). | - Cool the nanoemulsion rapidly to promote a less ordered crystal lattice in the solid lipid, which can accommodate more drug.- Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid to create imperfections in the crystal structure. | |
| Precipitation or aggregation of particles upon addition to cell culture media or buffer. | Interaction with salts or proteins in the media. | - Use a non-ionic or a sterically hindering surfactant (e.g., PEGylated lipid) to stabilize the particles. |
| pH sensitivity of the formulation. | - Check the pH of your final dispersion and the target medium. Adjust the pH of the dispersion if necessary and compatible with your formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion
Objective: To prepare a stable oil-in-water emulsion of this compound.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer with heating
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Aqueous Phase: In a beaker, dissolve the surfactant (e.g., 1-2% w/v) in purified water. Heat the solution to a temperature approximately 5-10°C above the melting point of this compound while stirring.
-
Prepare the Oil Phase: In a separate beaker, melt the this compound (e.g., 5-10% w/v) by heating it to the same temperature as the aqueous phase.
-
Emulsification: While vigorously stirring the hot aqueous phase with a high-shear homogenizer or sonicator, slowly add the molten lipid.
-
Homogenization: Continue homogenization for a sufficient time (e.g., 5-15 minutes) to form a fine, milky-white emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization (Optional): Characterize the emulsion for particle size, polydispersity index (PDI), and zeta potential to assess its physical stability.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare a stable aqueous dispersion of this compound as solid lipid nanoparticles.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
Magnetic stirrer with heating
-
High-pressure homogenizer (or a high-power probe sonicator)
Methodology:
-
Prepare the Lipid Phase: Melt the this compound (e.g., 1-5% w/v) at a temperature 5-10°C above its melting point.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1-2.5% w/v) in purified water and heat to the same temperature as the molten lipid.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix with a high-shear stirrer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization (Optional): Analyze the SLN dispersion for particle size, PDI, and zeta potential.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Mechanisms of preparing aqueous dispersions of this compound.
References
Technical Support Center: Troubleshooting Poor Solubility of 2-Myristyldipalmitin in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-Myristyldipalmitin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in water?
This compound, also known as 1,3-dipalmitoyl-2-myristoyl-glycerol, is a triglyceride. Triglycerides are esters derived from glycerol and three fatty acids. In this case, it consists of two palmitic acid chains and one myristic acid chain. Its poor solubility in water is due to the long, nonpolar hydrocarbon chains of the fatty acids, which are hydrophobic.[1] While the ester groups have some polarity, the overwhelmingly large hydrophobic surface area of the molecule leads to its practical insolubility in aqueous media.[1][2]
Q2: What are the key physicochemical properties of this compound?
| Property | Value/Description | Source |
| Synonyms | 1,3-Dipalmitoyl-2-myristoyl-glycerol, TG(16:0/14:0/16:0) | [3] |
| Molecular Formula | C49H94O6 | [3] |
| Molecular Weight | 779.3 g/mol | |
| Appearance | Expected to be a white to yellowish waxy solid at room temperature. | |
| Aqueous Solubility | Practically insoluble in water at standard conditions. | |
| Organic Solvent Solubility | Soluble in organic solvents such as chloroform. | |
| Melting Point | Expected to be a solid at room temperature with a melting point typical for triglycerides with similar fatty acid composition. |
Q3: What are the common methods to prepare an aqueous dispersion of this compound for experimental use?
Due to its insolubility, this compound is typically formulated into a dispersion for use in aqueous experimental systems. Common methods include:
-
Lipid Emulsions: Creating an oil-in-water emulsion where the molten lipid is dispersed as fine droplets in an aqueous phase, stabilized by surfactants.
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers where the lipid is solid at room and body temperature. The lipid is melted, emulsified in an aqueous surfactant solution, and then cooled to form solid nanoparticles.
-
Complexation with a Carrier: Using carriers like bovine serum albumin (BSA) or cyclodextrins to encapsulate or complex with the lipid, enhancing its apparent solubility.
Troubleshooting Guide
This guide addresses common issues encountered when attempting to solubilize or disperse this compound in aqueous media.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Visible lipid clumps or phase separation immediately after mixing. | Inadequate energy input for dispersion. | - Increase the intensity and duration of homogenization or sonication.- Use a high-pressure homogenizer for smaller and more uniform particle size. |
| Incorrect temperature during preparation. | - Ensure the lipid is fully melted (typically 5-10°C above its melting point) during the emulsification step.- The aqueous phase should be heated to the same temperature as the molten lipid before mixing. | |
| Insufficient or inappropriate surfactant. | - Increase the surfactant concentration.- Screen different non-ionic surfactants (e.g., Polysorbates like Tween® 80, Poloxamers).- Consider a combination of surfactants. | |
| The dispersion is initially uniform but becomes unstable and separates over time (creaming or sedimentation). | Particle size is too large. | - Optimize the homogenization or sonication process to achieve a smaller particle size (ideally in the nanometer range for better stability). |
| Insufficient surfactant coverage on lipid droplets. | - Increase the surfactant-to-lipid ratio. | |
| Ostwald ripening (for emulsions). | - Use a combination of lipids with different aqueous solubilities to minimize this effect. | |
| Low encapsulation efficiency of a drug or active compound in the lipid particles. | Poor solubility of the compound in the molten lipid. | - Select a lipid matrix where the active compound has higher solubility. |
| Drug expulsion during lipid recrystallization (for SLNs). | - Cool the nanoemulsion rapidly to promote a less ordered crystal lattice in the solid lipid, which can accommodate more drug.- Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid to create imperfections in the crystal structure. | |
| Precipitation or aggregation of particles upon addition to cell culture media or buffer. | Interaction with salts or proteins in the media. | - Use a non-ionic or a sterically hindering surfactant (e.g., PEGylated lipid) to stabilize the particles. |
| pH sensitivity of the formulation. | - Check the pH of your final dispersion and the target medium. Adjust the pH of the dispersion if necessary and compatible with your formulation. |
Experimental Protocols
Protocol 1: Preparation of a this compound Emulsion
Objective: To prepare a stable oil-in-water emulsion of this compound.
Materials:
-
This compound
-
Surfactant (e.g., Polysorbate 80)
-
Purified water (e.g., Milli-Q or equivalent)
-
Magnetic stirrer with heating
-
High-shear homogenizer or sonicator
Methodology:
-
Prepare the Aqueous Phase: In a beaker, dissolve the surfactant (e.g., 1-2% w/v) in purified water. Heat the solution to a temperature approximately 5-10°C above the melting point of this compound while stirring.
-
Prepare the Oil Phase: In a separate beaker, melt the this compound (e.g., 5-10% w/v) by heating it to the same temperature as the aqueous phase.
-
Emulsification: While vigorously stirring the hot aqueous phase with a high-shear homogenizer or sonicator, slowly add the molten lipid.
-
Homogenization: Continue homogenization for a sufficient time (e.g., 5-15 minutes) to form a fine, milky-white emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Characterization (Optional): Characterize the emulsion for particle size, polydispersity index (PDI), and zeta potential to assess its physical stability.
Protocol 2: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To prepare a stable aqueous dispersion of this compound as solid lipid nanoparticles.
Materials:
-
This compound
-
Surfactant (e.g., Poloxamer 188)
-
Purified water
-
Magnetic stirrer with heating
-
High-pressure homogenizer (or a high-power probe sonicator)
Methodology:
-
Prepare the Lipid Phase: Melt the this compound (e.g., 1-5% w/v) at a temperature 5-10°C above its melting point.
-
Prepare the Aqueous Phase: Dissolve the surfactant (e.g., 1-2.5% w/v) in purified water and heat to the same temperature as the molten lipid.
-
Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase and mix with a high-shear stirrer for a few minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cooling and Solidification: Cool the resulting hot nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterization (Optional): Analyze the SLN dispersion for particle size, PDI, and zeta potential.
Visualizations
Caption: Troubleshooting workflow for poor solubility of this compound.
Caption: Mechanisms of preparing aqueous dispersions of this compound.
References
Preventing degradation of 2-Myristyldipalmitin during storage and handling
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. It covers best practices for storage and handling to prevent chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound is a mixed triglyceride, a type of lipid composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule. Like other triglycerides, it is susceptible to two primary degradation pathways:
-
Hydrolysis: This process involves the cleavage of the ester bonds that link the fatty acids to the glycerol backbone.[1][2] This reaction is catalyzed by water and can be accelerated by acidic or basic conditions, as well as by enzymes called lipases.[1][2][3] Hydrolysis results in the formation of free fatty acids (myristic and palmitic acid), as well as di- and monoglycerides.
-
Oxidation: This is a complex process that occurs when the lipid reacts with oxygen. It is accelerated by factors like heat, light (especially UV), and the presence of metal ions. Oxidation leads to the formation of hydroperoxides, which can then break down into a variety of secondary products, including aldehydes and ketones. These secondary products can cause off-odors and compromise the integrity of experiments.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
To minimize degradation, this compound should be stored under conditions that limit its exposure to agents that promote hydrolysis and oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the rates of both hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing oxygen with an inert gas prevents oxidative degradation. |
| Light | Amber vial or in the dark | Protection from light, especially UV, is crucial to prevent photo-oxidation. |
| Container | Tightly sealed glass vial | Glass is preferred over plastic to avoid leaching of plasticizers. A tight seal prevents exposure to moisture and oxygen. |
| Form | As a dry solid or in an anhydrous organic solvent | Storing as a dry solid or dissolved in a dry, aprotic solvent minimizes the risk of hydrolysis. If stored in solution, use solvents with low water content. |
Q3: How can I tell if my this compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: Appearance of discoloration (e.g., yellowing) or changes in physical state.
-
Odor: Development of a rancid or unusual smell, which can indicate oxidative degradation.
-
Analytical Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can reveal the presence of impurities such as free fatty acids or smaller glycerides.
Troubleshooting Guide
Problem: I suspect my this compound is contaminated with degradation products. How can I confirm this and what should I do?
Solution:
-
Assess Purity: The first step is to analyze the purity of your sample. Thin-Layer Chromatography (TLC) is a quick and effective method for this.
-
Purification: If degradation is confirmed, you may be able to purify the sample using column chromatography, depending on the scale and nature of the impurities.
-
Prevention: Review your storage and handling procedures to prevent future degradation. Ensure the product is stored at the correct temperature under an inert atmosphere and protected from light.
Problem: My experimental results are inconsistent when using this compound from different batches or after a period of storage.
Solution:
-
Check for Degradation: As with the previous issue, the first step is to check for degradation products. Inconsistencies are often due to the presence of free fatty acids or oxidized lipids, which can interfere with biological or chemical assays.
-
Standardize Handling: Ensure that you are handling the lipid correctly during your experiments. Avoid prolonged exposure to air and light. If dissolving in a solvent, use a fresh, anhydrous grade and prepare solutions immediately before use if possible.
-
Use of Antioxidants: For applications where the lipid is exposed to oxidative conditions, consider the addition of a suitable antioxidant like BHT (butylated hydroxytoluene) or Vitamin E (tocopherol), if it does not interfere with your experiment.
Visual Guides
Degradation Pathways
The following diagram illustrates the two main chemical pathways through which this compound can degrade.
Caption: Primary Degradation Pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and address potential degradation of your this compound sample.
Caption: Troubleshooting Workflow for Suspected Degradation.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of this compound and check for the presence of free fatty acids.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Hexane:Ethyl Acetate:Acetic Acid, 80:20:1 v/v/v)
-
This compound sample
-
Standards (if available, e.g., palmitic acid, myristic acid)
-
Visualization reagent (e.g., iodine vapor or phosphomolybdic acid stain)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable volatile solvent like chloroform (B151607) or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot your sample onto the baseline of the TLC plate. If available, spot standards alongside your sample.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Iodine: Place the dried plate in a chamber with a few crystals of iodine. Brown spots will appear where lipid compounds are present.
-
Phosphomolybdic Acid: Spray the plate with a phosphomolybdic acid solution and gently heat it with a heat gun. Lipids will appear as dark blue/green spots against a yellow-green background.
-
-
Analysis: The intact triglyceride (this compound) will have a high Rf value (it will travel far up the plate). Free fatty acids will have a lower Rf value. The presence of multiple spots indicates impurities.
References
Preventing degradation of 2-Myristyldipalmitin during storage and handling
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. It covers best practices for storage and handling to prevent chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound is a mixed triglyceride, a type of lipid composed of a glycerol (B35011) backbone esterified with two palmitic acid molecules and one myristic acid molecule. Like other triglycerides, it is susceptible to two primary degradation pathways:
-
Hydrolysis: This process involves the cleavage of the ester bonds that link the fatty acids to the glycerol backbone.[1][2] This reaction is catalyzed by water and can be accelerated by acidic or basic conditions, as well as by enzymes called lipases.[1][2][3] Hydrolysis results in the formation of free fatty acids (myristic and palmitic acid), as well as di- and monoglycerides.
-
Oxidation: This is a complex process that occurs when the lipid reacts with oxygen. It is accelerated by factors like heat, light (especially UV), and the presence of metal ions. Oxidation leads to the formation of hydroperoxides, which can then break down into a variety of secondary products, including aldehydes and ketones. These secondary products can cause off-odors and compromise the integrity of experiments.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
To minimize degradation, this compound should be stored under conditions that limit its exposure to agents that promote hydrolysis and oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the rates of both hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing oxygen with an inert gas prevents oxidative degradation. |
| Light | Amber vial or in the dark | Protection from light, especially UV, is crucial to prevent photo-oxidation. |
| Container | Tightly sealed glass vial | Glass is preferred over plastic to avoid leaching of plasticizers. A tight seal prevents exposure to moisture and oxygen. |
| Form | As a dry solid or in an anhydrous organic solvent | Storing as a dry solid or dissolved in a dry, aprotic solvent minimizes the risk of hydrolysis. If stored in solution, use solvents with low water content. |
Q3: How can I tell if my this compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: Appearance of discoloration (e.g., yellowing) or changes in physical state.
-
Odor: Development of a rancid or unusual smell, which can indicate oxidative degradation.
-
Analytical Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can reveal the presence of impurities such as free fatty acids or smaller glycerides.
Troubleshooting Guide
Problem: I suspect my this compound is contaminated with degradation products. How can I confirm this and what should I do?
Solution:
-
Assess Purity: The first step is to analyze the purity of your sample. Thin-Layer Chromatography (TLC) is a quick and effective method for this.
-
Purification: If degradation is confirmed, you may be able to purify the sample using column chromatography, depending on the scale and nature of the impurities.
-
Prevention: Review your storage and handling procedures to prevent future degradation. Ensure the product is stored at the correct temperature under an inert atmosphere and protected from light.
Problem: My experimental results are inconsistent when using this compound from different batches or after a period of storage.
Solution:
-
Check for Degradation: As with the previous issue, the first step is to check for degradation products. Inconsistencies are often due to the presence of free fatty acids or oxidized lipids, which can interfere with biological or chemical assays.
-
Standardize Handling: Ensure that you are handling the lipid correctly during your experiments. Avoid prolonged exposure to air and light. If dissolving in a solvent, use a fresh, anhydrous grade and prepare solutions immediately before use if possible.
-
Use of Antioxidants: For applications where the lipid is exposed to oxidative conditions, consider the addition of a suitable antioxidant like BHT (butylated hydroxytoluene) or Vitamin E (tocopherol), if it does not interfere with your experiment.
Visual Guides
Degradation Pathways
The following diagram illustrates the two main chemical pathways through which this compound can degrade.
Caption: Primary Degradation Pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and address potential degradation of your this compound sample.
Caption: Troubleshooting Workflow for Suspected Degradation.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of this compound and check for the presence of free fatty acids.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Hexane:Ethyl Acetate:Acetic Acid, 80:20:1 v/v/v)
-
This compound sample
-
Standards (if available, e.g., palmitic acid, myristic acid)
-
Visualization reagent (e.g., iodine vapor or phosphomolybdic acid stain)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable volatile solvent like chloroform (B151607) or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot your sample onto the baseline of the TLC plate. If available, spot standards alongside your sample.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Iodine: Place the dried plate in a chamber with a few crystals of iodine. Brown spots will appear where lipid compounds are present.
-
Phosphomolybdic Acid: Spray the plate with a phosphomolybdic acid solution and gently heat it with a heat gun. Lipids will appear as dark blue/green spots against a yellow-green background.
-
-
Analysis: The intact triglyceride (this compound) will have a high Rf value (it will travel far up the plate). Free fatty acids will have a lower Rf value. The presence of multiple spots indicates impurities.
References
Preventing degradation of 2-Myristyldipalmitin during storage and handling
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. It covers best practices for storage and handling to prevent chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary degradation pathways?
This compound is a mixed triglyceride, a type of lipid composed of a glycerol backbone esterified with two palmitic acid molecules and one myristic acid molecule. Like other triglycerides, it is susceptible to two primary degradation pathways:
-
Hydrolysis: This process involves the cleavage of the ester bonds that link the fatty acids to the glycerol backbone.[1][2] This reaction is catalyzed by water and can be accelerated by acidic or basic conditions, as well as by enzymes called lipases.[1][2][3] Hydrolysis results in the formation of free fatty acids (myristic and palmitic acid), as well as di- and monoglycerides.
-
Oxidation: This is a complex process that occurs when the lipid reacts with oxygen. It is accelerated by factors like heat, light (especially UV), and the presence of metal ions. Oxidation leads to the formation of hydroperoxides, which can then break down into a variety of secondary products, including aldehydes and ketones. These secondary products can cause off-odors and compromise the integrity of experiments.
Q2: What are the ideal storage conditions to maintain the stability of this compound?
To minimize degradation, this compound should be stored under conditions that limit its exposure to agents that promote hydrolysis and oxidation.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Low temperatures significantly slow down the rates of both hydrolysis and oxidation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Replacing oxygen with an inert gas prevents oxidative degradation. |
| Light | Amber vial or in the dark | Protection from light, especially UV, is crucial to prevent photo-oxidation. |
| Container | Tightly sealed glass vial | Glass is preferred over plastic to avoid leaching of plasticizers. A tight seal prevents exposure to moisture and oxygen. |
| Form | As a dry solid or in an anhydrous organic solvent | Storing as a dry solid or dissolved in a dry, aprotic solvent minimizes the risk of hydrolysis. If stored in solution, use solvents with low water content. |
Q3: How can I tell if my this compound has degraded?
Degradation can be identified through several observations:
-
Visual Changes: Appearance of discoloration (e.g., yellowing) or changes in physical state.
-
Odor: Development of a rancid or unusual smell, which can indicate oxidative degradation.
-
Analytical Methods: Techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC) can reveal the presence of impurities such as free fatty acids or smaller glycerides.
Troubleshooting Guide
Problem: I suspect my this compound is contaminated with degradation products. How can I confirm this and what should I do?
Solution:
-
Assess Purity: The first step is to analyze the purity of your sample. Thin-Layer Chromatography (TLC) is a quick and effective method for this.
-
Purification: If degradation is confirmed, you may be able to purify the sample using column chromatography, depending on the scale and nature of the impurities.
-
Prevention: Review your storage and handling procedures to prevent future degradation. Ensure the product is stored at the correct temperature under an inert atmosphere and protected from light.
Problem: My experimental results are inconsistent when using this compound from different batches or after a period of storage.
Solution:
-
Check for Degradation: As with the previous issue, the first step is to check for degradation products. Inconsistencies are often due to the presence of free fatty acids or oxidized lipids, which can interfere with biological or chemical assays.
-
Standardize Handling: Ensure that you are handling the lipid correctly during your experiments. Avoid prolonged exposure to air and light. If dissolving in a solvent, use a fresh, anhydrous grade and prepare solutions immediately before use if possible.
-
Use of Antioxidants: For applications where the lipid is exposed to oxidative conditions, consider the addition of a suitable antioxidant like BHT (butylated hydroxytoluene) or Vitamin E (tocopherol), if it does not interfere with your experiment.
Visual Guides
Degradation Pathways
The following diagram illustrates the two main chemical pathways through which this compound can degrade.
Caption: Primary Degradation Pathways of this compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to identify and address potential degradation of your this compound sample.
Caption: Troubleshooting Workflow for Suspected Degradation.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a general method to quickly assess the purity of this compound and check for the presence of free fatty acids.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Solvent system (e.g., Hexane:Ethyl Acetate:Acetic Acid, 80:20:1 v/v/v)
-
This compound sample
-
Standards (if available, e.g., palmitic acid, myristic acid)
-
Visualization reagent (e.g., iodine vapor or phosphomolybdic acid stain)
-
Capillary tubes for spotting
Procedure:
-
Sample Preparation: Dissolve a small amount of your this compound in a suitable volatile solvent like chloroform or dichloromethane.
-
Spotting: Using a capillary tube, carefully spot your sample onto the baseline of the TLC plate. If available, spot standards alongside your sample.
-
Development: Place the TLC plate in a developing chamber containing the solvent system. Ensure the solvent level is below the baseline. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate from the chamber and allow it to air dry completely in a fume hood.
-
Visualization:
-
Iodine: Place the dried plate in a chamber with a few crystals of iodine. Brown spots will appear where lipid compounds are present.
-
Phosphomolybdic Acid: Spray the plate with a phosphomolybdic acid solution and gently heat it with a heat gun. Lipids will appear as dark blue/green spots against a yellow-green background.
-
-
Analysis: The intact triglyceride (this compound) will have a high Rf value (it will travel far up the plate). Free fatty acids will have a lower Rf value. The presence of multiple spots indicates impurities.
References
Overcoming issues in the analytical detection of 2-Myristyldipalmitin
Welcome to the technical support center for the analytical detection of 2-Myristyldipalmitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this mixed-acid triglyceride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a triglyceride molecule containing one myristic acid chain and two palmitic acid chains, with the myristic acid positioned at the second (sn-2) position of the glycerol (B35011) backbone. The precise isomeric configuration of lipids is critical in drug delivery systems, such as lipid nanoparticles (LNPs), as it can significantly influence the formulation's stability, efficacy, and safety profile. Therefore, accurate and specific analytical methods are essential to characterize and quantify this compound in research and quality control settings.
Q2: What are the main challenges in the analytical detection of this compound?
A2: The primary challenges include:
-
Isomeric Separation: Differentiating this compound from its isomers (1/3-Myristyldipalmitin) which have the same mass.
-
Lack of a Strong Chromophore: This makes detection by UV-Vis spectrophotometry less sensitive and prone to interference.
-
Co-elution: Potential for co-elution with other structurally similar lipids in complex mixtures.
-
Standard Availability: A certified reference standard for this compound may not be readily available, complicating accurate quantification.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and inaccurate results.
Q3: Which analytical techniques are most suitable for the analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for the analysis of this compound.[1][2][3] This combination allows for the separation of isomers and provides sensitive and specific detection. Other suitable detectors for HPLC include the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution of Isomers
Question: I am unable to separate this compound from its isomers using my current HPLC method. What can I do?
Answer:
Separating triglyceride isomers requires optimization of the chromatographic conditions. Here are several parameters you can adjust:
-
Column Chemistry:
-
Utilize a C18 column with a high carbon load or a specialized lipid analysis column. Phenyl-Hexyl columns can also offer different selectivity.
-
Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
-
-
Mobile Phase Composition:
-
Employ a non-aqueous reversed-phase (NARP) mobile phase system. A gradient of acetonitrile (B52724) and isopropanol (B130326) or methyl-tert-butyl-ether (MTBE) in acetonitrile is often effective for triglyceride separation.[4]
-
The addition of a small percentage of a modifier like methanol (B129727) or ethanol (B145695) can also influence selectivity.[1]
-
-
Temperature:
-
Column temperature can significantly impact the separation of lipids. Experiment with temperatures ranging from 30°C to 50°C.
-
-
Flow Rate:
-
Lowering the flow rate can improve resolution, although it will increase the analysis time.
-
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 2.1 mm, 1.8 µm) or Phenyl-Hexyl |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) |
| Gradient | Start at 30% B, increase to 80% B over 20 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection
Question: My MS signal for this compound is very low. How can I improve it?
Answer:
Low MS signal for triglycerides can be due to inefficient ionization.
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often more suitable for nonpolar lipids like triglycerides.
-
Adduct Formation: In ESI, triglycerides are often detected as adducts. The addition of ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) to the mobile phase can enhance the formation of [M+NH4]+ or [M+Na]+ ions, which generally show higher intensity than [M+H]+.
-
Source Parameters: Optimize the MS source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.
-
Sample Concentration: Ensure that the sample is sufficiently concentrated. If solubility is an issue, consider using a solvent mixture like chloroform/methanol for sample preparation before diluting with the mobile phase.
| Symptom | Possible Cause | Suggested Solution |
| Low signal in positive ion mode | Poor protonation | Add ammonium formate (e.g., 10 mM) to the mobile phase to promote [M+NH4]+ adduct formation. |
| Inconsistent signal intensity | Ion suppression from matrix components | Improve sample cleanup. Use a solid-phase extraction (SPE) cartridge designed for lipid purification. |
| No detectable signal | Incorrect MS settings or insufficient analyte | Optimize MS source parameters. Check the sample concentration and injection volume. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of this compound
This protocol provides a general framework for the analysis of this compound in a lipid-based formulation.
-
Standard Preparation:
-
If a reference standard for this compound is available, prepare a stock solution in isopropanol or chloroform/methanol (1:1, v/v) at 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the lipid formulation.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol) to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient: 30% B to 90% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+NH4]+
-
Product Ions: Monitor for the neutral loss of myristic and palmitic acids.
-
Source Parameters: Optimize for the specific instrument.
-
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape
References
Overcoming issues in the analytical detection of 2-Myristyldipalmitin
Welcome to the technical support center for the analytical detection of 2-Myristyldipalmitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this mixed-acid triglyceride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a triglyceride molecule containing one myristic acid chain and two palmitic acid chains, with the myristic acid positioned at the second (sn-2) position of the glycerol (B35011) backbone. The precise isomeric configuration of lipids is critical in drug delivery systems, such as lipid nanoparticles (LNPs), as it can significantly influence the formulation's stability, efficacy, and safety profile. Therefore, accurate and specific analytical methods are essential to characterize and quantify this compound in research and quality control settings.
Q2: What are the main challenges in the analytical detection of this compound?
A2: The primary challenges include:
-
Isomeric Separation: Differentiating this compound from its isomers (1/3-Myristyldipalmitin) which have the same mass.
-
Lack of a Strong Chromophore: This makes detection by UV-Vis spectrophotometry less sensitive and prone to interference.
-
Co-elution: Potential for co-elution with other structurally similar lipids in complex mixtures.
-
Standard Availability: A certified reference standard for this compound may not be readily available, complicating accurate quantification.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and inaccurate results.
Q3: Which analytical techniques are most suitable for the analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for the analysis of this compound.[1][2][3] This combination allows for the separation of isomers and provides sensitive and specific detection. Other suitable detectors for HPLC include the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution of Isomers
Question: I am unable to separate this compound from its isomers using my current HPLC method. What can I do?
Answer:
Separating triglyceride isomers requires optimization of the chromatographic conditions. Here are several parameters you can adjust:
-
Column Chemistry:
-
Utilize a C18 column with a high carbon load or a specialized lipid analysis column. Phenyl-Hexyl columns can also offer different selectivity.
-
Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
-
-
Mobile Phase Composition:
-
Employ a non-aqueous reversed-phase (NARP) mobile phase system. A gradient of acetonitrile (B52724) and isopropanol (B130326) or methyl-tert-butyl-ether (MTBE) in acetonitrile is often effective for triglyceride separation.[4]
-
The addition of a small percentage of a modifier like methanol (B129727) or ethanol (B145695) can also influence selectivity.[1]
-
-
Temperature:
-
Column temperature can significantly impact the separation of lipids. Experiment with temperatures ranging from 30°C to 50°C.
-
-
Flow Rate:
-
Lowering the flow rate can improve resolution, although it will increase the analysis time.
-
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 2.1 mm, 1.8 µm) or Phenyl-Hexyl |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) |
| Gradient | Start at 30% B, increase to 80% B over 20 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection
Question: My MS signal for this compound is very low. How can I improve it?
Answer:
Low MS signal for triglycerides can be due to inefficient ionization.
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often more suitable for nonpolar lipids like triglycerides.
-
Adduct Formation: In ESI, triglycerides are often detected as adducts. The addition of ammonium (B1175870) formate (B1220265) or sodium acetate (B1210297) to the mobile phase can enhance the formation of [M+NH4]+ or [M+Na]+ ions, which generally show higher intensity than [M+H]+.
-
Source Parameters: Optimize the MS source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.
-
Sample Concentration: Ensure that the sample is sufficiently concentrated. If solubility is an issue, consider using a solvent mixture like chloroform/methanol for sample preparation before diluting with the mobile phase.
| Symptom | Possible Cause | Suggested Solution |
| Low signal in positive ion mode | Poor protonation | Add ammonium formate (e.g., 10 mM) to the mobile phase to promote [M+NH4]+ adduct formation. |
| Inconsistent signal intensity | Ion suppression from matrix components | Improve sample cleanup. Use a solid-phase extraction (SPE) cartridge designed for lipid purification. |
| No detectable signal | Incorrect MS settings or insufficient analyte | Optimize MS source parameters. Check the sample concentration and injection volume. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of this compound
This protocol provides a general framework for the analysis of this compound in a lipid-based formulation.
-
Standard Preparation:
-
If a reference standard for this compound is available, prepare a stock solution in isopropanol or chloroform/methanol (1:1, v/v) at 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the lipid formulation.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol) to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient: 30% B to 90% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+NH4]+
-
Product Ions: Monitor for the neutral loss of myristic and palmitic acids.
-
Source Parameters: Optimize for the specific instrument.
-
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape
References
Overcoming issues in the analytical detection of 2-Myristyldipalmitin
Welcome to the technical support center for the analytical detection of 2-Myristyldipalmitin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the analysis of this mixed-acid triglyceride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a triglyceride molecule containing one myristic acid chain and two palmitic acid chains, with the myristic acid positioned at the second (sn-2) position of the glycerol backbone. The precise isomeric configuration of lipids is critical in drug delivery systems, such as lipid nanoparticles (LNPs), as it can significantly influence the formulation's stability, efficacy, and safety profile. Therefore, accurate and specific analytical methods are essential to characterize and quantify this compound in research and quality control settings.
Q2: What are the main challenges in the analytical detection of this compound?
A2: The primary challenges include:
-
Isomeric Separation: Differentiating this compound from its isomers (1/3-Myristyldipalmitin) which have the same mass.
-
Lack of a Strong Chromophore: This makes detection by UV-Vis spectrophotometry less sensitive and prone to interference.
-
Co-elution: Potential for co-elution with other structurally similar lipids in complex mixtures.
-
Standard Availability: A certified reference standard for this compound may not be readily available, complicating accurate quantification.
-
Sample Preparation: Inefficient extraction from the sample matrix can lead to low recovery and inaccurate results.
Q3: Which analytical techniques are most suitable for the analysis of this compound?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for the analysis of this compound.[1][2][3] This combination allows for the separation of isomers and provides sensitive and specific detection. Other suitable detectors for HPLC include the Evaporative Light Scattering Detector (ELSD) and Charged Aerosol Detector (CAD).
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Chromatographic Resolution of Isomers
Question: I am unable to separate this compound from its isomers using my current HPLC method. What can I do?
Answer:
Separating triglyceride isomers requires optimization of the chromatographic conditions. Here are several parameters you can adjust:
-
Column Chemistry:
-
Utilize a C18 column with a high carbon load or a specialized lipid analysis column. Phenyl-Hexyl columns can also offer different selectivity.
-
Consider columns with smaller particle sizes (e.g., sub-2 µm) for higher efficiency.
-
-
Mobile Phase Composition:
-
Employ a non-aqueous reversed-phase (NARP) mobile phase system. A gradient of acetonitrile and isopropanol or methyl-tert-butyl-ether (MTBE) in acetonitrile is often effective for triglyceride separation.[4]
-
The addition of a small percentage of a modifier like methanol or ethanol can also influence selectivity.[1]
-
-
Temperature:
-
Column temperature can significantly impact the separation of lipids. Experiment with temperatures ranging from 30°C to 50°C.
-
-
Flow Rate:
-
Lowering the flow rate can improve resolution, although it will increase the analysis time.
-
| Parameter | Recommended Condition |
| Column | C18 (e.g., 150 x 2.1 mm, 1.8 µm) or Phenyl-Hexyl |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | Isopropanol/Acetonitrile (90:10, v/v) |
| Gradient | Start at 30% B, increase to 80% B over 20 minutes |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Issue 2: Low Signal Intensity or Poor Sensitivity in MS Detection
Question: My MS signal for this compound is very low. How can I improve it?
Answer:
Low MS signal for triglycerides can be due to inefficient ionization.
-
Ionization Source: Use Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often more suitable for nonpolar lipids like triglycerides.
-
Adduct Formation: In ESI, triglycerides are often detected as adducts. The addition of ammonium formate or sodium acetate to the mobile phase can enhance the formation of [M+NH4]+ or [M+Na]+ ions, which generally show higher intensity than [M+H]+.
-
Source Parameters: Optimize the MS source parameters, including nebulizer gas pressure, drying gas flow and temperature, and capillary voltage.
-
Sample Concentration: Ensure that the sample is sufficiently concentrated. If solubility is an issue, consider using a solvent mixture like chloroform/methanol for sample preparation before diluting with the mobile phase.
| Symptom | Possible Cause | Suggested Solution |
| Low signal in positive ion mode | Poor protonation | Add ammonium formate (e.g., 10 mM) to the mobile phase to promote [M+NH4]+ adduct formation. |
| Inconsistent signal intensity | Ion suppression from matrix components | Improve sample cleanup. Use a solid-phase extraction (SPE) cartridge designed for lipid purification. |
| No detectable signal | Incorrect MS settings or insufficient analyte | Optimize MS source parameters. Check the sample concentration and injection volume. |
Experimental Protocols
Protocol 1: HPLC-MS/MS Method for the Quantification of this compound
This protocol provides a general framework for the analysis of this compound in a lipid-based formulation.
-
Standard Preparation:
-
If a reference standard for this compound is available, prepare a stock solution in isopropanol or chloroform/methanol (1:1, v/v) at 1 mg/mL.
-
Perform serial dilutions to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the lipid formulation.
-
Dissolve the sample in a suitable solvent (e.g., isopropanol) to a known concentration.
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering substances.
-
-
Chromatographic Conditions:
-
Column: C18, 100 x 2.1 mm, 1.7 µm
-
Mobile Phase A: Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Formate
-
Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM Ammonium Formate
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
Gradient: 30% B to 90% B in 15 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+NH4]+
-
Product Ions: Monitor for the neutral loss of myristic and palmitic acids.
-
Source Parameters: Optimize for the specific instrument.
-
Visualizations
Diagram 1: General Workflow for this compound Analysis
Caption: Workflow for the analysis of this compound.
Diagram 2: Troubleshooting Decision Tree for Poor Peak Shape
References
Technical Support Center: Enhancing the Bioavailability of 2-Myristyldipalmitin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of formulations to enhance the oral bioavailability of 2-Myristyldipalmitin, a lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a triglyceride, a type of lipid. Like many lipophilic (fat-soluble) drugs and compounds, its primary challenge in oral drug delivery is its poor aqueous solubility.[1][2] For a compound to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment of the gut.[1] The hydrophobic nature of this compound limits its dissolution, leading to low and variable absorption into the bloodstream, and consequently, reduced therapeutic efficacy.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A: The most effective strategies focus on improving its solubility and dissolution in the GI tract. Lipid-based drug delivery systems (LBDDS) are a leading approach. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic compounds like this compound. They offer advantages like controlled release and protection from degradation.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates imperfections in the crystal structure, allowing for higher drug loading and reduced drug expulsion during storage.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption.
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range, which enhances the solubility and bioavailability of hydrophobic drugs.
Q3: How do lipid-based formulations improve the bioavailability of lipophilic compounds?
A: Lipid-based formulations enhance bioavailability through several mechanisms:
-
Improved Solubilization: They keep the lipophilic compound in a dissolved state within the lipid matrix as it transits the GI tract, avoiding the slow dissolution step that typically limits absorption.
-
Increased Surface Area: Formulations like SEDDS and nanoemulsions form small droplets upon contact with GI fluids, which dramatically increases the surface area for drug release and absorption.
-
Stimulation of Lymphatic Transport: Certain lipid formulations can promote the transport of the drug through the lymphatic system, which bypasses the liver's first-pass metabolism, a common issue for orally administered drugs.
-
Interaction with GI Physiology: The presence of lipids can stimulate the secretion of bile salts and pancreatic enzymes, which aid in the emulsification and digestion of the lipid vehicle, further facilitating drug absorption.
Troubleshooting Guide
Issue 1: Low Entrapment Efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Select a lipid in which this compound has high solubility. Perform solubility studies with various solid lipids (e.g., glyceryl monostearate, stearic acid, tristearin) at a temperature above their melting point. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. Rapid cooling (e.g., dispersing the hot emulsion in cold water) can lead to less ordered crystal structures, potentially improving drug entrapment. Consider using a mixture of lipids to create a less perfect crystal lattice. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant. The surfactant stabilizes the nanoparticles and prevents aggregation, but an incorrect amount can affect entrapment. |
Issue 2: Physical Instability of the Formulation (e.g., particle aggregation, drug leakage).
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge on nanoparticles. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the charge is too low, consider adding a charged surfactant or a stabilizer. |
| Polymorphic transitions of the lipid matrix. | This is a known issue with SLNs. Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid in the formulation. The resulting less-ordered lipid matrix can improve physical stability and reduce drug expulsion. |
| Inappropriate storage conditions. | Store the formulation at a suitable temperature. Avoid freeze-thaw cycles unless the formulation is designed for it. Lyophilization (freeze-drying) with a cryoprotectant can be a strategy to improve long-term stability. |
Issue 3: Inconsistent in vivo Performance and Poor in vitro-in vivo Correlation (IVIVC).
| Potential Cause | Troubleshooting Step |
| In vitro dissolution method does not mimic GI conditions. | Standard dissolution tests often fail to predict the in vivo performance of LBDDS. Use an in vitro lipolysis model that simulates the digestion of lipids by pancreatic enzymes. This can provide a more accurate prediction of how the drug will be released and absorbed. |
| Food effect. | The bioavailability of lipid-based formulations can be significantly influenced by the presence of food. Conduct in vivo studies in both fasted and fed states to characterize the food effect on your formulation. |
| Complexity of GI transit and absorption. | The GI tract is a complex environment. Factors like gastric emptying time, intestinal motility, and mucus interaction can all affect bioavailability. Consider using advanced in vitro models (e.g., with Caco-2 cell monolayers) or in silico physiologically based pharmacokinetic (PBPK) modeling to better understand these variables. |
Quantitative Data Summary
Table 1: Typical Parameters for Lipid Nanoparticle Formulations
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Concentration (% w/w) | 0.1 - 30% | 0.1 - 30% |
| Emulsifier Concentration (% w/w) | 0.5 - 5% | 0.5 - 5% |
| Particle Size (nm) | 40 - 1000 nm | < 200 nm (typical) |
| Zeta Potential (mV) | > |±30| for stability | > |±30| for stability |
| Entrapment Efficiency (%) | Variable, can be lower due to drug expulsion | Generally > 90% |
Data compiled from multiple sources indicating typical ranges for these formulations.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for large-scale production and involves the homogenization of a hot oil-in-water emulsion.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or disperse it in a cold aqueous medium. The lipid will recrystallize, forming the solid nanoparticles with the encapsulated this compound.
Protocol 2: In Vivo Bioavailability Assessment in a Rat Model
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving a suspension of this compound, and test group receiving the SLN formulation). Administer the formulations orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
References
- 1. symmetric.events [symmetric.events]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Myristyldipalmitin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of formulations to enhance the oral bioavailability of 2-Myristyldipalmitin, a lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a triglyceride, a type of lipid. Like many lipophilic (fat-soluble) drugs and compounds, its primary challenge in oral drug delivery is its poor aqueous solubility.[1][2] For a compound to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment of the gut.[1] The hydrophobic nature of this compound limits its dissolution, leading to low and variable absorption into the bloodstream, and consequently, reduced therapeutic efficacy.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A: The most effective strategies focus on improving its solubility and dissolution in the GI tract. Lipid-based drug delivery systems (LBDDS) are a leading approach. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic compounds like this compound. They offer advantages like controlled release and protection from degradation.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates imperfections in the crystal structure, allowing for higher drug loading and reduced drug expulsion during storage.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption.
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range, which enhances the solubility and bioavailability of hydrophobic drugs.
Q3: How do lipid-based formulations improve the bioavailability of lipophilic compounds?
A: Lipid-based formulations enhance bioavailability through several mechanisms:
-
Improved Solubilization: They keep the lipophilic compound in a dissolved state within the lipid matrix as it transits the GI tract, avoiding the slow dissolution step that typically limits absorption.
-
Increased Surface Area: Formulations like SEDDS and nanoemulsions form small droplets upon contact with GI fluids, which dramatically increases the surface area for drug release and absorption.
-
Stimulation of Lymphatic Transport: Certain lipid formulations can promote the transport of the drug through the lymphatic system, which bypasses the liver's first-pass metabolism, a common issue for orally administered drugs.
-
Interaction with GI Physiology: The presence of lipids can stimulate the secretion of bile salts and pancreatic enzymes, which aid in the emulsification and digestion of the lipid vehicle, further facilitating drug absorption.
Troubleshooting Guide
Issue 1: Low Entrapment Efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Select a lipid in which this compound has high solubility. Perform solubility studies with various solid lipids (e.g., glyceryl monostearate, stearic acid, tristearin) at a temperature above their melting point. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. Rapid cooling (e.g., dispersing the hot emulsion in cold water) can lead to less ordered crystal structures, potentially improving drug entrapment. Consider using a mixture of lipids to create a less perfect crystal lattice. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant. The surfactant stabilizes the nanoparticles and prevents aggregation, but an incorrect amount can affect entrapment. |
Issue 2: Physical Instability of the Formulation (e.g., particle aggregation, drug leakage).
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge on nanoparticles. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the charge is too low, consider adding a charged surfactant or a stabilizer. |
| Polymorphic transitions of the lipid matrix. | This is a known issue with SLNs. Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid in the formulation. The resulting less-ordered lipid matrix can improve physical stability and reduce drug expulsion. |
| Inappropriate storage conditions. | Store the formulation at a suitable temperature. Avoid freeze-thaw cycles unless the formulation is designed for it. Lyophilization (freeze-drying) with a cryoprotectant can be a strategy to improve long-term stability. |
Issue 3: Inconsistent in vivo Performance and Poor in vitro-in vivo Correlation (IVIVC).
| Potential Cause | Troubleshooting Step |
| In vitro dissolution method does not mimic GI conditions. | Standard dissolution tests often fail to predict the in vivo performance of LBDDS. Use an in vitro lipolysis model that simulates the digestion of lipids by pancreatic enzymes. This can provide a more accurate prediction of how the drug will be released and absorbed. |
| Food effect. | The bioavailability of lipid-based formulations can be significantly influenced by the presence of food. Conduct in vivo studies in both fasted and fed states to characterize the food effect on your formulation. |
| Complexity of GI transit and absorption. | The GI tract is a complex environment. Factors like gastric emptying time, intestinal motility, and mucus interaction can all affect bioavailability. Consider using advanced in vitro models (e.g., with Caco-2 cell monolayers) or in silico physiologically based pharmacokinetic (PBPK) modeling to better understand these variables. |
Quantitative Data Summary
Table 1: Typical Parameters for Lipid Nanoparticle Formulations
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Concentration (% w/w) | 0.1 - 30% | 0.1 - 30% |
| Emulsifier Concentration (% w/w) | 0.5 - 5% | 0.5 - 5% |
| Particle Size (nm) | 40 - 1000 nm | < 200 nm (typical) |
| Zeta Potential (mV) | > |±30| for stability | > |±30| for stability |
| Entrapment Efficiency (%) | Variable, can be lower due to drug expulsion | Generally > 90% |
Data compiled from multiple sources indicating typical ranges for these formulations.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for large-scale production and involves the homogenization of a hot oil-in-water emulsion.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or disperse it in a cold aqueous medium. The lipid will recrystallize, forming the solid nanoparticles with the encapsulated this compound.
Protocol 2: In Vivo Bioavailability Assessment in a Rat Model
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving a suspension of this compound, and test group receiving the SLN formulation). Administer the formulations orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
References
- 1. symmetric.events [symmetric.events]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of 2-Myristyldipalmitin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of formulations to enhance the oral bioavailability of 2-Myristyldipalmitin, a lipophilic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A: this compound is a triglyceride, a type of lipid. Like many lipophilic (fat-soluble) drugs and compounds, its primary challenge in oral drug delivery is its poor aqueous solubility.[1][2] For a compound to be absorbed in the gastrointestinal (GI) tract, it must first dissolve in the aqueous environment of the gut.[1] The hydrophobic nature of this compound limits its dissolution, leading to low and variable absorption into the bloodstream, and consequently, reduced therapeutic efficacy.[2][3]
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A: The most effective strategies focus on improving its solubility and dissolution in the GI tract. Lipid-based drug delivery systems (LBDDS) are a leading approach. These include:
-
Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids, which can encapsulate lipophilic compounds like this compound. They offer advantages like controlled release and protection from degradation.
-
Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates imperfections in the crystal structure, allowing for higher drug loading and reduced drug expulsion during storage.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions in the GI tract. This increases the surface area for absorption.
-
Nanoemulsions: These are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes in the nanometer range, which enhances the solubility and bioavailability of hydrophobic drugs.
Q3: How do lipid-based formulations improve the bioavailability of lipophilic compounds?
A: Lipid-based formulations enhance bioavailability through several mechanisms:
-
Improved Solubilization: They keep the lipophilic compound in a dissolved state within the lipid matrix as it transits the GI tract, avoiding the slow dissolution step that typically limits absorption.
-
Increased Surface Area: Formulations like SEDDS and nanoemulsions form small droplets upon contact with GI fluids, which dramatically increases the surface area for drug release and absorption.
-
Stimulation of Lymphatic Transport: Certain lipid formulations can promote the transport of the drug through the lymphatic system, which bypasses the liver's first-pass metabolism, a common issue for orally administered drugs.
-
Interaction with GI Physiology: The presence of lipids can stimulate the secretion of bile salts and pancreatic enzymes, which aid in the emulsification and digestion of the lipid vehicle, further facilitating drug absorption.
Troubleshooting Guide
Issue 1: Low Entrapment Efficiency of this compound in Solid Lipid Nanoparticles (SLNs).
| Potential Cause | Troubleshooting Step |
| Poor solubility of this compound in the lipid matrix. | Select a lipid in which this compound has high solubility. Perform solubility studies with various solid lipids (e.g., glyceryl monostearate, stearic acid, tristearin) at a temperature above their melting point. |
| Drug expulsion during lipid crystallization. | Optimize the cooling process. Rapid cooling (e.g., dispersing the hot emulsion in cold water) can lead to less ordered crystal structures, potentially improving drug entrapment. Consider using a mixture of lipids to create a less perfect crystal lattice. |
| Inappropriate surfactant concentration. | Optimize the type and concentration of the surfactant. The surfactant stabilizes the nanoparticles and prevents aggregation, but an incorrect amount can affect entrapment. |
Issue 2: Physical Instability of the Formulation (e.g., particle aggregation, drug leakage).
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge on nanoparticles. | Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered necessary for good electrostatic stabilization. If the charge is too low, consider adding a charged surfactant or a stabilizer. |
| Polymorphic transitions of the lipid matrix. | This is a known issue with SLNs. Consider formulating as Nanostructured Lipid Carriers (NLCs) by including a liquid lipid in the formulation. The resulting less-ordered lipid matrix can improve physical stability and reduce drug expulsion. |
| Inappropriate storage conditions. | Store the formulation at a suitable temperature. Avoid freeze-thaw cycles unless the formulation is designed for it. Lyophilization (freeze-drying) with a cryoprotectant can be a strategy to improve long-term stability. |
Issue 3: Inconsistent in vivo Performance and Poor in vitro-in vivo Correlation (IVIVC).
| Potential Cause | Troubleshooting Step |
| In vitro dissolution method does not mimic GI conditions. | Standard dissolution tests often fail to predict the in vivo performance of LBDDS. Use an in vitro lipolysis model that simulates the digestion of lipids by pancreatic enzymes. This can provide a more accurate prediction of how the drug will be released and absorbed. |
| Food effect. | The bioavailability of lipid-based formulations can be significantly influenced by the presence of food. Conduct in vivo studies in both fasted and fed states to characterize the food effect on your formulation. |
| Complexity of GI transit and absorption. | The GI tract is a complex environment. Factors like gastric emptying time, intestinal motility, and mucus interaction can all affect bioavailability. Consider using advanced in vitro models (e.g., with Caco-2 cell monolayers) or in silico physiologically based pharmacokinetic (PBPK) modeling to better understand these variables. |
Quantitative Data Summary
Table 1: Typical Parameters for Lipid Nanoparticle Formulations
| Parameter | Solid Lipid Nanoparticles (SLNs) | Nanostructured Lipid Carriers (NLCs) |
| Lipid Concentration (% w/w) | 0.1 - 30% | 0.1 - 30% |
| Emulsifier Concentration (% w/w) | 0.5 - 5% | 0.5 - 5% |
| Particle Size (nm) | 40 - 1000 nm | < 200 nm (typical) |
| Zeta Potential (mV) | > |±30| for stability | > |±30| for stability |
| Entrapment Efficiency (%) | Variable, can be lower due to drug expulsion | Generally > 90% |
Data compiled from multiple sources indicating typical ranges for these formulations.
Experimental Protocols
Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This method is suitable for large-scale production and involves the homogenization of a hot oil-in-water emulsion.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate)
-
Surfactant (e.g., Polysorbate 80)
-
Purified water
Procedure:
-
Preparation of the Lipid Phase: Melt the solid lipid at a temperature approximately 5-10°C above its melting point. Dissolve the this compound in the molten lipid.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., using a high-shear mixer) for a few minutes to form a coarse oil-in-water emulsion.
-
High-Pressure Homogenization: Immediately process the hot pre-emulsion through a high-pressure homogenizer. Homogenize for 3-5 cycles at a pressure between 500-1500 bar. The temperature should be maintained above the lipid's melting point throughout this process.
-
Cooling and Nanoparticle Formation: Allow the resulting hot nanoemulsion to cool down to room temperature or disperse it in a cold aqueous medium. The lipid will recrystallize, forming the solid nanoparticles with the encapsulated this compound.
Protocol 2: In Vivo Bioavailability Assessment in a Rat Model
This protocol provides a general framework for assessing the oral bioavailability of a this compound formulation.
Procedure:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley or Wistar rats for at least one week before the experiment.
-
Fasting: Fast the animals overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Divide the rats into groups (e.g., control group receiving a suspension of this compound, and test group receiving the SLN formulation). Administer the formulations orally via gavage.
-
Blood Sampling: Collect blood samples (e.g., via the tail vein) into heparinized tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or lower until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) for both groups.
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the test formulation compared to the control suspension using the formula: (AUC_test / AUC_control) * 100%.
Visualizations
Caption: Workflow for Solid Lipid Nanoparticle (SLN) Preparation.
References
- 1. symmetric.events [symmetric.events]
- 2. Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in Oral Drug Delivery and Applications of Lipid Nanoparticles as Potent Oral Drug Carriers for Managing Cardiovascular Risk Factors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Modifying 2-Myristyldipalmitin for Improved Therapeutic Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. The information is designed to address specific issues that may be encountered during the formulation, modification, and experimental use of this compound-based therapeutic carriers.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and handling of this compound formulations.
Issue 1: Aggregation of this compound Vesicles During Formulation
Q: My this compound vesicle suspension is cloudy and shows visible aggregates immediately after preparation. What are the potential causes and solutions?
A: Immediate aggregation of your this compound vesicles can stem from several factors related to the formulation and processing steps. Below are the primary causes and recommended troubleshooting strategies:
-
Incomplete Hydration: The lipid film may not be fully hydrated. It is crucial to perform the hydration step above the main phase transition temperature (Tm) of the lipid mixture. For lipids with a high Tm, pre-heating the hydration buffer is essential.[1] Gentle agitation, such as vortexing, during hydration helps in forming a uniform suspension of multilamellar vesicles (MLVs).[2]
-
Incorrect Processing Temperature: All processing steps, including extrusion and sonication, should be conducted at a temperature above the Tm of your this compound formulation.[2] Processing below the Tm can result in the formation of unstable, irregularly shaped vesicles that are prone to aggregation.
-
High Lipid Concentration: Elevated concentrations of lipids can increase the likelihood of vesicle aggregation.[2] If you consistently observe aggregation, consider reducing the lipid concentration in your formulation.
-
pH and Ionic Strength of the Buffer: The pH and ionic strength of the buffer can significantly influence vesicle stability. For neutral lipid formulations, maintaining a pH between 7.0 and 7.4 is generally recommended. High ionic strength can diminish the electrostatic repulsion between vesicles, leading to aggregation.[2]
Issue 2: Poor Drug Encapsulation Efficiency
Q: I am experiencing low encapsulation efficiency for my therapeutic agent in this compound carriers. How can I optimize the drug loading?
A: Low encapsulation efficiency is a common challenge in liposomal drug delivery. Several strategies can be employed to enhance the loading of your therapeutic agent into this compound vesicles:
-
Drug Solubility and Partitioning: The physicochemical properties of the drug are critical.
-
Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome (B1194612). To improve loading, consider using a higher drug concentration in the hydration buffer or employing active loading techniques.
-
Hydrophobic Drugs: These are entrapped within the lipid bilayer. Optimizing the lipid composition to enhance drug-lipid interaction can improve loading. The choice of organic solvent during lipid film preparation is also important for ensuring the drug is well-dispersed with the lipids.
-
-
Formulation Parameters:
-
Lipid Composition: The inclusion of charged lipids can enhance the encapsulation of oppositely charged drugs through electrostatic interactions.
-
Preparation Method: The chosen method for liposome preparation can significantly impact encapsulation efficiency. Techniques like the ether injection method or reverse-phase evaporation may offer higher encapsulation efficiencies compared to simple film hydration.
-
-
Active Loading Techniques: For ionizable drugs, creating a pH or ion gradient across the liposome membrane can dramatically increase encapsulation efficiency. This "remote loading" technique is highly effective for certain classes of molecules.
Issue 3: Instability of Formulations During Storage
Q: My this compound formulation shows signs of instability, such as changes in particle size and drug leakage, over a short period. What can I do to improve long-term stability?
A: Maintaining the physical and chemical stability of liposomal formulations is crucial for their therapeutic efficacy. Here are key factors to consider for improving the stability of your this compound carriers:
-
Inclusion of Cholesterol: Cholesterol is a critical component for stabilizing lipid bilayers. It modulates membrane fluidity and reduces permeability, which can prevent drug leakage and vesicle fusion.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids to the formulation creates a hydrophilic layer on the surface of the vesicles. This "stealth" coating provides steric hindrance, which reduces clearance by the immune system and can improve in vivo stability.
-
Storage Conditions:
-
Temperature: Store liposomal formulations at an appropriate temperature, typically between 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.
-
Light Exposure: Protect the formulation from light, especially if it contains light-sensitive components.
-
pH: Maintain the pH of the storage buffer within a range that ensures the stability of both the lipids and the encapsulated drug.
-
-
Lipid Hydrolysis: Phospholipids can undergo hydrolysis over time. Storing formulations at low temperatures can slow this degradation process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and characterization of this compound for therapeutic applications.
Formulation and Modification
Q1: What is the recommended method for preparing this compound liposomes in a research setting?
A1: The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar vesicles with a controlled size distribution. The general steps are:
-
Dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) at a temperature above the lipid's phase transition temperature (Tm).
-
Extrude the resulting multilamellar vesicle suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.
For more controlled and reproducible production, especially for larger batches, microfluidic-based methods are also an excellent option.
Q2: How can I modify the surface of this compound liposomes for targeted drug delivery?
A2: Surface modification can be achieved by incorporating lipids with functional headgroups into the formulation. Common strategies include:
-
PEGylation: Including PEG-conjugated lipids (e.g., DSPE-PEG) provides a "stealth" characteristic and a platform for further functionalization.
-
Ligand Conjugation: Targeting ligands such as antibodies, peptides, or aptamers can be covalently attached to the distal end of the PEG chains. This allows the liposomes to specifically bind to receptors that are overexpressed on target cells.
Characterization
Q3: What are the essential characterization techniques for this compound-based nanoparticles?
A3: A thorough characterization is crucial to ensure the quality and performance of your formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the vesicles.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: Provides direct visualization of the nanoparticle morphology, size, and lamellarity.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of encapsulated drug to determine the drug loading and encapsulation efficiency.
Q4: How do I perform a stability study for my modified this compound formulation?
A4: Stability studies are essential to determine the shelf-life and optimal storage conditions. A typical stability protocol involves:
-
Storing the formulation under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predefined time points, withdraw samples and analyze them for key quality attributes, including:
-
Appearance (e.g., color change, precipitation).
-
Particle size and PDI.
-
Zeta potential.
-
Drug content and encapsulation efficiency (to assess drug leakage).
-
pH of the suspension.
-
Presence of degradation products.
-
In Vitro and In Vivo Evaluation
Q5: What in vitro assays are recommended to assess the therapeutic potential of drug-loaded this compound nanoparticles?
A5: Several in vitro assays can provide valuable insights into the efficacy of your formulation:
-
Cellular Uptake Studies: Use techniques like confocal microscopy or flow cytometry with fluorescently labeled nanoparticles to visualize and quantify their uptake by target cells.
-
Cytotoxicity Assays (e.g., MTT, XTT): Determine the cell-killing ability of your drug-loaded nanoparticles compared to the free drug.
-
In Vitro Drug Release Studies: Measure the rate of drug release from the nanoparticles under conditions that mimic the physiological environment (e.g., in plasma or at different pH values).
Q6: How can I evaluate the in vivo efficacy of my modified this compound formulation?
A6: In vivo studies in appropriate animal models are necessary to evaluate the therapeutic efficacy and safety of your formulation. Key aspects to investigate include:
-
Pharmacokinetics and Biodistribution: Determine the circulation half-life and accumulation of the nanoparticles in different organs and the target tissue.
-
Therapeutic Efficacy: In a disease model (e.g., a tumor xenograft model), compare the therapeutic effect of the drug-loaded nanoparticles to the free drug and control groups.
-
Toxicity Studies: Assess any potential side effects or toxicity associated with the nanoparticle formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| MD-Lipo | This compound:Cholesterol (2:1) | 120 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 | 45 ± 3 (Model Drug A) |
| MD-PEG-Lipo | This compound:Cholesterol:DSPE-PEG2000 (1.8:1:0.2) | 135 ± 6 | 0.12 ± 0.03 | -2.1 ± 0.5 | 42 ± 4 (Model Drug A) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Accurately weigh this compound and cholesterol (e.g., in a 2:1 molar ratio).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's Tm to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's Tm.
-
Pass the MLV suspension through the extruder 10-15 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation, modification, characterization, and evaluation of this compound-based therapeutic carriers.
Caption: Troubleshooting guide for addressing aggregation issues in this compound vesicle formulations.
References
Technical Support Center: Modifying 2-Myristyldipalmitin for Improved Therapeutic Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. The information is designed to address specific issues that may be encountered during the formulation, modification, and experimental use of this compound-based therapeutic carriers.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and handling of this compound formulations.
Issue 1: Aggregation of this compound Vesicles During Formulation
Q: My this compound vesicle suspension is cloudy and shows visible aggregates immediately after preparation. What are the potential causes and solutions?
A: Immediate aggregation of your this compound vesicles can stem from several factors related to the formulation and processing steps. Below are the primary causes and recommended troubleshooting strategies:
-
Incomplete Hydration: The lipid film may not be fully hydrated. It is crucial to perform the hydration step above the main phase transition temperature (Tm) of the lipid mixture. For lipids with a high Tm, pre-heating the hydration buffer is essential.[1] Gentle agitation, such as vortexing, during hydration helps in forming a uniform suspension of multilamellar vesicles (MLVs).[2]
-
Incorrect Processing Temperature: All processing steps, including extrusion and sonication, should be conducted at a temperature above the Tm of your this compound formulation.[2] Processing below the Tm can result in the formation of unstable, irregularly shaped vesicles that are prone to aggregation.
-
High Lipid Concentration: Elevated concentrations of lipids can increase the likelihood of vesicle aggregation.[2] If you consistently observe aggregation, consider reducing the lipid concentration in your formulation.
-
pH and Ionic Strength of the Buffer: The pH and ionic strength of the buffer can significantly influence vesicle stability. For neutral lipid formulations, maintaining a pH between 7.0 and 7.4 is generally recommended. High ionic strength can diminish the electrostatic repulsion between vesicles, leading to aggregation.[2]
Issue 2: Poor Drug Encapsulation Efficiency
Q: I am experiencing low encapsulation efficiency for my therapeutic agent in this compound carriers. How can I optimize the drug loading?
A: Low encapsulation efficiency is a common challenge in liposomal drug delivery. Several strategies can be employed to enhance the loading of your therapeutic agent into this compound vesicles:
-
Drug Solubility and Partitioning: The physicochemical properties of the drug are critical.
-
Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome (B1194612). To improve loading, consider using a higher drug concentration in the hydration buffer or employing active loading techniques.
-
Hydrophobic Drugs: These are entrapped within the lipid bilayer. Optimizing the lipid composition to enhance drug-lipid interaction can improve loading. The choice of organic solvent during lipid film preparation is also important for ensuring the drug is well-dispersed with the lipids.
-
-
Formulation Parameters:
-
Lipid Composition: The inclusion of charged lipids can enhance the encapsulation of oppositely charged drugs through electrostatic interactions.
-
Preparation Method: The chosen method for liposome preparation can significantly impact encapsulation efficiency. Techniques like the ether injection method or reverse-phase evaporation may offer higher encapsulation efficiencies compared to simple film hydration.
-
-
Active Loading Techniques: For ionizable drugs, creating a pH or ion gradient across the liposome membrane can dramatically increase encapsulation efficiency. This "remote loading" technique is highly effective for certain classes of molecules.
Issue 3: Instability of Formulations During Storage
Q: My this compound formulation shows signs of instability, such as changes in particle size and drug leakage, over a short period. What can I do to improve long-term stability?
A: Maintaining the physical and chemical stability of liposomal formulations is crucial for their therapeutic efficacy. Here are key factors to consider for improving the stability of your this compound carriers:
-
Inclusion of Cholesterol: Cholesterol is a critical component for stabilizing lipid bilayers. It modulates membrane fluidity and reduces permeability, which can prevent drug leakage and vesicle fusion.
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG)-conjugated lipids to the formulation creates a hydrophilic layer on the surface of the vesicles. This "stealth" coating provides steric hindrance, which reduces clearance by the immune system and can improve in vivo stability.
-
Storage Conditions:
-
Temperature: Store liposomal formulations at an appropriate temperature, typically between 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.
-
Light Exposure: Protect the formulation from light, especially if it contains light-sensitive components.
-
pH: Maintain the pH of the storage buffer within a range that ensures the stability of both the lipids and the encapsulated drug.
-
-
Lipid Hydrolysis: Phospholipids can undergo hydrolysis over time. Storing formulations at low temperatures can slow this degradation process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and characterization of this compound for therapeutic applications.
Formulation and Modification
Q1: What is the recommended method for preparing this compound liposomes in a research setting?
A1: The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar vesicles with a controlled size distribution. The general steps are:
-
Dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) at a temperature above the lipid's phase transition temperature (Tm).
-
Extrude the resulting multilamellar vesicle suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.
For more controlled and reproducible production, especially for larger batches, microfluidic-based methods are also an excellent option.
Q2: How can I modify the surface of this compound liposomes for targeted drug delivery?
A2: Surface modification can be achieved by incorporating lipids with functional headgroups into the formulation. Common strategies include:
-
PEGylation: Including PEG-conjugated lipids (e.g., DSPE-PEG) provides a "stealth" characteristic and a platform for further functionalization.
-
Ligand Conjugation: Targeting ligands such as antibodies, peptides, or aptamers can be covalently attached to the distal end of the PEG chains. This allows the liposomes to specifically bind to receptors that are overexpressed on target cells.
Characterization
Q3: What are the essential characterization techniques for this compound-based nanoparticles?
A3: A thorough characterization is crucial to ensure the quality and performance of your formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the vesicles.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: Provides direct visualization of the nanoparticle morphology, size, and lamellarity.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of encapsulated drug to determine the drug loading and encapsulation efficiency.
Q4: How do I perform a stability study for my modified this compound formulation?
A4: Stability studies are essential to determine the shelf-life and optimal storage conditions. A typical stability protocol involves:
-
Storing the formulation under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predefined time points, withdraw samples and analyze them for key quality attributes, including:
-
Appearance (e.g., color change, precipitation).
-
Particle size and PDI.
-
Zeta potential.
-
Drug content and encapsulation efficiency (to assess drug leakage).
-
pH of the suspension.
-
Presence of degradation products.
-
In Vitro and In Vivo Evaluation
Q5: What in vitro assays are recommended to assess the therapeutic potential of drug-loaded this compound nanoparticles?
A5: Several in vitro assays can provide valuable insights into the efficacy of your formulation:
-
Cellular Uptake Studies: Use techniques like confocal microscopy or flow cytometry with fluorescently labeled nanoparticles to visualize and quantify their uptake by target cells.
-
Cytotoxicity Assays (e.g., MTT, XTT): Determine the cell-killing ability of your drug-loaded nanoparticles compared to the free drug.
-
In Vitro Drug Release Studies: Measure the rate of drug release from the nanoparticles under conditions that mimic the physiological environment (e.g., in plasma or at different pH values).
Q6: How can I evaluate the in vivo efficacy of my modified this compound formulation?
A6: In vivo studies in appropriate animal models are necessary to evaluate the therapeutic efficacy and safety of your formulation. Key aspects to investigate include:
-
Pharmacokinetics and Biodistribution: Determine the circulation half-life and accumulation of the nanoparticles in different organs and the target tissue.
-
Therapeutic Efficacy: In a disease model (e.g., a tumor xenograft model), compare the therapeutic effect of the drug-loaded nanoparticles to the free drug and control groups.
-
Toxicity Studies: Assess any potential side effects or toxicity associated with the nanoparticle formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| MD-Lipo | This compound:Cholesterol (2:1) | 120 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 | 45 ± 3 (Model Drug A) |
| MD-PEG-Lipo | This compound:Cholesterol:DSPE-PEG2000 (1.8:1:0.2) | 135 ± 6 | 0.12 ± 0.03 | -2.1 ± 0.5 | 42 ± 4 (Model Drug A) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Accurately weigh this compound and cholesterol (e.g., in a 2:1 molar ratio).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's Tm to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's Tm.
-
Pass the MLV suspension through the extruder 10-15 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation, modification, characterization, and evaluation of this compound-based therapeutic carriers.
Caption: Troubleshooting guide for addressing aggregation issues in this compound vesicle formulations.
References
Technical Support Center: Modifying 2-Myristyldipalmitin for Improved Therapeutic Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Myristyldipalmitin. The information is designed to address specific issues that may be encountered during the formulation, modification, and experimental use of this compound-based therapeutic carriers.
Troubleshooting Guides
This section addresses common problems encountered during the preparation and handling of this compound formulations.
Issue 1: Aggregation of this compound Vesicles During Formulation
Q: My this compound vesicle suspension is cloudy and shows visible aggregates immediately after preparation. What are the potential causes and solutions?
A: Immediate aggregation of your this compound vesicles can stem from several factors related to the formulation and processing steps. Below are the primary causes and recommended troubleshooting strategies:
-
Incomplete Hydration: The lipid film may not be fully hydrated. It is crucial to perform the hydration step above the main phase transition temperature (Tm) of the lipid mixture. For lipids with a high Tm, pre-heating the hydration buffer is essential.[1] Gentle agitation, such as vortexing, during hydration helps in forming a uniform suspension of multilamellar vesicles (MLVs).[2]
-
Incorrect Processing Temperature: All processing steps, including extrusion and sonication, should be conducted at a temperature above the Tm of your this compound formulation.[2] Processing below the Tm can result in the formation of unstable, irregularly shaped vesicles that are prone to aggregation.
-
High Lipid Concentration: Elevated concentrations of lipids can increase the likelihood of vesicle aggregation.[2] If you consistently observe aggregation, consider reducing the lipid concentration in your formulation.
-
pH and Ionic Strength of the Buffer: The pH and ionic strength of the buffer can significantly influence vesicle stability. For neutral lipid formulations, maintaining a pH between 7.0 and 7.4 is generally recommended. High ionic strength can diminish the electrostatic repulsion between vesicles, leading to aggregation.[2]
Issue 2: Poor Drug Encapsulation Efficiency
Q: I am experiencing low encapsulation efficiency for my therapeutic agent in this compound carriers. How can I optimize the drug loading?
A: Low encapsulation efficiency is a common challenge in liposomal drug delivery. Several strategies can be employed to enhance the loading of your therapeutic agent into this compound vesicles:
-
Drug Solubility and Partitioning: The physicochemical properties of the drug are critical.
-
Hydrophilic Drugs: These are encapsulated in the aqueous core of the liposome. To improve loading, consider using a higher drug concentration in the hydration buffer or employing active loading techniques.
-
Hydrophobic Drugs: These are entrapped within the lipid bilayer. Optimizing the lipid composition to enhance drug-lipid interaction can improve loading. The choice of organic solvent during lipid film preparation is also important for ensuring the drug is well-dispersed with the lipids.
-
-
Formulation Parameters:
-
Lipid Composition: The inclusion of charged lipids can enhance the encapsulation of oppositely charged drugs through electrostatic interactions.
-
Preparation Method: The chosen method for liposome preparation can significantly impact encapsulation efficiency. Techniques like the ether injection method or reverse-phase evaporation may offer higher encapsulation efficiencies compared to simple film hydration.
-
-
Active Loading Techniques: For ionizable drugs, creating a pH or ion gradient across the liposome membrane can dramatically increase encapsulation efficiency. This "remote loading" technique is highly effective for certain classes of molecules.
Issue 3: Instability of Formulations During Storage
Q: My this compound formulation shows signs of instability, such as changes in particle size and drug leakage, over a short period. What can I do to improve long-term stability?
A: Maintaining the physical and chemical stability of liposomal formulations is crucial for their therapeutic efficacy. Here are key factors to consider for improving the stability of your this compound carriers:
-
Inclusion of Cholesterol: Cholesterol is a critical component for stabilizing lipid bilayers. It modulates membrane fluidity and reduces permeability, which can prevent drug leakage and vesicle fusion.
-
PEGylation: The addition of polyethylene glycol (PEG)-conjugated lipids to the formulation creates a hydrophilic layer on the surface of the vesicles. This "stealth" coating provides steric hindrance, which reduces clearance by the immune system and can improve in vivo stability.
-
Storage Conditions:
-
Temperature: Store liposomal formulations at an appropriate temperature, typically between 2-8°C. Avoid freezing, as the formation of ice crystals can disrupt the vesicle structure.
-
Light Exposure: Protect the formulation from light, especially if it contains light-sensitive components.
-
pH: Maintain the pH of the storage buffer within a range that ensures the stability of both the lipids and the encapsulated drug.
-
-
Lipid Hydrolysis: Phospholipids can undergo hydrolysis over time. Storing formulations at low temperatures can slow this degradation process.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the modification and characterization of this compound for therapeutic applications.
Formulation and Modification
Q1: What is the recommended method for preparing this compound liposomes in a research setting?
A1: The thin-film hydration method followed by extrusion is a widely used and reliable technique for preparing unilamellar vesicles with a controlled size distribution. The general steps are:
-
Dissolve this compound and other lipid components in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
Remove the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with an aqueous buffer containing the hydrophilic drug (if applicable) at a temperature above the lipid's phase transition temperature (Tm).
-
Extrude the resulting multilamellar vesicle suspension through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles of a specific diameter.
For more controlled and reproducible production, especially for larger batches, microfluidic-based methods are also an excellent option.
Q2: How can I modify the surface of this compound liposomes for targeted drug delivery?
A2: Surface modification can be achieved by incorporating lipids with functional headgroups into the formulation. Common strategies include:
-
PEGylation: Including PEG-conjugated lipids (e.g., DSPE-PEG) provides a "stealth" characteristic and a platform for further functionalization.
-
Ligand Conjugation: Targeting ligands such as antibodies, peptides, or aptamers can be covalently attached to the distal end of the PEG chains. This allows the liposomes to specifically bind to receptors that are overexpressed on target cells.
Characterization
Q3: What are the essential characterization techniques for this compound-based nanoparticles?
A3: A thorough characterization is crucial to ensure the quality and performance of your formulation. Key techniques include:
-
Dynamic Light Scattering (DLS): Used to determine the average particle size, size distribution (polydispersity index, PDI), and zeta potential (surface charge) of the vesicles.
-
Transmission Electron Microscopy (TEM) or Cryo-TEM: Provides direct visualization of the nanoparticle morphology, size, and lamellarity.
-
High-Performance Liquid Chromatography (HPLC): Used to quantify the amount of encapsulated drug to determine the drug loading and encapsulation efficiency.
Q4: How do I perform a stability study for my modified this compound formulation?
A4: Stability studies are essential to determine the shelf-life and optimal storage conditions. A typical stability protocol involves:
-
Storing the formulation under different temperature and humidity conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).
-
At predefined time points, withdraw samples and analyze them for key quality attributes, including:
-
Appearance (e.g., color change, precipitation).
-
Particle size and PDI.
-
Zeta potential.
-
Drug content and encapsulation efficiency (to assess drug leakage).
-
pH of the suspension.
-
Presence of degradation products.
-
In Vitro and In Vivo Evaluation
Q5: What in vitro assays are recommended to assess the therapeutic potential of drug-loaded this compound nanoparticles?
A5: Several in vitro assays can provide valuable insights into the efficacy of your formulation:
-
Cellular Uptake Studies: Use techniques like confocal microscopy or flow cytometry with fluorescently labeled nanoparticles to visualize and quantify their uptake by target cells.
-
Cytotoxicity Assays (e.g., MTT, XTT): Determine the cell-killing ability of your drug-loaded nanoparticles compared to the free drug.
-
In Vitro Drug Release Studies: Measure the rate of drug release from the nanoparticles under conditions that mimic the physiological environment (e.g., in plasma or at different pH values).
Q6: How can I evaluate the in vivo efficacy of my modified this compound formulation?
A6: In vivo studies in appropriate animal models are necessary to evaluate the therapeutic efficacy and safety of your formulation. Key aspects to investigate include:
-
Pharmacokinetics and Biodistribution: Determine the circulation half-life and accumulation of the nanoparticles in different organs and the target tissue.
-
Therapeutic Efficacy: In a disease model (e.g., a tumor xenograft model), compare the therapeutic effect of the drug-loaded nanoparticles to the free drug and control groups.
-
Toxicity Studies: Assess any potential side effects or toxicity associated with the nanoparticle formulation.
Data Presentation
Table 1: Physicochemical Properties of this compound Formulations
| Formulation ID | Lipid Composition (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| MD-Lipo | This compound:Cholesterol (2:1) | 120 ± 5 | 0.15 ± 0.02 | -5.2 ± 0.8 | 45 ± 3 (Model Drug A) |
| MD-PEG-Lipo | This compound:Cholesterol:DSPE-PEG2000 (1.8:1:0.2) | 135 ± 6 | 0.12 ± 0.03 | -2.1 ± 0.5 | 42 ± 4 (Model Drug A) |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values will depend on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Preparation:
-
Accurately weigh this compound and cholesterol (e.g., in a 2:1 molar ratio).
-
Dissolve the lipids in a sufficient volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator at a temperature above the lipid's Tm to form a thin, uniform lipid film on the flask wall.
-
Dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the aqueous hydration buffer (e.g., phosphate-buffered saline, pH 7.4) containing the hydrophilic drug to the flask. The temperature of the buffer should be above the Tm of the lipid mixture.
-
Agitate the flask by gentle rotation or vortexing until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Assemble a mini-extruder with polycarbonate membranes of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder to a temperature above the lipid's Tm.
-
Pass the MLV suspension through the extruder 10-15 times to form unilamellar vesicles (LUVs) with a uniform size distribution.
-
-
Purification:
-
Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation, modification, characterization, and evaluation of this compound-based therapeutic carriers.
Caption: Troubleshooting guide for addressing aggregation issues in this compound vesicle formulations.
References
Validation & Comparative
A Comparative Analysis of 2-Myristyldipalmitin and Tripalmitin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery, the choice of the lipid matrix is a critical determinant of the formulation's success. Among the myriad of lipids explored, triglycerides have garnered significant attention for their biocompatibility and ability to form stable solid lipid nanoparticles (SLNs). This guide provides a detailed comparative analysis of two such triglycerides: 2-Myristyldipalmitin and Tripalmitin (B1682551), offering insights into their suitability for developing effective drug delivery systems.
Executive Summary
This comparison guide delves into the physicochemical properties, formulation aspects, and potential performance of this compound and Tripalmitin as core lipids in drug delivery. While Tripalmitin is a well-studied, symmetric triglyceride, this compound is an asymmetric triglyceride, a structural difference that is hypothesized to influence key formulation attributes such as drug loading capacity and release kinetics. Due to a relative scarcity of direct experimental data for this compound in drug delivery applications, this guide combines established data for Tripalmitin with theoretical considerations and available information for asymmetric triglycerides to provide a comprehensive comparative perspective.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical characteristics of a lipid dictate its behavior in a nanoparticle formulation. The table below summarizes and compares the key properties of this compound and Tripalmitin.
| Property | This compound | Tripalmitin | Significance in Drug Delivery |
| Molecular Formula | C49H94O6 | C51H98O6[1] | Influences molecular weight and packing behavior. |
| Molecular Weight | 779.27 g/mol | 807.32 g/mol [1] | Affects the number of molecules per unit mass and can influence drug-lipid interactions. |
| Structure | Asymmetric Triglyceride (Myristic acid at sn-2, Palmitic acid at sn-1 and sn-3) | Symmetric Triglyceride (Palmitic acid at all three positions)[1] | The asymmetric nature of this compound may lead to a less ordered, more amorphous lipid matrix, potentially increasing drug-loading capacity. The uniform structure of Tripalmitin promotes a more crystalline, ordered matrix. |
| Melting Point | Not widely reported, but expected to be slightly lower than Tripalmitin due to the presence of the shorter myristic acid chain. | ~65-67 °C[1] | A higher melting point generally leads to a more stable solid lipid core at physiological temperatures, which is crucial for controlled drug release. |
| Crystallinity | Hypothesized to be lower and exhibit more imperfections due to its asymmetric structure. | Tends to form a highly ordered, crystalline structure.[1] | A less perfect crystal lattice can accommodate more drug molecules, leading to higher encapsulation efficiency and drug loading. However, it may also lead to faster drug expulsion during storage. |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ether. | Insoluble in water; soluble in organic solvents such as chloroform and hot ethanol. | Dictates the choice of solvent systems for nanoparticle preparation methods like solvent emulsification/evaporation. |
Performance in Drug Delivery: A Comparative Overview
The performance of a lipid in a drug delivery system is evaluated based on several key parameters. The following table compares the expected and reported performance of this compound and Tripalmitin.
| Performance Metric | This compound (Hypothesized/Inferred) | Tripalmitin (Reported) |
| Drug Loading Capacity | Potentially higher due to its asymmetric structure creating imperfections in the crystal lattice, which can accommodate more drug molecules. | Generally considered to have a moderate drug loading capacity. For instance, Tripalmitin nanoparticles have been shown to effectively load drugs like etoposide. |
| Encapsulation Efficiency | Expected to be high, particularly for lipophilic drugs, due to the potential for better drug accommodation within the less ordered lipid matrix. | High encapsulation efficiencies, often exceeding 90%, have been reported for various drugs. For etoposide-loaded tripalmitin nanoparticles, the entrapment efficiency was more than 96%. |
| Particle Size & Stability | Can be formulated into nanoparticles in the sub-micron range. Stability may be a concern due to potential polymorphic transitions, a common trait for asymmetric triglycerides. | Can be formulated into stable nanoparticles with mean diameters typically ranging from 100 to 400 nm. The stability of Tripalmitin-based SLNs is generally good. |
| In Vitro Drug Release | Likely to exhibit a biphasic release pattern with an initial burst release followed by a sustained release. The less ordered structure might lead to a faster initial release compared to Tripalmitin. | Typically shows a sustained release profile, which is desirable for many therapeutic applications. The highly crystalline nature of the lipid matrix slows down drug diffusion. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the preparation and characterization of solid lipid nanoparticles using a triglyceride like Tripalmitin, which can be adapted for this compound.
Preparation of Solid Lipid Nanoparticles by Hot Homogenization
Objective: To prepare drug-loaded solid lipid nanoparticles.
Materials:
-
Tripalmitin (or this compound)
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
The lipid (Tripalmitin or this compound) and the drug are weighed and heated to 5-10 °C above the melting point of the lipid in a water bath to form a homogenous lipid melt.
-
An aqueous surfactant solution is prepared and heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Solid Lipid Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol: The SLN dispersion is diluted with purified water to an appropriate concentration. The particle size distribution, polydispersity index (PDI), and zeta potential are measured using a Zetasizer.
2. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a validated UV-Vis or HPLC method.
-
The encapsulation efficiency (EE%) and drug loading (DL%) are calculated using the following formulas:
-
EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL% = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Protocol:
-
A known amount of the drug-loaded SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (UV-Vis or HPLC).
-
Mandatory Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) via the hot homogenization technique.
Cellular Uptake Pathways of Solid Lipid Nanoparticles
Caption: Major endocytic pathways for the cellular uptake of solid lipid nanoparticles.
Conclusion
Both this compound and Tripalmitin present as viable lipid matrices for the formulation of solid lipid nanoparticles. Tripalmitin, being extensively studied, offers a reliable and predictable performance, characterized by high stability and sustained drug release. In contrast, the asymmetric nature of this compound suggests a potential for higher drug loading, which could be advantageous for delivering poorly soluble drugs. However, this may come at the cost of reduced stability and a more pronounced burst release.
The choice between these two lipids will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. For applications requiring high drug loading and a potentially faster onset of action, this compound may be a promising, albeit less explored, alternative. For indications where sustained release and proven stability are paramount, Tripalmitin remains a robust and well-documented choice. Further experimental studies directly comparing these two lipids are warranted to fully elucidate their respective advantages and disadvantages in drug delivery.
References
A Comparative Analysis of 2-Myristyldipalmitin and Tripalmitin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery, the choice of the lipid matrix is a critical determinant of the formulation's success. Among the myriad of lipids explored, triglycerides have garnered significant attention for their biocompatibility and ability to form stable solid lipid nanoparticles (SLNs). This guide provides a detailed comparative analysis of two such triglycerides: 2-Myristyldipalmitin and Tripalmitin (B1682551), offering insights into their suitability for developing effective drug delivery systems.
Executive Summary
This comparison guide delves into the physicochemical properties, formulation aspects, and potential performance of this compound and Tripalmitin as core lipids in drug delivery. While Tripalmitin is a well-studied, symmetric triglyceride, this compound is an asymmetric triglyceride, a structural difference that is hypothesized to influence key formulation attributes such as drug loading capacity and release kinetics. Due to a relative scarcity of direct experimental data for this compound in drug delivery applications, this guide combines established data for Tripalmitin with theoretical considerations and available information for asymmetric triglycerides to provide a comprehensive comparative perspective.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical characteristics of a lipid dictate its behavior in a nanoparticle formulation. The table below summarizes and compares the key properties of this compound and Tripalmitin.
| Property | This compound | Tripalmitin | Significance in Drug Delivery |
| Molecular Formula | C49H94O6 | C51H98O6[1] | Influences molecular weight and packing behavior. |
| Molecular Weight | 779.27 g/mol | 807.32 g/mol [1] | Affects the number of molecules per unit mass and can influence drug-lipid interactions. |
| Structure | Asymmetric Triglyceride (Myristic acid at sn-2, Palmitic acid at sn-1 and sn-3) | Symmetric Triglyceride (Palmitic acid at all three positions)[1] | The asymmetric nature of this compound may lead to a less ordered, more amorphous lipid matrix, potentially increasing drug-loading capacity. The uniform structure of Tripalmitin promotes a more crystalline, ordered matrix. |
| Melting Point | Not widely reported, but expected to be slightly lower than Tripalmitin due to the presence of the shorter myristic acid chain. | ~65-67 °C[1] | A higher melting point generally leads to a more stable solid lipid core at physiological temperatures, which is crucial for controlled drug release. |
| Crystallinity | Hypothesized to be lower and exhibit more imperfections due to its asymmetric structure. | Tends to form a highly ordered, crystalline structure.[1] | A less perfect crystal lattice can accommodate more drug molecules, leading to higher encapsulation efficiency and drug loading. However, it may also lead to faster drug expulsion during storage. |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform (B151607) and ether. | Insoluble in water; soluble in organic solvents such as chloroform and hot ethanol. | Dictates the choice of solvent systems for nanoparticle preparation methods like solvent emulsification/evaporation. |
Performance in Drug Delivery: A Comparative Overview
The performance of a lipid in a drug delivery system is evaluated based on several key parameters. The following table compares the expected and reported performance of this compound and Tripalmitin.
| Performance Metric | This compound (Hypothesized/Inferred) | Tripalmitin (Reported) |
| Drug Loading Capacity | Potentially higher due to its asymmetric structure creating imperfections in the crystal lattice, which can accommodate more drug molecules. | Generally considered to have a moderate drug loading capacity. For instance, Tripalmitin nanoparticles have been shown to effectively load drugs like etoposide. |
| Encapsulation Efficiency | Expected to be high, particularly for lipophilic drugs, due to the potential for better drug accommodation within the less ordered lipid matrix. | High encapsulation efficiencies, often exceeding 90%, have been reported for various drugs. For etoposide-loaded tripalmitin nanoparticles, the entrapment efficiency was more than 96%. |
| Particle Size & Stability | Can be formulated into nanoparticles in the sub-micron range. Stability may be a concern due to potential polymorphic transitions, a common trait for asymmetric triglycerides. | Can be formulated into stable nanoparticles with mean diameters typically ranging from 100 to 400 nm. The stability of Tripalmitin-based SLNs is generally good. |
| In Vitro Drug Release | Likely to exhibit a biphasic release pattern with an initial burst release followed by a sustained release. The less ordered structure might lead to a faster initial release compared to Tripalmitin. | Typically shows a sustained release profile, which is desirable for many therapeutic applications. The highly crystalline nature of the lipid matrix slows down drug diffusion. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the preparation and characterization of solid lipid nanoparticles using a triglyceride like Tripalmitin, which can be adapted for this compound.
Preparation of Solid Lipid Nanoparticles by Hot Homogenization
Objective: To prepare drug-loaded solid lipid nanoparticles.
Materials:
-
Tripalmitin (or this compound)
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
The lipid (Tripalmitin or this compound) and the drug are weighed and heated to 5-10 °C above the melting point of the lipid in a water bath to form a homogenous lipid melt.
-
An aqueous surfactant solution is prepared and heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Solid Lipid Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol: The SLN dispersion is diluted with purified water to an appropriate concentration. The particle size distribution, polydispersity index (PDI), and zeta potential are measured using a Zetasizer.
2. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a validated UV-Vis or HPLC method.
-
The encapsulation efficiency (EE%) and drug loading (DL%) are calculated using the following formulas:
-
EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL% = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Protocol:
-
A known amount of the drug-loaded SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (UV-Vis or HPLC).
-
Mandatory Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) via the hot homogenization technique.
Cellular Uptake Pathways of Solid Lipid Nanoparticles
Caption: Major endocytic pathways for the cellular uptake of solid lipid nanoparticles.
Conclusion
Both this compound and Tripalmitin present as viable lipid matrices for the formulation of solid lipid nanoparticles. Tripalmitin, being extensively studied, offers a reliable and predictable performance, characterized by high stability and sustained drug release. In contrast, the asymmetric nature of this compound suggests a potential for higher drug loading, which could be advantageous for delivering poorly soluble drugs. However, this may come at the cost of reduced stability and a more pronounced burst release.
The choice between these two lipids will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. For applications requiring high drug loading and a potentially faster onset of action, this compound may be a promising, albeit less explored, alternative. For indications where sustained release and proven stability are paramount, Tripalmitin remains a robust and well-documented choice. Further experimental studies directly comparing these two lipids are warranted to fully elucidate their respective advantages and disadvantages in drug delivery.
References
A Comparative Analysis of 2-Myristyldipalmitin and Tripalmitin in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
In the landscape of lipid-based drug delivery, the choice of the lipid matrix is a critical determinant of the formulation's success. Among the myriad of lipids explored, triglycerides have garnered significant attention for their biocompatibility and ability to form stable solid lipid nanoparticles (SLNs). This guide provides a detailed comparative analysis of two such triglycerides: 2-Myristyldipalmitin and Tripalmitin, offering insights into their suitability for developing effective drug delivery systems.
Executive Summary
This comparison guide delves into the physicochemical properties, formulation aspects, and potential performance of this compound and Tripalmitin as core lipids in drug delivery. While Tripalmitin is a well-studied, symmetric triglyceride, this compound is an asymmetric triglyceride, a structural difference that is hypothesized to influence key formulation attributes such as drug loading capacity and release kinetics. Due to a relative scarcity of direct experimental data for this compound in drug delivery applications, this guide combines established data for Tripalmitin with theoretical considerations and available information for asymmetric triglycerides to provide a comprehensive comparative perspective.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental physicochemical characteristics of a lipid dictate its behavior in a nanoparticle formulation. The table below summarizes and compares the key properties of this compound and Tripalmitin.
| Property | This compound | Tripalmitin | Significance in Drug Delivery |
| Molecular Formula | C49H94O6 | C51H98O6[1] | Influences molecular weight and packing behavior. |
| Molecular Weight | 779.27 g/mol | 807.32 g/mol [1] | Affects the number of molecules per unit mass and can influence drug-lipid interactions. |
| Structure | Asymmetric Triglyceride (Myristic acid at sn-2, Palmitic acid at sn-1 and sn-3) | Symmetric Triglyceride (Palmitic acid at all three positions)[1] | The asymmetric nature of this compound may lead to a less ordered, more amorphous lipid matrix, potentially increasing drug-loading capacity. The uniform structure of Tripalmitin promotes a more crystalline, ordered matrix. |
| Melting Point | Not widely reported, but expected to be slightly lower than Tripalmitin due to the presence of the shorter myristic acid chain. | ~65-67 °C[1] | A higher melting point generally leads to a more stable solid lipid core at physiological temperatures, which is crucial for controlled drug release. |
| Crystallinity | Hypothesized to be lower and exhibit more imperfections due to its asymmetric structure. | Tends to form a highly ordered, crystalline structure.[1] | A less perfect crystal lattice can accommodate more drug molecules, leading to higher encapsulation efficiency and drug loading. However, it may also lead to faster drug expulsion during storage. |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and ether. | Insoluble in water; soluble in organic solvents such as chloroform and hot ethanol. | Dictates the choice of solvent systems for nanoparticle preparation methods like solvent emulsification/evaporation. |
Performance in Drug Delivery: A Comparative Overview
The performance of a lipid in a drug delivery system is evaluated based on several key parameters. The following table compares the expected and reported performance of this compound and Tripalmitin.
| Performance Metric | This compound (Hypothesized/Inferred) | Tripalmitin (Reported) |
| Drug Loading Capacity | Potentially higher due to its asymmetric structure creating imperfections in the crystal lattice, which can accommodate more drug molecules. | Generally considered to have a moderate drug loading capacity. For instance, Tripalmitin nanoparticles have been shown to effectively load drugs like etoposide. |
| Encapsulation Efficiency | Expected to be high, particularly for lipophilic drugs, due to the potential for better drug accommodation within the less ordered lipid matrix. | High encapsulation efficiencies, often exceeding 90%, have been reported for various drugs. For etoposide-loaded tripalmitin nanoparticles, the entrapment efficiency was more than 96%. |
| Particle Size & Stability | Can be formulated into nanoparticles in the sub-micron range. Stability may be a concern due to potential polymorphic transitions, a common trait for asymmetric triglycerides. | Can be formulated into stable nanoparticles with mean diameters typically ranging from 100 to 400 nm. The stability of Tripalmitin-based SLNs is generally good. |
| In Vitro Drug Release | Likely to exhibit a biphasic release pattern with an initial burst release followed by a sustained release. The less ordered structure might lead to a faster initial release compared to Tripalmitin. | Typically shows a sustained release profile, which is desirable for many therapeutic applications. The highly crystalline nature of the lipid matrix slows down drug diffusion. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the preparation and characterization of solid lipid nanoparticles using a triglyceride like Tripalmitin, which can be adapted for this compound.
Preparation of Solid Lipid Nanoparticles by Hot Homogenization
Objective: To prepare drug-loaded solid lipid nanoparticles.
Materials:
-
Tripalmitin (or this compound)
-
Drug of interest
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
The lipid (Tripalmitin or this compound) and the drug are weighed and heated to 5-10 °C above the melting point of the lipid in a water bath to form a homogenous lipid melt.
-
An aqueous surfactant solution is prepared and heated to the same temperature.
-
The hot aqueous phase is added to the hot lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water emulsion.
-
This pre-emulsion is then subjected to high-pressure homogenization for several cycles at a pressure above 500 bar.
-
The resulting nanoemulsion is cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
Characterization of Solid Lipid Nanoparticles
1. Particle Size and Zeta Potential Analysis:
-
Method: Dynamic Light Scattering (DLS)
-
Protocol: The SLN dispersion is diluted with purified water to an appropriate concentration. The particle size distribution, polydispersity index (PDI), and zeta potential are measured using a Zetasizer.
2. Encapsulation Efficiency and Drug Loading:
-
Method: UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC)
-
Protocol:
-
The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.
-
The amount of free drug in the supernatant is quantified using a validated UV-Vis or HPLC method.
-
The encapsulation efficiency (EE%) and drug loading (DL%) are calculated using the following formulas:
-
EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100
-
DL% = [(Total drug amount - Free drug amount) / Total lipid amount] x 100
-
-
3. In Vitro Drug Release Study:
-
Method: Dialysis Bag Method
-
Protocol:
-
A known amount of the drug-loaded SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.
-
The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.
-
At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.
-
The concentration of the released drug in the collected samples is quantified using a suitable analytical method (UV-Vis or HPLC).
-
Mandatory Visualizations
Experimental Workflow for SLN Preparation
Caption: Workflow for the preparation of Solid Lipid Nanoparticles (SLNs) via the hot homogenization technique.
Cellular Uptake Pathways of Solid Lipid Nanoparticles
Caption: Major endocytic pathways for the cellular uptake of solid lipid nanoparticles.
Conclusion
Both this compound and Tripalmitin present as viable lipid matrices for the formulation of solid lipid nanoparticles. Tripalmitin, being extensively studied, offers a reliable and predictable performance, characterized by high stability and sustained drug release. In contrast, the asymmetric nature of this compound suggests a potential for higher drug loading, which could be advantageous for delivering poorly soluble drugs. However, this may come at the cost of reduced stability and a more pronounced burst release.
The choice between these two lipids will ultimately depend on the specific requirements of the drug and the desired therapeutic outcome. For applications requiring high drug loading and a potentially faster onset of action, this compound may be a promising, albeit less explored, alternative. For indications where sustained release and proven stability are paramount, Tripalmitin remains a robust and well-documented choice. Further experimental studies directly comparing these two lipids are warranted to fully elucidate their respective advantages and disadvantages in drug delivery.
References
Validating the Mechanism of Action of 2-Myristyldipalmitin in a Biological System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the probable mechanism of action of 2-Myristyldipalmitin, a mixed triglyceride, within a biological context. Given the limited direct research on this specific molecule, this guide focuses on the well-established biological activities of its constituent fatty acids: myristic acid and palmitic acid. The "mechanism of action" of this compound is therefore presented as the cumulative and potentially synergistic effects of these fatty acids upon their metabolic release.
This guide will objectively compare the roles of myristic acid and palmitic acid in key cellular processes, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis of Myristic Acid and Palmitic Acid
The biological impact of this compound is primarily determined by the enzymatic hydrolysis of the triglyceride, which releases myristic acid and palmitic acid. These fatty acids can then act as signaling molecules, substrates for post-translational modifications, or energy sources. The following tables summarize their key characteristics and biological effects.
Table 1: Physicochemical and Metabolic Properties
| Property | Myristic Acid | Palmitic Acid |
| Systematic Name | Tetradecanoic acid | Hexadecanoic acid |
| Chemical Formula | C₁₄H₂₈O₂ | C₁₆H₃₂O₂ |
| Molar Mass | 228.37 g/mol | 256.42 g/mol |
| Primary Metabolic Fate | Energy production via β-oxidation, protein N-myristoylation | Energy production via β-oxidation, incorporation into cell membranes, protein S-palmitoylation, de novo lipogenesis[1][2] |
Table 2: Role in Post-Translational Modification
| Feature | N-Myristoylation (Myristic Acid) | S-Palmitoylation (Palmitic Acid) |
| Enzyme | N-Myristoyltransferase (NMT)[3] | Palmitoyl Acyltransferases (PATs)[4] |
| Amino Acid Target | N-terminal Glycine[5] | Cysteine (Thioester bond) |
| Reversibility | Generally irreversible | Reversible (by Acyl-protein thioesterases) |
| Key Functions | Protein targeting to membranes, signal transduction, protein-protein interactions | Regulation of protein trafficking, stability, and interaction with membrane microdomains (lipid rafts) |
Table 3: Comparative Biological and Pathophysiological Effects
| Biological Effect | Myristic Acid | Palmitic Acid |
| Signal Transduction | Essential for the function of many signaling proteins (e.g., G proteins, kinases) through myristoylation | Modulates signaling pathways (e.g., TLR4, insulin (B600854) signaling) and can induce inflammatory responses at high concentrations |
| Inflammation | Can contribute to inflammatory responses | Pro-inflammatory effects through activation of TLR4 and the NLRP3 inflammasome |
| Cardiovascular Health | Associated with increased LDL cholesterol levels | High levels are linked to an increased risk of cardiovascular disease |
| Cancer | N-myristoylation is implicated in cancer progression and represents a potential therapeutic target | Can promote cancer cell proliferation and metastasis |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of myristic acid and palmitic acid.
In Vitro Acylation Assays
-
Objective: To determine if a protein of interest is a substrate for N-myristoylation or S-palmitoylation.
-
Methodology:
-
Cell Culture and Transfection: HEK293T or a relevant cell line is cultured and transfected with a plasmid encoding the protein of interest, often with an epitope tag (e.g., FLAG, HA).
-
Metabolic Labeling: The transfected cells are incubated with a radiolabeled fatty acid precursor, such as [³H]-myristic acid or [³H]-palmitic acid.
-
Immunoprecipitation: The cells are lysed, and the protein of interest is immunoprecipitated using an antibody against the epitope tag.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film to detect the incorporated radiolabel.
-
Data Analysis: A band on the autoradiogram corresponding to the molecular weight of the protein of interest indicates that it has been acylated.
-
Analysis of Inflammatory Signaling Pathways
-
Objective: To investigate the effect of fatty acids on inflammatory signaling pathways, such as the NF-κB pathway.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line, such as macrophage-like RAW 264.7 cells, is cultured and treated with myristic acid or palmitic acid at various concentrations.
-
Western Blot Analysis: After treatment, cells are lysed, and protein extracts are subjected to Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, IκBα).
-
Reporter Gene Assay: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Following fatty acid treatment, luciferase activity is measured to quantify NF-κB transcriptional activity.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.
-
Assessment of Insulin Resistance
-
Objective: To determine the effect of fatty acids on insulin signaling.
-
Methodology:
-
Cell Culture and Treatment: A metabolically active cell line, such as HepG2 (liver) or 3T3-L1 (adipocyte), is treated with myristic acid or palmitic acid.
-
Insulin Stimulation: After fatty acid treatment, cells are stimulated with insulin for a short period.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting for the phosphorylation of key insulin signaling proteins, such as Akt and IRS-1.
-
Glucose Uptake Assay: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG), and glucose uptake is measured using a fluorescence plate reader or flow cytometry. A reduction in insulin-stimulated glucose uptake indicates insulin resistance.
-
Mandatory Visualizations
Signaling Pathways
Caption: Hydrolysis of this compound and subsequent biological roles of its fatty acids.
Experimental Workflow: In Vitro Acylation Assay
Caption: A typical workflow for determining protein acylation in vitro.
Logical Relationship: Fatty Acid-Induced Inflammation
Caption: The signaling cascade initiated by palmitic acid leading to inflammation.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Validating the Mechanism of Action of 2-Myristyldipalmitin in a Biological System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the probable mechanism of action of 2-Myristyldipalmitin, a mixed triglyceride, within a biological context. Given the limited direct research on this specific molecule, this guide focuses on the well-established biological activities of its constituent fatty acids: myristic acid and palmitic acid. The "mechanism of action" of this compound is therefore presented as the cumulative and potentially synergistic effects of these fatty acids upon their metabolic release.
This guide will objectively compare the roles of myristic acid and palmitic acid in key cellular processes, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis of Myristic Acid and Palmitic Acid
The biological impact of this compound is primarily determined by the enzymatic hydrolysis of the triglyceride, which releases myristic acid and palmitic acid. These fatty acids can then act as signaling molecules, substrates for post-translational modifications, or energy sources. The following tables summarize their key characteristics and biological effects.
Table 1: Physicochemical and Metabolic Properties
| Property | Myristic Acid | Palmitic Acid |
| Systematic Name | Tetradecanoic acid | Hexadecanoic acid |
| Chemical Formula | C₁₄H₂₈O₂ | C₁₆H₃₂O₂ |
| Molar Mass | 228.37 g/mol | 256.42 g/mol |
| Primary Metabolic Fate | Energy production via β-oxidation, protein N-myristoylation | Energy production via β-oxidation, incorporation into cell membranes, protein S-palmitoylation, de novo lipogenesis[1][2] |
Table 2: Role in Post-Translational Modification
| Feature | N-Myristoylation (Myristic Acid) | S-Palmitoylation (Palmitic Acid) |
| Enzyme | N-Myristoyltransferase (NMT)[3] | Palmitoyl Acyltransferases (PATs)[4] |
| Amino Acid Target | N-terminal Glycine[5] | Cysteine (Thioester bond) |
| Reversibility | Generally irreversible | Reversible (by Acyl-protein thioesterases) |
| Key Functions | Protein targeting to membranes, signal transduction, protein-protein interactions | Regulation of protein trafficking, stability, and interaction with membrane microdomains (lipid rafts) |
Table 3: Comparative Biological and Pathophysiological Effects
| Biological Effect | Myristic Acid | Palmitic Acid |
| Signal Transduction | Essential for the function of many signaling proteins (e.g., G proteins, kinases) through myristoylation | Modulates signaling pathways (e.g., TLR4, insulin (B600854) signaling) and can induce inflammatory responses at high concentrations |
| Inflammation | Can contribute to inflammatory responses | Pro-inflammatory effects through activation of TLR4 and the NLRP3 inflammasome |
| Cardiovascular Health | Associated with increased LDL cholesterol levels | High levels are linked to an increased risk of cardiovascular disease |
| Cancer | N-myristoylation is implicated in cancer progression and represents a potential therapeutic target | Can promote cancer cell proliferation and metastasis |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of myristic acid and palmitic acid.
In Vitro Acylation Assays
-
Objective: To determine if a protein of interest is a substrate for N-myristoylation or S-palmitoylation.
-
Methodology:
-
Cell Culture and Transfection: HEK293T or a relevant cell line is cultured and transfected with a plasmid encoding the protein of interest, often with an epitope tag (e.g., FLAG, HA).
-
Metabolic Labeling: The transfected cells are incubated with a radiolabeled fatty acid precursor, such as [³H]-myristic acid or [³H]-palmitic acid.
-
Immunoprecipitation: The cells are lysed, and the protein of interest is immunoprecipitated using an antibody against the epitope tag.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film to detect the incorporated radiolabel.
-
Data Analysis: A band on the autoradiogram corresponding to the molecular weight of the protein of interest indicates that it has been acylated.
-
Analysis of Inflammatory Signaling Pathways
-
Objective: To investigate the effect of fatty acids on inflammatory signaling pathways, such as the NF-κB pathway.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line, such as macrophage-like RAW 264.7 cells, is cultured and treated with myristic acid or palmitic acid at various concentrations.
-
Western Blot Analysis: After treatment, cells are lysed, and protein extracts are subjected to Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, IκBα).
-
Reporter Gene Assay: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Following fatty acid treatment, luciferase activity is measured to quantify NF-κB transcriptional activity.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.
-
Assessment of Insulin Resistance
-
Objective: To determine the effect of fatty acids on insulin signaling.
-
Methodology:
-
Cell Culture and Treatment: A metabolically active cell line, such as HepG2 (liver) or 3T3-L1 (adipocyte), is treated with myristic acid or palmitic acid.
-
Insulin Stimulation: After fatty acid treatment, cells are stimulated with insulin for a short period.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting for the phosphorylation of key insulin signaling proteins, such as Akt and IRS-1.
-
Glucose Uptake Assay: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG), and glucose uptake is measured using a fluorescence plate reader or flow cytometry. A reduction in insulin-stimulated glucose uptake indicates insulin resistance.
-
Mandatory Visualizations
Signaling Pathways
Caption: Hydrolysis of this compound and subsequent biological roles of its fatty acids.
Experimental Workflow: In Vitro Acylation Assay
Caption: A typical workflow for determining protein acylation in vitro.
Logical Relationship: Fatty Acid-Induced Inflammation
Caption: The signaling cascade initiated by palmitic acid leading to inflammation.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Validating the Mechanism of Action of 2-Myristyldipalmitin in a Biological System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the probable mechanism of action of 2-Myristyldipalmitin, a mixed triglyceride, within a biological context. Given the limited direct research on this specific molecule, this guide focuses on the well-established biological activities of its constituent fatty acids: myristic acid and palmitic acid. The "mechanism of action" of this compound is therefore presented as the cumulative and potentially synergistic effects of these fatty acids upon their metabolic release.
This guide will objectively compare the roles of myristic acid and palmitic acid in key cellular processes, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Analysis of Myristic Acid and Palmitic Acid
The biological impact of this compound is primarily determined by the enzymatic hydrolysis of the triglyceride, which releases myristic acid and palmitic acid. These fatty acids can then act as signaling molecules, substrates for post-translational modifications, or energy sources. The following tables summarize their key characteristics and biological effects.
Table 1: Physicochemical and Metabolic Properties
| Property | Myristic Acid | Palmitic Acid |
| Systematic Name | Tetradecanoic acid | Hexadecanoic acid |
| Chemical Formula | C₁₄H₂₈O₂ | C₁₆H₃₂O₂ |
| Molar Mass | 228.37 g/mol | 256.42 g/mol |
| Primary Metabolic Fate | Energy production via β-oxidation, protein N-myristoylation | Energy production via β-oxidation, incorporation into cell membranes, protein S-palmitoylation, de novo lipogenesis[1][2] |
Table 2: Role in Post-Translational Modification
| Feature | N-Myristoylation (Myristic Acid) | S-Palmitoylation (Palmitic Acid) |
| Enzyme | N-Myristoyltransferase (NMT)[3] | Palmitoyl Acyltransferases (PATs)[4] |
| Amino Acid Target | N-terminal Glycine[5] | Cysteine (Thioester bond) |
| Reversibility | Generally irreversible | Reversible (by Acyl-protein thioesterases) |
| Key Functions | Protein targeting to membranes, signal transduction, protein-protein interactions | Regulation of protein trafficking, stability, and interaction with membrane microdomains (lipid rafts) |
Table 3: Comparative Biological and Pathophysiological Effects
| Biological Effect | Myristic Acid | Palmitic Acid |
| Signal Transduction | Essential for the function of many signaling proteins (e.g., G proteins, kinases) through myristoylation | Modulates signaling pathways (e.g., TLR4, insulin signaling) and can induce inflammatory responses at high concentrations |
| Inflammation | Can contribute to inflammatory responses | Pro-inflammatory effects through activation of TLR4 and the NLRP3 inflammasome |
| Cardiovascular Health | Associated with increased LDL cholesterol levels | High levels are linked to an increased risk of cardiovascular disease |
| Cancer | N-myristoylation is implicated in cancer progression and represents a potential therapeutic target | Can promote cancer cell proliferation and metastasis |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanisms of action of myristic acid and palmitic acid.
In Vitro Acylation Assays
-
Objective: To determine if a protein of interest is a substrate for N-myristoylation or S-palmitoylation.
-
Methodology:
-
Cell Culture and Transfection: HEK293T or a relevant cell line is cultured and transfected with a plasmid encoding the protein of interest, often with an epitope tag (e.g., FLAG, HA).
-
Metabolic Labeling: The transfected cells are incubated with a radiolabeled fatty acid precursor, such as [³H]-myristic acid or [³H]-palmitic acid.
-
Immunoprecipitation: The cells are lysed, and the protein of interest is immunoprecipitated using an antibody against the epitope tag.
-
SDS-PAGE and Autoradiography: The immunoprecipitated proteins are separated by SDS-PAGE. The gel is then dried and exposed to X-ray film to detect the incorporated radiolabel.
-
Data Analysis: A band on the autoradiogram corresponding to the molecular weight of the protein of interest indicates that it has been acylated.
-
Analysis of Inflammatory Signaling Pathways
-
Objective: To investigate the effect of fatty acids on inflammatory signaling pathways, such as the NF-κB pathway.
-
Methodology:
-
Cell Culture and Treatment: A relevant cell line, such as macrophage-like RAW 264.7 cells, is cultured and treated with myristic acid or palmitic acid at various concentrations.
-
Western Blot Analysis: After treatment, cells are lysed, and protein extracts are subjected to Western blotting to analyze the phosphorylation status of key signaling proteins (e.g., p65 subunit of NF-κB, IκBα).
-
Reporter Gene Assay: Cells are co-transfected with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase). Following fatty acid treatment, luciferase activity is measured to quantify NF-κB transcriptional activity.
-
Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using ELISA.
-
Assessment of Insulin Resistance
-
Objective: To determine the effect of fatty acids on insulin signaling.
-
Methodology:
-
Cell Culture and Treatment: A metabolically active cell line, such as HepG2 (liver) or 3T3-L1 (adipocyte), is treated with myristic acid or palmitic acid.
-
Insulin Stimulation: After fatty acid treatment, cells are stimulated with insulin for a short period.
-
Western Blot Analysis: Cell lysates are analyzed by Western blotting for the phosphorylation of key insulin signaling proteins, such as Akt and IRS-1.
-
Glucose Uptake Assay: Cells are incubated with a fluorescently labeled glucose analog (e.g., 2-NBDG), and glucose uptake is measured using a fluorescence plate reader or flow cytometry. A reduction in insulin-stimulated glucose uptake indicates insulin resistance.
-
Mandatory Visualizations
Signaling Pathways
Caption: Hydrolysis of this compound and subsequent biological roles of its fatty acids.
Experimental Workflow: In Vitro Acylation Assay
Caption: A typical workflow for determining protein acylation in vitro.
Logical Relationship: Fatty Acid-Induced Inflammation
Caption: The signaling cascade initiated by palmitic acid leading to inflammation.
References
- 1. Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palmitic Acid: The Essential Fatty Acid Shaping Health, Diet, and Future - MetwareBio [metwarebio.com]
- 3. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Protein Palmitoylation: Biological Significance and Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Triglyceride Performance in Drug Delivery: A Focus on Saturated Triglycerides
For researchers, scientists, and drug development professionals, the choice of a lipid excipient is a pivotal decision in the formulation of lipophilic drugs. Triglycerides are a cornerstone of lipid-based drug delivery systems (LBDDS) such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). Their primary function is to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) and enhance their oral bioavailability. This guide offers an objective comparison of triglycerides, with a focus on saturated lipids like 2-Myristyldipalmitin, benchmarked against other common triglycerides based on key performance indicators.
While direct head-to-head studies on this compound are limited, this guide synthesizes available data on triglycerides with varying fatty acid chain lengths and degrees of saturation to provide a comparative framework for formulation development.
Key Performance Indicators: A Comparative Analysis
The efficacy of a triglyceride in a drug delivery system is primarily evaluated by its ability to dissolve the drug (solubility) and effectively incorporate it into a carrier system (encapsulation efficiency).
Drug Solubility in Triglycerides
The structure of a triglyceride significantly influences its ability to dissolve a drug. Key structural aspects include the chain length of the fatty acid constituents and their degree of saturation.
Generally, saturated triglycerides exhibit a higher solvent capacity for many drugs compared to their unsaturated counterparts.[1][2] For instance, studies have shown that the solubility of ibuprofen (B1674241) is significantly higher in the saturated medium-chain triglyceride tricaprylin (B1683027) compared to the unsaturated long-chain triglyceride triolein.[1][2] While the fatty acid chain length can have a varied effect, the degree of saturation appears to be a more dominant factor in determining drug solubility.[1]
Table 1: Comparative Drug Solubility in Different Triglycerides
| Triglyceride | Type | Drug | Solubility (wt% at 25°C) |
| Tricaprylin | Saturated, Medium-Chain | Ibuprofen | 10.5 |
| Triolein | Unsaturated, Long-Chain | Ibuprofen | 4.0 |
| Soybean Oil | Primarily Unsaturated, Long-Chain | Various Drugs | Generally lower than MCTs for some drugs |
| Captex 355 | Saturated, Medium-Chain | Various Drugs | Comparable molar solvation capacity to LCTs |
Source: Data compiled from multiple studies.
Encapsulation Efficiency
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below is a representative protocol for the formulation of a triglyceride-based nanoemulsion.
Protocol: Nanoemulsion Formulation via High-Pressure Homogenization
This protocol outlines a common method for preparing oil-in-water (O/W) nanoemulsions.
Materials:
-
Triglyceride (e.g., this compound, tricaprylin, soybean oil)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Transcutol HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: The API is dissolved in the selected triglyceride at a predetermined concentration. Gentle heating and stirring may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: The surfactant and co-surfactant (if used) are dissolved in purified water.
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization. The number of passes and the homogenization pressure are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index.
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and workflows, the following diagrams are provided.
References
A Comparative Guide to Triglyceride Performance in Drug Delivery: A Focus on Saturated Triglycerides
For researchers, scientists, and drug development professionals, the choice of a lipid excipient is a pivotal decision in the formulation of lipophilic drugs. Triglycerides are a cornerstone of lipid-based drug delivery systems (LBDDS) such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). Their primary function is to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) and enhance their oral bioavailability. This guide offers an objective comparison of triglycerides, with a focus on saturated lipids like 2-Myristyldipalmitin, benchmarked against other common triglycerides based on key performance indicators.
While direct head-to-head studies on this compound are limited, this guide synthesizes available data on triglycerides with varying fatty acid chain lengths and degrees of saturation to provide a comparative framework for formulation development.
Key Performance Indicators: A Comparative Analysis
The efficacy of a triglyceride in a drug delivery system is primarily evaluated by its ability to dissolve the drug (solubility) and effectively incorporate it into a carrier system (encapsulation efficiency).
Drug Solubility in Triglycerides
The structure of a triglyceride significantly influences its ability to dissolve a drug. Key structural aspects include the chain length of the fatty acid constituents and their degree of saturation.
Generally, saturated triglycerides exhibit a higher solvent capacity for many drugs compared to their unsaturated counterparts.[1][2] For instance, studies have shown that the solubility of ibuprofen (B1674241) is significantly higher in the saturated medium-chain triglyceride tricaprylin (B1683027) compared to the unsaturated long-chain triglyceride triolein.[1][2] While the fatty acid chain length can have a varied effect, the degree of saturation appears to be a more dominant factor in determining drug solubility.[1]
Table 1: Comparative Drug Solubility in Different Triglycerides
| Triglyceride | Type | Drug | Solubility (wt% at 25°C) |
| Tricaprylin | Saturated, Medium-Chain | Ibuprofen | 10.5 |
| Triolein | Unsaturated, Long-Chain | Ibuprofen | 4.0 |
| Soybean Oil | Primarily Unsaturated, Long-Chain | Various Drugs | Generally lower than MCTs for some drugs |
| Captex 355 | Saturated, Medium-Chain | Various Drugs | Comparable molar solvation capacity to LCTs |
Source: Data compiled from multiple studies.
Encapsulation Efficiency
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below is a representative protocol for the formulation of a triglyceride-based nanoemulsion.
Protocol: Nanoemulsion Formulation via High-Pressure Homogenization
This protocol outlines a common method for preparing oil-in-water (O/W) nanoemulsions.
Materials:
-
Triglyceride (e.g., this compound, tricaprylin, soybean oil)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Transcutol HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: The API is dissolved in the selected triglyceride at a predetermined concentration. Gentle heating and stirring may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: The surfactant and co-surfactant (if used) are dissolved in purified water.
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization. The number of passes and the homogenization pressure are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index.
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and workflows, the following diagrams are provided.
References
A Comparative Guide to Triglyceride Performance in Drug Delivery: A Focus on Saturated Triglycerides
For researchers, scientists, and drug development professionals, the choice of a lipid excipient is a pivotal decision in the formulation of lipophilic drugs. Triglycerides are a cornerstone of lipid-based drug delivery systems (LBDDS) such as nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). Their primary function is to solubilize poorly water-soluble active pharmaceutical ingredients (APIs) and enhance their oral bioavailability. This guide offers an objective comparison of triglycerides, with a focus on saturated lipids like 2-Myristyldipalmitin, benchmarked against other common triglycerides based on key performance indicators.
While direct head-to-head studies on this compound are limited, this guide synthesizes available data on triglycerides with varying fatty acid chain lengths and degrees of saturation to provide a comparative framework for formulation development.
Key Performance Indicators: A Comparative Analysis
The efficacy of a triglyceride in a drug delivery system is primarily evaluated by its ability to dissolve the drug (solubility) and effectively incorporate it into a carrier system (encapsulation efficiency).
Drug Solubility in Triglycerides
The structure of a triglyceride significantly influences its ability to dissolve a drug. Key structural aspects include the chain length of the fatty acid constituents and their degree of saturation.
Generally, saturated triglycerides exhibit a higher solvent capacity for many drugs compared to their unsaturated counterparts.[1][2] For instance, studies have shown that the solubility of ibuprofen is significantly higher in the saturated medium-chain triglyceride tricaprylin compared to the unsaturated long-chain triglyceride triolein.[1][2] While the fatty acid chain length can have a varied effect, the degree of saturation appears to be a more dominant factor in determining drug solubility.[1]
Table 1: Comparative Drug Solubility in Different Triglycerides
| Triglyceride | Type | Drug | Solubility (wt% at 25°C) |
| Tricaprylin | Saturated, Medium-Chain | Ibuprofen | 10.5 |
| Triolein | Unsaturated, Long-Chain | Ibuprofen | 4.0 |
| Soybean Oil | Primarily Unsaturated, Long-Chain | Various Drugs | Generally lower than MCTs for some drugs |
| Captex 355 | Saturated, Medium-Chain | Various Drugs | Comparable molar solvation capacity to LCTs |
Source: Data compiled from multiple studies.
Encapsulation Efficiency
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below is a representative protocol for the formulation of a triglyceride-based nanoemulsion.
Protocol: Nanoemulsion Formulation via High-Pressure Homogenization
This protocol outlines a common method for preparing oil-in-water (O/W) nanoemulsions.
Materials:
-
Triglyceride (e.g., this compound, tricaprylin, soybean oil)
-
Active Pharmaceutical Ingredient (API)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Transcutol HP)
-
Purified water
Procedure:
-
Oil Phase Preparation: The API is dissolved in the selected triglyceride at a predetermined concentration. Gentle heating and stirring may be applied to facilitate dissolution.
-
Aqueous Phase Preparation: The surfactant and co-surfactant (if used) are dissolved in purified water.
-
Coarse Emulsion Formation: The oil phase is gradually added to the aqueous phase under continuous high-speed stirring to form a coarse emulsion.
-
Homogenization: The coarse emulsion is then subjected to high-pressure homogenization. The number of passes and the homogenization pressure are critical parameters that need to be optimized to achieve the desired droplet size and polydispersity index.
-
Characterization: The resulting nanoemulsion is characterized for droplet size, polydispersity index, zeta potential, encapsulation efficiency, and drug loading.
Visualizing Key Processes
To aid in the understanding of the underlying mechanisms and workflows, the following diagrams are provided.
References
Correlating In Vitro Release and In Vivo Performance of Triglyceride-Based Solid Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro and In Vivo Performance of Triglyceride-Based SLNs
The following tables summarize the quantitative data from studies on drug-loaded SLNs, offering a comparative view of their performance.
Table 1: In Vitro Drug Release from Triglyceride-Based Solid Lipid Nanoparticles
| Formulation ID | Drug | Lipid Matrix | In Vitro Release Method | Key Release Findings |
| HPL-SLNs 6[1][2][3][4] | Haloperidol (B65202) | Glyceryl Behenate (B1239552) | Dialysis Bag | 87.21 ± 3.63% release in 24 hours[1] |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Dialysis Bag | Sustained release profile |
| TXR-SLN 2 | Troxerutin | Glyceryl Behenate | Dialysis Bag | 82.47% cumulative release in 24 hours |
| Aceclofenac-SLNs | Aceclofenac | Glyceryl Behenate | Dialysis Bag Diffusion | Up to 90.22% release |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Dialysis Bag | Sustained release over 8 hours |
Table 2: In Vivo Pharmacokinetic Parameters of Triglyceride-Based Solid Lipid Nanoparticles in Rats
| Formulation ID | Drug | Lipid Matrix | Administration Route | Key Pharmacokinetic Findings |
| HPL-SLNs 6 | Haloperidol | Glyceryl Behenate | Intranasal | AUC (brain) 2.7 times higher than IV solution |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Oral | 3.56-fold higher oral bioavailability than bulk drug |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Oral | Sustained hypocalcemia over 8 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (Solvent Emulsification Diffusion Technique)
-
Lipid Phase Preparation: Dissolve the drug (e.g., Haloperidol) and the lipid (e.g., Glyceryl Behenate) in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water.
-
Emulsification: Add the lipid phase to the aqueous phase under constant stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
In Vitro Drug Release Study (Dialysis Bag Method)
-
Apparatus: Use a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Procedure:
-
Place a known amount of the SLN dispersion into the dialysis bag.
-
Suspend the dialysis bag in a receptor compartment containing a release medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37 ± 0.5°C and stirred at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., HPLC).
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult Wistar rats, housed under standard laboratory conditions.
-
Dosing: Administer the drug formulation (SLN dispersion or control solution) to the rats via the desired route (e.g., oral gavage, intranasal).
-
Blood Sampling: At specified time points post-administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract the drug from the plasma samples using a suitable solvent extraction method.
-
Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) using appropriate software.
Visualizing the Correlation and Workflow
To better understand the relationship between in vitro and in vivo studies and the experimental process, the following diagrams are provided.
Caption: Logical relationship between in vitro release and in vivo performance for IVIVC.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Conclusion
The presented data on glyceryl behenate and trimyristin-based SLNs demonstrate a clear trend: a sustained in vitro drug release profile often translates to improved in vivo performance, characterized by enhanced bioavailability and prolonged therapeutic effects. This correlation, while not a direct substitute for studies on this compound, provides a strong foundational understanding for researchers. The experimental protocols and visualized workflows offer a practical guide for designing and conducting studies to establish a robust IVIVC for novel this compound formulations, ultimately accelerating their development and clinical translation.
References
- 1. scielo.br [scielo.br]
- 2. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. scite.ai [scite.ai]
Correlating In Vitro Release and In Vivo Performance of Triglyceride-Based Solid Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro and In Vivo Performance of Triglyceride-Based SLNs
The following tables summarize the quantitative data from studies on drug-loaded SLNs, offering a comparative view of their performance.
Table 1: In Vitro Drug Release from Triglyceride-Based Solid Lipid Nanoparticles
| Formulation ID | Drug | Lipid Matrix | In Vitro Release Method | Key Release Findings |
| HPL-SLNs 6[1][2][3][4] | Haloperidol (B65202) | Glyceryl Behenate (B1239552) | Dialysis Bag | 87.21 ± 3.63% release in 24 hours[1] |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Dialysis Bag | Sustained release profile |
| TXR-SLN 2 | Troxerutin | Glyceryl Behenate | Dialysis Bag | 82.47% cumulative release in 24 hours |
| Aceclofenac-SLNs | Aceclofenac | Glyceryl Behenate | Dialysis Bag Diffusion | Up to 90.22% release |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Dialysis Bag | Sustained release over 8 hours |
Table 2: In Vivo Pharmacokinetic Parameters of Triglyceride-Based Solid Lipid Nanoparticles in Rats
| Formulation ID | Drug | Lipid Matrix | Administration Route | Key Pharmacokinetic Findings |
| HPL-SLNs 6 | Haloperidol | Glyceryl Behenate | Intranasal | AUC (brain) 2.7 times higher than IV solution |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Oral | 3.56-fold higher oral bioavailability than bulk drug |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Oral | Sustained hypocalcemia over 8 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (Solvent Emulsification Diffusion Technique)
-
Lipid Phase Preparation: Dissolve the drug (e.g., Haloperidol) and the lipid (e.g., Glyceryl Behenate) in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water.
-
Emulsification: Add the lipid phase to the aqueous phase under constant stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
In Vitro Drug Release Study (Dialysis Bag Method)
-
Apparatus: Use a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Procedure:
-
Place a known amount of the SLN dispersion into the dialysis bag.
-
Suspend the dialysis bag in a receptor compartment containing a release medium (e.g., phosphate (B84403) buffer pH 6.8) maintained at 37 ± 0.5°C and stirred at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., HPLC).
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult Wistar rats, housed under standard laboratory conditions.
-
Dosing: Administer the drug formulation (SLN dispersion or control solution) to the rats via the desired route (e.g., oral gavage, intranasal).
-
Blood Sampling: At specified time points post-administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract the drug from the plasma samples using a suitable solvent extraction method.
-
Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) using appropriate software.
Visualizing the Correlation and Workflow
To better understand the relationship between in vitro and in vivo studies and the experimental process, the following diagrams are provided.
Caption: Logical relationship between in vitro release and in vivo performance for IVIVC.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Conclusion
The presented data on glyceryl behenate and trimyristin-based SLNs demonstrate a clear trend: a sustained in vitro drug release profile often translates to improved in vivo performance, characterized by enhanced bioavailability and prolonged therapeutic effects. This correlation, while not a direct substitute for studies on this compound, provides a strong foundational understanding for researchers. The experimental protocols and visualized workflows offer a practical guide for designing and conducting studies to establish a robust IVIVC for novel this compound formulations, ultimately accelerating their development and clinical translation.
References
- 1. scielo.br [scielo.br]
- 2. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. scite.ai [scite.ai]
Correlating In Vitro Release and In Vivo Performance of Triglyceride-Based Solid Lipid Nanoparticles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vitro and In Vivo Performance of Triglyceride-Based SLNs
The following tables summarize the quantitative data from studies on drug-loaded SLNs, offering a comparative view of their performance.
Table 1: In Vitro Drug Release from Triglyceride-Based Solid Lipid Nanoparticles
| Formulation ID | Drug | Lipid Matrix | In Vitro Release Method | Key Release Findings |
| HPL-SLNs 6[1][2][3][4] | Haloperidol | Glyceryl Behenate | Dialysis Bag | 87.21 ± 3.63% release in 24 hours[1] |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Dialysis Bag | Sustained release profile |
| TXR-SLN 2 | Troxerutin | Glyceryl Behenate | Dialysis Bag | 82.47% cumulative release in 24 hours |
| Aceclofenac-SLNs | Aceclofenac | Glyceryl Behenate | Dialysis Bag Diffusion | Up to 90.22% release |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Dialysis Bag | Sustained release over 8 hours |
Table 2: In Vivo Pharmacokinetic Parameters of Triglyceride-Based Solid Lipid Nanoparticles in Rats
| Formulation ID | Drug | Lipid Matrix | Administration Route | Key Pharmacokinetic Findings |
| HPL-SLNs 6 | Haloperidol | Glyceryl Behenate | Intranasal | AUC (brain) 2.7 times higher than IV solution |
| Lopinavir-SLNs | Lopinavir | Glyceryl Behenate | Oral | 3.56-fold higher oral bioavailability than bulk drug |
| Calcitonin-SLNs | Salmon Calcitonin | Trimyristin | Oral | Sustained hypocalcemia over 8 hours |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are representative protocols for the key experiments cited in this guide.
Preparation of Solid Lipid Nanoparticles (Solvent Emulsification Diffusion Technique)
-
Lipid Phase Preparation: Dissolve the drug (e.g., Haloperidol) and the lipid (e.g., Glyceryl Behenate) in a suitable organic solvent.
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Tween 80) in distilled water.
-
Emulsification: Add the lipid phase to the aqueous phase under constant stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the particle size to the nanometer range.
-
Solvent Evaporation: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: The resulting SLN dispersion can be purified by dialysis or centrifugation to remove any unentrapped drug and excess surfactant.
In Vitro Drug Release Study (Dialysis Bag Method)
-
Apparatus: Use a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Procedure:
-
Place a known amount of the SLN dispersion into the dialysis bag.
-
Suspend the dialysis bag in a receptor compartment containing a release medium (e.g., phosphate buffer pH 6.8) maintained at 37 ± 0.5°C and stirred at a constant rate (e.g., 100 rpm).
-
At predetermined time intervals, withdraw aliquots from the receptor medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis: Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., HPLC).
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use healthy adult Wistar rats, housed under standard laboratory conditions.
-
Dosing: Administer the drug formulation (SLN dispersion or control solution) to the rats via the desired route (e.g., oral gavage, intranasal).
-
Blood Sampling: At specified time points post-administration, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Extraction: Extract the drug from the plasma samples using a suitable solvent extraction method.
-
Analysis: Quantify the drug concentration in the plasma samples using a validated analytical method (e.g., HPLC).
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to reach Cmax (Tmax) using appropriate software.
Visualizing the Correlation and Workflow
To better understand the relationship between in vitro and in vivo studies and the experimental process, the following diagrams are provided.
Caption: Logical relationship between in vitro release and in vivo performance for IVIVC.
Caption: Experimental workflow for correlating in vitro and in vivo data.
Conclusion
The presented data on glyceryl behenate and trimyristin-based SLNs demonstrate a clear trend: a sustained in vitro drug release profile often translates to improved in vivo performance, characterized by enhanced bioavailability and prolonged therapeutic effects. This correlation, while not a direct substitute for studies on this compound, provides a strong foundational understanding for researchers. The experimental protocols and visualized workflows offer a practical guide for designing and conducting studies to establish a robust IVIVC for novel this compound formulations, ultimately accelerating their development and clinical translation.
References
- 1. scielo.br [scielo.br]
- 2. Glyceryl behenate-based solid lipid nanoparticles as a carrier of haloperidol for nose to brain delivery: formulation development, in-vitro, and in-vivo evaluation | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 3. scielo.br [scielo.br]
- 4. scite.ai [scite.ai]
Safety Operating Guide
Prudent Disposal of 2-Myristyldipalmitin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 2-Myristyldipalmitin, it is imperative to handle this substance with caution, assuming it may be hazardous. The following guidelines are based on best practices for the disposal of laboratory chemicals with unknown toxicological profiles.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first step in mitigating any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Protective Clothing | A lab coat should be worn at all times.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, respiratory protection may be necessary.[2][3] |
In the event of a spill or exposure, immediate action is necessary.
Emergency Exposure Protocols:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to an area with fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
For spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance. The absorbed material should then be collected into a sealed, appropriate container for hazardous waste disposal.
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. The required method for disposal is through a licensed hazardous waste management service.
-
Waste Collection : Collect waste this compound in a chemically compatible container, such as glass or high-density polyethylene (B3416737) (HDPE). Ensure the container is in good condition and free from leaks.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate estimate of the quantity.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Storage : The sealed and labeled waste container must be kept closed except when adding waste. It should be stored in a designated and secure hazardous waste accumulation area within the laboratory. To mitigate the risk of spills, it is best practice to store the primary container within a larger, chemically resistant secondary container capable of holding 110% of the primary container's volume.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Prudent Disposal of 2-Myristyldipalmitin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 2-Myristyldipalmitin, it is imperative to handle this substance with caution, assuming it may be hazardous. The following guidelines are based on best practices for the disposal of laboratory chemicals with unknown toxicological profiles.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first step in mitigating any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Protective Clothing | A lab coat should be worn at all times.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, respiratory protection may be necessary.[2][3] |
In the event of a spill or exposure, immediate action is necessary.
Emergency Exposure Protocols:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to an area with fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
For spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the substance. The absorbed material should then be collected into a sealed, appropriate container for hazardous waste disposal.
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. The required method for disposal is through a licensed hazardous waste management service.
-
Waste Collection : Collect waste this compound in a chemically compatible container, such as glass or high-density polyethylene (B3416737) (HDPE). Ensure the container is in good condition and free from leaks.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate estimate of the quantity.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Storage : The sealed and labeled waste container must be kept closed except when adding waste. It should be stored in a designated and secure hazardous waste accumulation area within the laboratory. To mitigate the risk of spills, it is best practice to store the primary container within a larger, chemically resistant secondary container capable of holding 110% of the primary container's volume.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Prudent Disposal of 2-Myristyldipalmitin in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. In the absence of a specific Safety Data Sheet (SDS) for 2-Myristyldipalmitin, it is imperative to handle this substance with caution, assuming it may be hazardous. The following guidelines are based on best practices for the disposal of laboratory chemicals with unknown toxicological profiles.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a crucial first step in mitigating any potential exposure risks.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Nitrile or other chemical-resistant gloves.[1] |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Protective Clothing | A lab coat should be worn at all times.[1] |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, respiratory protection may be necessary.[2][3] |
In the event of a spill or exposure, immediate action is necessary.
Emergency Exposure Protocols:
| Exposure Route | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move the individual to an area with fresh air. |
| Ingestion | Do not induce vomiting. Seek immediate medical attention. |
For spills, use an inert absorbent material like vermiculite or sand to contain the substance. The absorbed material should then be collected into a sealed, appropriate container for hazardous waste disposal.
Step-by-Step Disposal Procedure
Under no circumstances should this compound be disposed of in the regular trash or poured down the drain. The required method for disposal is through a licensed hazardous waste management service.
-
Waste Collection : Collect waste this compound in a chemically compatible container, such as glass or high-density polyethylene (HDPE). Ensure the container is in good condition and free from leaks.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste." The label should include:
-
The full chemical name: "this compound" (avoiding abbreviations).
-
An accurate estimate of the quantity.
-
The date of accumulation.
-
The name and contact information of the generating researcher or lab.
-
-
Storage : The sealed and labeled waste container must be kept closed except when adding waste. It should be stored in a designated and secure hazardous waste accumulation area within the laboratory. To mitigate the risk of spills, it is best practice to store the primary container within a larger, chemically resistant secondary container capable of holding 110% of the primary container's volume.
-
Disposal : Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 2-Myristyldipalmitin in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance, proper handling of its powdered form is necessary to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, standard laboratory safety protocols should be followed to prevent inhalation of dust and direct contact with skin and eyes.[1] The following table summarizes the recommended PPE.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A dust mask should be worn to prevent the inhalation of powder, especially during weighing and transfer procedures.[1] |
| Eye Protection | Chemical safety glasses are mandatory to protect against airborne particles.[1][2] |
| Hand Protection | Impervious gloves, such as nitrile or rubber, are required to avoid skin contact.[1] |
| Body Protection | A lab coat or other protective clothing must be worn to prevent the contamination of personal clothing. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for a safe and efficient laboratory workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Avoid storage in direct sunlight or near high temperatures.
Handling and Experimental Use:
-
All handling of powdered this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust accumulation.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of the powder.
-
Change gloves and wash hands thoroughly after handling the substance.
Accidental Release Measures:
-
In the event of a spill, ensure appropriate PPE is worn.
-
Carefully sweep or vacuum the spilled material, avoiding dust generation.
-
Collect the spilled material into a sealed container for disposal as solid waste.
-
Clean the affected area thoroughly.
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as solid chemical waste.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Essential Safety and Logistical Information for Handling 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 2-Myristyldipalmitin in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance, proper handling of its powdered form is necessary to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, standard laboratory safety protocols should be followed to prevent inhalation of dust and direct contact with skin and eyes.[1] The following table summarizes the recommended PPE.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A dust mask should be worn to prevent the inhalation of powder, especially during weighing and transfer procedures.[1] |
| Eye Protection | Chemical safety glasses are mandatory to protect against airborne particles.[1][2] |
| Hand Protection | Impervious gloves, such as nitrile or rubber, are required to avoid skin contact.[1] |
| Body Protection | A lab coat or other protective clothing must be worn to prevent the contamination of personal clothing. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for a safe and efficient laboratory workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Avoid storage in direct sunlight or near high temperatures.
Handling and Experimental Use:
-
All handling of powdered this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust accumulation.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of the powder.
-
Change gloves and wash hands thoroughly after handling the substance.
Accidental Release Measures:
-
In the event of a spill, ensure appropriate PPE is worn.
-
Carefully sweep or vacuum the spilled material, avoiding dust generation.
-
Collect the spilled material into a sealed container for disposal as solid waste.
-
Clean the affected area thoroughly.
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as solid chemical waste.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Essential Safety and Logistical Information for Handling 2-Myristyldipalmitin
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for handling 2-Myristyldipalmitin in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and maintaining a compliant research environment. While this compound is not classified as a hazardous substance, proper handling of its powdered form is necessary to minimize exposure and prevent contamination.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, standard laboratory safety protocols should be followed to prevent inhalation of dust and direct contact with skin and eyes.[1] The following table summarizes the recommended PPE.
| Protective Equipment | Specification and Use |
| Respiratory Protection | A dust mask should be worn to prevent the inhalation of powder, especially during weighing and transfer procedures.[1] |
| Eye Protection | Chemical safety glasses are mandatory to protect against airborne particles.[1][2] |
| Hand Protection | Impervious gloves, such as nitrile or rubber, are required to avoid skin contact.[1] |
| Body Protection | A lab coat or other protective clothing must be worn to prevent the contamination of personal clothing. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is critical for a safe and efficient laboratory workflow.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.
-
Avoid storage in direct sunlight or near high temperatures.
Handling and Experimental Use:
-
All handling of powdered this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize dust accumulation.
-
Avoid direct contact with the skin and eyes, and prevent inhalation of the powder.
-
Change gloves and wash hands thoroughly after handling the substance.
Accidental Release Measures:
-
In the event of a spill, ensure appropriate PPE is worn.
-
Carefully sweep or vacuum the spilled material, avoiding dust generation.
-
Collect the spilled material into a sealed container for disposal as solid waste.
-
Clean the affected area thoroughly.
First Aid Procedures:
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, removing contact lenses if present.
-
Skin Contact: Wash the affected area with soap and water.
-
Inhalation: Move to an area with fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.
Disposal Plan:
-
Dispose of unused this compound and any contaminated materials (e.g., gloves, weighing paper) as solid chemical waste.
-
All chemical waste must be disposed of in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
